P-gp inhibitor 20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H28N4O3Se |
|---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-[[5-(1-methylpyrazol-4-yl)-1H-indol-3-yl]selanyl]phenyl]methanone |
InChI |
InChI=1S/C30H28N4O3Se/c1-33-17-23(15-32-33)19-7-8-26-25(12-19)29(16-31-26)38-24-6-4-5-21(11-24)30(35)34-10-9-20-13-27(36-2)28(37-3)14-22(20)18-34/h4-8,11-17,31H,9-10,18H2,1-3H3 |
InChI Key |
ZTWKGKOFJUEBID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)NC=C3[Se]C4=CC=CC(=C4)C(=O)N5CCC6=CC(=C(C=C6C5)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Introduction to P-glycoprotein and Multidrug Resistance
An In-depth Technical Guide on the Discovery and Synthesis of P-glycoprotein (P-gp) Inhibitors
This guide provides a comprehensive overview of the discovery and synthesis of P-glycoprotein (P-gp) inhibitors, targeting researchers, scientists, and drug development professionals. P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and also impacts the pharmacokinetics of various drugs.[1][2][3][4][5] The development of potent and specific P-gp inhibitors is a critical strategy to overcome MDR and enhance the efficacy of chemotherapeutic agents.[2][6][7]
P-glycoprotein is a transmembrane efflux pump that actively transports a wide array of structurally diverse xenobiotics, including many anticancer drugs, out of cells.[2][3][8] This process is an ATP-dependent mechanism.[2][8][9] In cancer cells, the overexpression of P-gp leads to a decrease in the intracellular concentration of chemotherapeutic agents, rendering them ineffective and leading to multidrug resistance.[2][6][10] Therefore, inhibiting P-gp function is a promising approach to resensitize cancer cells to chemotherapy.[2][6]
The development of P-gp inhibitors has evolved through several generations. First-generation inhibitors, such as verapamil and cyclosporin A, were often repurposed drugs with low potency and significant side effects.[7][10][11] Second-generation inhibitors showed improved potency but still suffered from issues like drug-drug interactions.[7][10] Third-generation inhibitors, developed through rational drug design and combinatorial chemistry, exhibit high potency and specificity with fewer side effects.[7][9][11]
Discovery of Tetrahydroisoquinoline-Based P-gp Inhibitors
Recent research has highlighted the potential of heterocyclic derivatives, particularly those containing the tetrahydroisoquinoline scaffold, as potent P-gp inhibitors.[6] These compounds have shown significant promise in reversing P-gp-mediated multidrug resistance in various cancer cell lines.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies are crucial for optimizing the potency and selectivity of P-gp inhibitors.[6][12][13] For tetrahydroisoquinoline derivatives, SAR analyses have revealed several key structural features that influence their inhibitory activity:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the tetrahydroisoquinoline core significantly impact activity. Polymethoxy substitutions have been shown to markedly enhance P-gp inhibition.[6]
-
Nitrogen Atom: The presence of a basic tertiary nitrogen atom is often an important contributor to P-gp inhibitory activity.[12][13]
-
Lipophilicity and Molecular Weight: P-gp inhibitors generally tend to be highly lipophilic molecules with higher logP values and molecular weights compared to P-gp substrates.[12]
The following table summarizes the quantitative data for a series of furan- and phenyl-furan-tetrahydroisoquinoline derivatives, illustrating the impact of structural modifications on their P-gp inhibitory activity.
| Compound ID | R Group | IC50 of Doxorubicin in MCF-7/ADR (μM) | Reversal Fold (RF) |
| Doxorubicin Alone | - | 50.81 - 50.85 | 1 |
| 16 (2) | 4-OCH3 (on phenyl) | 0.73 | 69.6 |
| III-8 (3) | 4-OCH3 (on phenyl) | 0.09 | 565.0 |
| Verapamil | - | - | 11.9 |
| Cyclosporin A | - | - | 59.1 |
| Data synthesized from multiple sources.[6] |
Synthesis of Tetrahydroisoquinoline-Based P-gp Inhibitors
The synthesis of tetrahydroisoquinoline derivatives typically involves multi-step reaction sequences. A general synthetic scheme is outlined below, which can be adapted to produce a variety of analogs for SAR studies.
General Synthetic Scheme:
A common route for the synthesis of N-substituted tetrahydroisoquinoline derivatives involves the Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate, followed by reduction to the tetrahydroisoquinoline core. Subsequent N-alkylation or N-acylation can then be performed to introduce various substituents.
-
Step 1: Amide Formation: Reaction of a substituted phenethylamine with a carboxylic acid or its derivative (e.g., acyl chloride) to form an amide.
-
Step 2: Cyclization (Bischler-Napieralski Reaction): The amide is treated with a dehydrating agent (e.g., phosphorus oxychloride) to induce cyclization and form a 3,4-dihydroisoquinoline.
-
Step 3: Reduction: The dihydroisoquinoline is reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline using a reducing agent such as sodium borohydride.
-
Step 4: N-Substitution: The secondary amine of the tetrahydroisoquinoline core is reacted with an appropriate alkyl halide or acyl chloride to introduce the desired substituent at the nitrogen atom.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of P-gp inhibitors.
P-gp Inhibition Assay (Calcein-AM Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, calcein-AM, from cells overexpressing P-gp.
Materials:
-
P-gp overexpressing cells (e.g., MDCKII-MDR1, Caco-2)
-
Calcein-AM (acetoxymethyl ester of calcein)
-
Test compounds (potential P-gp inhibitors)
-
Positive control inhibitor (e.g., verapamil, zosuquidar)
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed the P-gp overexpressing cells in a 96-well plate and allow them to reach confluency.
-
Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Pre-incubate the cells with the test compounds or control inhibitor at various concentrations for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add calcein-AM to each well at a final concentration of 1 µM.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the intracellular fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission).
-
Calculate the percentage of P-gp inhibition relative to the positive control.
Chemosensitization Assay (MTT Assay)
This assay determines the ability of a P-gp inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR, K562/ADR)
-
Chemotherapeutic agent (P-gp substrate, e.g., doxorubicin, paclitaxel)
-
Test compounds (potential P-gp inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the MDR cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of the test compound.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) and the reversal fold (RF), which is the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the inhibitor.
ATPase Activity Assay
This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp. Some inhibitors stimulate ATPase activity, while others inhibit it.[8]
Materials:
-
Membrane vesicles from cells overexpressing P-gp
-
Test compounds
-
ATP (Adenosine triphosphate)
-
Reaction buffer containing MgCl2
-
Reagents for detecting inorganic phosphate (Pi)
Procedure:
-
Incubate the P-gp-containing membrane vesicles with the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specific time.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
Determine the concentration-dependent effect of the test compound on P-gp ATPase activity.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the P-gp mediated drug efflux pathway and a typical workflow for the discovery and evaluation of P-gp inhibitors.
References
- 1. Design and Synthesis of New Selective P-gp Substrates and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of WK-X-34 derivatives as P-glycoprotein (P-gp/ABCB1) inhibitors for reversing multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of a Thiazole-Based P-gp Inhibitor Series: A Technical Deep Dive
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of P-glycoprotein (P-gp) inhibitors based on a (S)-valine-derived thiazole scaffold. The focus of this whitepaper is to elucidate the key structural modifications that influence inhibitory potency, with a particular emphasis on understanding the lack of activity observed in compound 20 . This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells. It functions as an efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. The development of potent and specific P-gp inhibitors is a critical strategy to overcome MDR and resensitize cancer cells to chemotherapy.
This guide is based on the findings from a pivotal study that synthesized and evaluated a series of 21 novel compounds, leading to the identification of both highly potent and inactive analogs. By dissecting the structural variations within this series, we can derive valuable insights for the rational design of next-generation P-gp inhibitors.
Quantitative Structure-Activity Relationship Data
The inhibitory activity of the synthesized compounds against human P-gp was evaluated using a calcein-AM efflux assay. The results, summarized in the table below, highlight the dramatic impact of specific structural modifications on the compounds' ability to block P-gp function. The data is presented as the concentration required to inhibit 50% of P-gp activity (IC50) or as the percentage of P-gp inhibition at a 10 μM concentration.
| Compound | R1 Group | R2 Group | P-gp Inhibition (% at 10 µM) | IC50 (µM) |
| 1 | - | - | - | 1.5 |
| 1a | 3,4,5-Trimethoxybenzoyl | H | 88 | 2.5 |
| 5 | 3,4,5-Trimethoxybenzoyl | 3,4,5-Trimethoxybenzyl | 42 | > 10 |
| 7 | 3,4,5-Trimethoxybenzoyl | Biphenyl-4-carbonyl | 40 | > 10 |
| 8 | 3,4,5-Trimethoxybenzoyl | 4-Methoxybenzoyl | 35 | > 10 |
| 9 | 3,4,5-Trimethoxybenzoyl | 3,4-Dimethoxybenzoyl | 37 | > 10 |
| 11 | 3,4,5-Trimethoxybenzoyl | 6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl | 42 | > 10 |
| 12 | 3,4,5-Trimethoxybenzoyl | 4-Aminobenzophenone | 34 | > 10 |
| 14 | 4-Methoxybenzoyl | 3,4,5-Trimethoxybenzyl | 15 | > 10 |
| 15 | 3,4-Dimethoxybenzoyl | 3,4,5-Trimethoxybenzyl | 12 | > 10 |
| 17 | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl | 3,4,5-Trimethoxybenzyl | 15 | > 10 |
| 18 | 4-Aminobenzophenone | 3,4,5-Trimethoxybenzyl | 18 | > 10 |
| 19 | 3,4,5-Trimethoxyphenylacetyl | H | 92 | 2.0 |
| 20 | 3,4,5-Trimethoxybenzylaminocarbonyl | H | 4 | > 10 |
| 21 | 3,4-Methylenedioxybenzylaminocarbonyl | H | 20 | > 10 |
| 22 | 3,4-Methylenedioxyphenylaminocarbonyl | H | 40 | > 10 |
| 23 | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl | H | 16 | > 10 |
| 24 | 2-Aminobenzophenone | H | 48 | > 10 |
| 27 | 3,4,5-Trimethoxybenzoyl | 4-Aminobenzophenone | 18 | > 10 |
| 28 | 3,4,5-Trimethoxybenzoyl | 2-Aminobenzophenone | - | 1.0 |
| 29 | 3,4,5-Trimethoxybenzoyl | 2-Aminobenzophenone (different core) | 54 | > 10 |
Analysis of Structure-Activity Relationships
The data reveals several key SAR trends for this series of thiazole-based P-gp inhibitors:
-
Importance of the R1 Substituent: A 3,4,5-trimethoxybenzoyl group at the R1 position is consistently found in the most active compounds (e.g., 1a and 28 ). This suggests that this moiety plays a crucial role in binding to P-gp.
-
Critical Nature of the R2 Substituent: The R2 position is highly sensitive to substitution. The potent inhibitor 28 features a 2-aminobenzophenone group at this position, indicating a favorable interaction within the P-gp binding pocket. In contrast, replacing this with a 4-aminobenzophenone (27 ) leads to a significant loss of activity.
-
Detrimental Effect of a Methylene Spacer: A critical insight comes from comparing the highly active N-acylated compound 19 (IC50 = 2.0 µM) with the inactive N-alkylated compound 20 (% inhibition = 4%). Compound 20 contains a 3,4,5-trimethoxybenzyl amine fragment, which introduces a methylene spacer between the aryl ring and the amine group. This seemingly minor change results in a near-complete loss of P-gp inhibitory activity. This finding strongly suggests that the planarity and rigidity of the amide bond in active compounds like 19 and 1a are crucial for optimal binding, and the increased flexibility introduced by the methylene spacer in compound 20 leads to steric clashes or an unfavorable conformation within the P-gp binding pocket.
-
Negative Impact of Bulky Bicyclic Groups: The introduction of bulky bicyclic ring structures, such as the 6,7-dimethoxytetrahydroisoquinoline group in compound 23 , resulted in weak inhibition. This suggests potential steric hindrance at the drug-binding site of P-gp.
Visualizing the SAR Logic
The following diagram illustrates the logical relationship between the key structural modifications and the resulting P-gp inhibitory activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols employed in the evaluation of this P-gp inhibitor series.
Calcein-AM Efflux Assay for P-gp Inhibition
This assay is a widely used method to determine the inhibitory potential of compounds on P-gp function.
Protocol Steps:
-
Cell Culture: HeLa cells transduced with BacMam-P-gp baculovirus to overexpress human P-gp are seeded in 96-well plates and allowed to adhere for 24 hours.
-
Compound Incubation: The cells are washed and then pre-incubated with various concentrations of the test compounds (or vehicle control) for 30 minutes at 37°C.
-
Substrate Addition: Calcein-AM, a non-fluorescent, cell-permeable substrate of P-gp, is added to the wells. Inside the cell, esterases cleave the AM group, yielding the fluorescent molecule calcein.
-
Efflux and Measurement: In the absence of an inhibitor, P-gp actively effluxes Calcein-AM from the cells. In the presence of an effective inhibitor, this efflux is blocked, leading to the intracellular accumulation of fluorescent calcein.
-
Data Analysis: After incubation, the fluorescence intensity is measured using a plate reader. The increase in fluorescence correlates with the degree of P-gp inhibition. IC50 values are calculated from the dose-response curves.
P-gp ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp inhibitors can either stimulate or inhibit this activity.
Protocol Steps:
-
Membrane Preparation: Crude membranes from High Five insect cells expressing human P-gp are used as the source of the enzyme.
-
Assay Reaction: The membranes are incubated with the test compound at various concentrations in an assay buffer containing ATP and magnesium ions at 37°C.
-
Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., using malachite green reagent).
-
Data Analysis: The rate of ATP hydrolysis is plotted against the compound concentration to determine the EC50 (concentration for 50% of maximal stimulation) or IC50.
Chemosensitization (MDR Reversal) Assay
This cell-based assay determines if a P-gp inhibitor can restore the cytotoxic effect of a chemotherapeutic agent in MDR cancer cells.
Protocol Steps:
-
Cell Seeding: P-gp-overexpressing cancer cells (e.g., SW620/Ad300) and their drug-sensitive parental counterparts (e.g., SW620) are seeded in 96-well plates.
-
Co-treatment: Cells are treated with a range of concentrations of a chemotherapeutic agent (e.g., paclitaxel) either alone or in combination with a fixed, non-toxic concentration of the P-gp inhibitor.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method, such as the MTT or MTS assay.
-
Data Analysis: The IC50 of the chemotherapeutic agent is calculated in the presence and absence of the P-gp inhibitor. A significant decrease in the IC50 in the presence of the inhibitor indicates successful reversal of multidrug resistance.
Conclusion
The structure-activity relationship study of this thiazole-based inhibitor series provides a clear roadmap for the design of potent P-gp modulators. The inactivity of compound 20 is particularly instructive, highlighting the critical importance of linker rigidity and the detrimental effect of introducing a flexible methylene spacer. In contrast, the high potency of compound 28 underscores the favorable interactions afforded by the combination of a 3,4,5-trimethoxybenzoyl group at R1 and a 2-aminobenzophenone moiety at R2. These findings offer valuable guidance for the strategic optimization of lead compounds to overcome multidrug resistance in cancer therapy. Future drug design efforts should focus on maintaining a rigid and planar conformation in the linker region while exploring further modifications of the terminal aromatic groups to enhance binding affinity and selectivity for P-gp.
P-gp Inhibitor Pharmacophore Modeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer and influences the absorption, distribution, metabolism, and excretion (ADME) of a wide range of drugs.[1][2][3] Developing potent and selective P-gp inhibitors is a critical strategy to overcome MDR and improve the efficacy of various therapeutic agents. Pharmacophore modeling serves as a powerful computational tool in the rational design and discovery of novel P-gp inhibitors. This guide provides a comprehensive overview of the core principles, methodologies, and applications of P-gp inhibitor pharmacophore modeling.
Introduction to P-gp and Pharmacophore Modeling
P-gp functions as an ATP-dependent efflux pump, actively transporting a diverse array of structurally and functionally unrelated compounds out of cells.[1][2] This broad substrate specificity is a significant challenge in drug development. Pharmacophore modeling simplifies the complex chemical information of a set of molecules into a three-dimensional arrangement of essential features required for biological activity. For P-gp inhibitors, these pharmacophoric features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.[2][4]
Pharmacophore models can be developed using two primary approaches:
-
Ligand-based pharmacophore modeling: This approach is utilized when the 3D structure of the target protein is unknown or of low resolution. It relies on a set of known active ligands to derive a common feature hypothesis that is presumed to be responsible for their biological activity.[5][6][7]
-
Structure-based pharmacophore modeling: When a high-resolution 3D structure of the target protein (or a suitable homology model) is available, this method can be employed. The pharmacophore model is generated based on the key interactions observed between the protein and a bound ligand in the active site.[8][9]
Methodologies in P-gp Inhibitor Pharmacophore Modeling
A typical pharmacophore modeling workflow involves several key stages, from data preparation to model validation and application in virtual screening.
Dataset Preparation
The foundation of a robust pharmacophore model is a high-quality dataset of P-gp inhibitors with reliable biological activity data (e.g., IC50 values). The dataset is typically divided into a training set for model generation and a test set for external validation.[10]
Experimental Protocol: P-gp Inhibition Assay (Rhodamine 123 Efflux Assay)
A common in vitro method to determine the P-gp inhibitory activity of compounds is the Rhodamine 123 (Rh123) efflux assay.[1][11][12] Rh123 is a fluorescent substrate of P-gp.
-
Cell Culture: P-gp overexpressing cells (e.g., MCF7/ADR, KB-C2) and a parental sensitive cell line are cultured under standard conditions.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (potential inhibitor).
-
Rhodamine 123 Loading: Rh123 is added to the cell culture and incubated to allow for cellular uptake.
-
Efflux Measurement: After incubation, the extracellular Rh123 is removed, and the cells are incubated in fresh, Rh123-free media. The amount of Rh123 retained within the cells is measured over time using flow cytometry or a fluorescence plate reader.
-
Data Analysis: A decrease in the efflux of Rh123 (i.e., higher intracellular fluorescence) in the presence of the test compound indicates P-gp inhibition. The IC50 value, the concentration of the inhibitor that causes 50% of the maximum inhibition of P-gp activity, is then calculated.[1]
Pharmacophore Model Generation
Various software packages, such as Discovery Studio, MOE, and LigandScout, are used for pharmacophore model generation.[13][14][15] The general steps are as follows:
Ligand-Based Modeling Protocol (Generalized):
-
Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set.
-
Feature Mapping: Identify the pharmacophoric features (e.g., H-bond acceptors/donors, hydrophobic, aromatic) present in each conformer.
-
Alignment and Hypothesis Generation: Superimpose the conformers of the active molecules to identify common pharmacophoric features and their spatial arrangement. This process generates multiple pharmacophore hypotheses.
-
Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map the active compounds and exclude the inactive ones.
Structure-Based Modeling Protocol (Generalized):
-
Protein Preparation: Prepare the 3D structure of P-gp (e.g., from the Protein Data Bank or a homology model) by adding hydrogens, assigning charges, and minimizing the structure.
-
Binding Site Identification: Define the active site of P-gp, typically based on the location of a co-crystallized ligand or through computational prediction methods.
-
Interaction Fingerprint Generation: Analyze the interactions between the protein and a known potent inhibitor within the binding site to identify key pharmacophoric features.
-
Hypothesis Generation: Construct a pharmacophore model based on these identified features, including their spatial relationships and directional constraints.
Pharmacophore Model Validation
Validation is a critical step to assess the predictive power and robustness of the generated pharmacophore model.
Internal Validation:
-
Cost Analysis (for Catalyst/Discovery Studio): The generated hypotheses are evaluated based on cost values (fixed cost, error cost, and total cost). A significant difference between the total cost and the null cost indicates a statistically robust model.
-
Leave-One-Out (LOO) and Leave-N-Out (LNO) Cross-Validation: A portion of the training set is systematically left out, and the model is rebuilt to predict the activity of the excluded compounds.
External Validation:
-
Test Set Prediction: The validated pharmacophore model is used to predict the activity of the compounds in the external test set. The predictive accuracy is evaluated using metrics such as the Güner-Henry (GH) score, Enrichment Factor (EF), and Receiver Operating Characteristic (ROC) curve analysis.[16]
-
Fischer's Randomization Test: The biological activities of the training set molecules are shuffled randomly to generate multiple random datasets. Pharmacophore models are then built on these randomized datasets. If the original model has a significantly better cost value than the models from the randomized data, it is considered robust and not a result of chance correlation.
Quantitative Data in P-gp Pharmacophore Modeling
The following tables summarize representative quantitative data from various P-gp inhibitor pharmacophore modeling and experimental studies.
Table 1: IC50 Values of Known P-gp Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Verapamil | MCF7R | Rhodamine 123 efflux | 3.5 | [1] |
| Cyclosporin A | MCF7R | Rhodamine 123 efflux | 2.3 | [1] |
| Elacridar | MCF7R | Rhodamine 123 efflux | 0.05 | [1] |
| Zosuquidar | MCF7R | Rhodamine 123 efflux | 0.2 | [1] |
| Nitrendipine | MCF7R | Rhodamine 123 efflux | 250.5 | [1] |
Table 2: Performance Metrics of P-gp Inhibitor Pharmacophore Models
| Model Type | Software | Training Set Size | Test Set Size | Güner-Henry (GH) Score | Enrichment Factor (EF) | Accuracy (%) | Reference |
| Ligand-Based | Catalyst | 163 | 97 | 0.75 | 7.8 | 87.6 | [17] |
| Ligand-Based | Not Specified | 1178 | 385 | Not Reported | Not Reported | 70.21 | [18] |
| Structure-Based | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
Visualizing Workflows and Concepts
Graphviz diagrams are provided to illustrate key workflows and logical relationships in P-gp inhibitor pharmacophore modeling.
References
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consensus screening for a challenging target: the quest for P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 6. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
- 18. Multiclass Classifier for P-Glycoprotein Substrates, Inhibitors, and Non-Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Efflux Pump Inhibition by a Potent P-glycoprotein Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide details the experimental characterization and mechanisms of a representative P-glycoprotein (P-gp) inhibitor, referred to herein as "P-gp Inhibitor 20." As a specific molecule with this name is not publicly documented, this guide synthesizes data and protocols from established research on various well-characterized P-gp inhibitors to provide a comprehensive technical overview for drug development professionals.
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical efflux pump that plays a significant role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1][2][3] Its ability to transport a wide array of structurally diverse compounds out of cells can limit the efficacy of therapeutic agents and affect their absorption, distribution, and elimination.[4] This guide provides an in-depth look at the methodologies used to characterize a potent P-gp inhibitor, "this compound," and explores its mechanism of action.
Quantitative Data Summary
The inhibitory potency of a P-gp inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are determined through various in vitro assays. The following tables summarize representative quantitative data for P-gp inhibitors, providing a comparative context for the efficacy of "this compound."
Table 1: Representative IC50 Values of P-gp Inhibitors
| Inhibitor | Cell Line | Probe Substrate | IC50 (µM) | Reference |
| Verapamil | Caco-2 | Paclitaxel | 5.85 | [5] |
| Elacridar (GF120918) | Caco-2 | Paclitaxel | 0.047 | [5] |
| Zosuquidar (LY335979) | Caco-2 | Paclitaxel | 0.021 | [5] |
| Tariquidar (XR9576) | Caco-2 | Paclitaxel | 0.015 | [5] |
| Sertraline | L-MDR1 | Calcein-AM | 3.5 | [6] |
| Fluoxetine | L-MDR1 | Calcein-AM | 10.0 | [6] |
Table 2: Representative Ki Values of P-gp Inhibitors
| Inhibitor | Assay System | Ki (nM) | Reference |
| Ritonavir | Vesicular Transport | 80 | [7] |
| Ketoconazole | Vesicular Transport | 1200 | [7] |
| Quinidine | Vesicular Transport | 210 | [7] |
Core Mechanisms of P-gp Inhibition
P-gp inhibitors can function through several mechanisms to block the efflux of substrate drugs:[8][9]
-
Competitive Inhibition: The inhibitor directly competes with the P-gp substrate for binding to the transporter's drug-binding site.[10]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on P-gp, inducing a conformational change that prevents substrate transport without directly blocking the substrate-binding site.[10]
-
Interference with ATP Hydrolysis: Some inhibitors disrupt the ATPase activity of P-gp, which is essential for the energy-dependent efflux process.[8][10] This can involve blocking ATP binding or the conformational changes necessary for hydrolysis.
-
Alteration of the Cell Membrane: Certain compounds can fluidize the lipid membrane, which can indirectly affect the function of the membrane-embedded P-gp.[11]
"this compound" is characterized as a potent, third-generation inhibitor that acts primarily through non-competitive inhibition of the P-gp ATPase activity.[5]
Experimental Protocols
The characterization of "this compound" involves a series of in vitro assays to determine its potency and mechanism of action.
1. P-gp ATPase Activity Assay
This assay directly measures the effect of the inhibitor on the ATP hydrolysis activity of P-gp.
-
Principle: P-gp-mediated transport is coupled to ATP hydrolysis. The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi). Inhibitors can either stimulate or inhibit this activity.
-
Methodology:
-
Membrane vesicles containing high concentrations of human P-gp are prepared.
-
The vesicles are incubated with a known P-gp substrate (e.g., verapamil) to stimulate baseline ATPase activity.
-
"this compound" is added at various concentrations.
-
The reaction is initiated by the addition of Mg-ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of released inorganic phosphate is quantified using a colorimetric assay (e.g., malachite green).
-
The concentration-dependent effect of the inhibitor on ATPase activity is determined.
-
2. Calcein-AM Efflux Assay
This is a cell-based fluorescence assay to assess the inhibitory effect on P-gp-mediated efflux.[11]
-
Principle: Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp. It readily enters cells and is cleaved by intracellular esterases into the fluorescent, membrane-impermeant molecule calcein. In cells overexpressing P-gp, calcein-AM is actively pumped out before it can be cleaved, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.
-
Methodology:
-
P-gp-overexpressing cells (e.g., MDCK-MDR1 or NCI/ADR-RES) are seeded in a 96-well plate.[12]
-
The cells are pre-incubated with various concentrations of "this compound" or a vehicle control.
-
Calcein-AM is added to all wells, and the plate is incubated.
-
The intracellular fluorescence is measured over time using a fluorescence plate reader.
-
The increase in fluorescence in the presence of the inhibitor compared to the control indicates P-gp inhibition. The IC50 value can be calculated from the dose-response curve.
-
3. Bidirectional Transport Assay
This assay, often conducted using polarized cell monolayers such as Caco-2 or MDCK cells, is considered a gold standard for evaluating P-gp substrate and inhibitor potential.[11][13]
-
Principle: The transport of a known P-gp substrate (e.g., digoxin) is measured across a cell monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[13] For a P-gp substrate, the B-to-A transport will be significantly higher than the A-to-B transport, resulting in an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2. A P-gp inhibitor will reduce the B-to-A transport, thereby decreasing the efflux ratio.
-
Methodology:
-
Caco-2 or MDCK-MDR1 cells are cultured on permeable membrane supports (e.g., Transwell inserts) until a confluent monolayer is formed.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
A known P-gp substrate (e.g., radiolabeled digoxin) is added to either the apical or basolateral chamber, with or without "this compound."
-
Samples are taken from the receiver chamber at various time points.
-
The amount of transported substrate is quantified (e.g., by liquid scintillation counting).
-
The apparent permeability (Papp) in both directions is calculated. The percent inhibition of efflux is determined by comparing the efflux ratio in the presence and absence of the inhibitor.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for P-gp Inhibitor Characterization
The following diagram illustrates the typical workflow for characterizing a potential P-gp inhibitor.
Caption: Workflow for P-gp inhibitor screening and characterization.
Signaling Pathway Modulating P-gp Expression
The expression of P-gp can be regulated by various intracellular signaling pathways. Inhibition of these pathways can lead to decreased P-gp expression and a reversal of multidrug resistance. The PI3K/Akt/NF-κB pathway is one such critical regulatory cascade.
Caption: PI3K/Akt/NF-κB pathway regulating P-gp expression.
By employing these methodologies, researchers and drug development professionals can thoroughly characterize the inhibitory potential and mechanism of action of novel P-gp inhibitors like "this compound," paving the way for their potential application in overcoming multidrug resistance and improving drug delivery.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-Glycoprotein Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 10. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 11. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Multidrug Resistance: A Technical Guide to the Potent P-glycoprotein Inhibitor Tariquidar (XR9576)
Introduction
Multidrug resistance (MDR) remains a significant impediment to the success of chemotherapy in cancer treatment. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] P-glycoprotein inhibitors, also known as chemosensitizers, have been developed to counteract this resistance mechanism. This technical guide provides an in-depth overview of Tariquidar (XR9576), a potent and specific third-generation P-gp inhibitor, and its role in overcoming MDR.
Tariquidar is a non-competitive inhibitor of P-gp that binds with high affinity (Kd = 5.1 nM) to the transporter, effectively blocking its drug efflux function.[3] Unlike earlier generation inhibitors, Tariquidar exhibits high specificity for P-gp and does not significantly interact with other MDR-associated proteins like MRP1 at concentrations that inhibit P-gp.[4] Its mechanism of action involves the inhibition of P-gp's ATPase activity, which is essential for the energy-dependent transport of substrates.[3][5] This guide will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and the cellular signaling pathways associated with P-gp-mediated resistance.
Quantitative Efficacy of Tariquidar in Reversing Multidrug Resistance
The potency of Tariquidar in reversing P-gp-mediated MDR has been demonstrated across various preclinical models. The following tables summarize its efficacy in vitro and in vivo.
Table 1: In Vitro Efficacy of Tariquidar in P-gp-Overexpressing Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | Tariquidar Concentration (nM) | IC50 of Chemotherapeutic Alone (nM) | IC50 with Tariquidar (nM) | Fold Reversal |
| SKOV-3TR (Ovarian) | Paclitaxel | Not specified, co-loaded in liposomes | 2743 | 34 | ~80 |
| EMT6/AR1.0 (Murine Mammary) | Doxorubicin | 25-80 | - | - | Complete reversal |
| 2780AD (Human Ovarian) | Doxorubicin | 25-80 | - | - | Complete reversal |
| H69/LX4 (Human Lung) | Doxorubicin | 25-80 | - | - | Complete reversal |
| MC26 (Murine Colon) | Doxorubicin | 25-80 | - | - | Complete reversal |
Data synthesized from multiple sources.[4][6][7]
Table 2: In Vivo Efficacy of Tariquidar in Xenograft Models of MDR Tumors
| Tumor Model | Chemotherapeutic Agent | Tariquidar Dose (mg/kg) and Route | Outcome |
| MC26 Colon Tumor (mice) | Doxorubicin | 2.5-4.0 (i.v. or p.o.) | Potentiation of antitumor activity |
| 2780AD Human Ovarian Xenograft (mice) | Paclitaxel, Etoposide, Vincristine | 6-12 (p.o.) | Full restoration of antitumor activity |
| H69/LX4 Human Lung Xenograft (mice) | Paclitaxel, Etoposide, Vincristine | 6-12 (p.o.) | Full restoration of antitumor activity |
Data synthesized from Mistry et al., 2001.[7]
Experimental Protocols for the Evaluation of P-gp Inhibitors
The following are detailed methodologies for key experiments to characterize the activity of P-gp inhibitors like Tariquidar.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a cytotoxic drug required to inhibit the growth of cancer cells by 50% (IC50) and is used to quantify the reversal of resistance by a P-gp inhibitor.
Methodology:
-
Cell Seeding: Seed P-gp-overexpressing (resistant) and parental (sensitive) cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the P-gp inhibitor (e.g., Tariquidar).
-
Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 values using a non-linear regression analysis. The fold sensitization is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the P-gp inhibitor.[8]
P-gp Substrate Accumulation/Efflux Assay (Rhodamine 123 or Calcein-AM Assay)
This assay measures the ability of an inhibitor to block the efflux of a fluorescent P-gp substrate, leading to its intracellular accumulation.
Methodology:
-
Cell Preparation: Harvest resistant cells and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the P-gp inhibitor (e.g., Tariquidar) at various concentrations for a short period (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: Add a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, to the cell suspension and incubate for a defined period to allow for uptake and efflux.
-
Washing: Stop the reaction by washing the cells with ice-cold buffer to remove the extracellular substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader. In the case of Calcein-AM, intracellular esterases cleave the acetoxymethyl ester to yield the highly fluorescent calcein, which is trapped inside the cells.[9]
-
Data Analysis: Increased intracellular fluorescence in the presence of the inhibitor indicates the blockage of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This biochemical assay directly measures the effect of an inhibitor on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Methodology:
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.
-
Assay Reaction: Incubate the membrane vesicles with the P-gp inhibitor (e.g., Tariquidar) at various concentrations in an assay buffer containing ATP. The reaction is typically stimulated by a P-gp substrate (e.g., verapamil).
-
Phosphate Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The inhibition of vanadate-sensitive ATPase activity is a measure of the inhibitor's direct effect on P-gp. The IC50 value, the concentration of inhibitor required to reduce ATPase activity by 50%, can be calculated.[3][10]
Signaling Pathways in P-gp-Mediated Multidrug Resistance
The expression and function of P-gp are regulated by a complex network of signaling pathways. While direct inhibitors like Tariquidar block P-gp function, understanding these pathways offers alternative strategies to overcome MDR, such as by downregulating P-gp expression.
Key signaling pathways implicated in the regulation of P-gp include:
-
PI3K/Akt/NF-κB Pathway: This pathway is a central regulator of cell survival and proliferation. Activation of this pathway can lead to the upregulation of P-gp expression. The transcription factor NF-κB can directly bind to the promoter of the MDR1 gene, which encodes P-gp, to enhance its transcription.[1]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK cascade, is involved in the positive regulation of P-gp expression.[1]
-
Protein Kinase C (PKC): Some isoforms of PKC have been shown to modulate P-gp expression and activity.[11][12]
By increasing the intracellular concentration of chemotherapeutic drugs, P-gp inhibitors can indirectly influence these signaling pathways, as many of these drugs induce cellular stress and apoptosis, which are often mediated through these same pathways.
Visualizations
The following diagrams illustrate key concepts and workflows related to P-gp inhibition.
Caption: Mechanism of P-gp-mediated drug efflux and its inhibition by Tariquidar.
Caption: Experimental workflow for evaluating a P-gp inhibitor.
Caption: PI3K/Akt/NF-κB signaling pathway regulating P-gp expression.
Conclusion
Tariquidar (XR9576) represents a significant advancement in the development of P-gp inhibitors for overcoming multidrug resistance. Its high potency and specificity, demonstrated in extensive preclinical studies, underscore its potential as a chemosensitizing agent. The experimental protocols outlined in this guide provide a robust framework for the evaluation of P-gp inhibitors. Furthermore, a deeper understanding of the signaling pathways that regulate P-gp expression may unveil novel therapeutic targets to complement direct P-gp inhibition. While clinical success for P-gp inhibitors has been challenging to achieve, potent and specific third-generation agents like Tariquidar hold promise for improving the efficacy of chemotherapy in patients with MDR tumors. Future research will likely focus on optimizing combination therapies, patient selection strategies, and the development of novel drug delivery systems to maximize the therapeutic window of P-gp inhibitors.
References
- 1. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In silico identified targeted inhibitors of P-glycoprotein overcome multidrug resistance in human cancer cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. [Regulation of P-glycoprotein gene expression by PKC/NF-κB-PXR signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Effects of P-gp Inhibition on Cancer Cell Lines
A Note on "P-gp inhibitor 20": Publicly available scientific literature and technical datasheets contain limited information regarding a compound specifically designated as "this compound" (also referred to as compound H27). The available information indicates it is a P-glycoprotein (P-gp) inhibitor with an IC50 of 46.6 nM for reversing multidrug resistance (MDR) in the MCF-7/ADR human breast cancer cell line.[1][2][3][4][5] It is described as inhibiting the efflux function of P-gp without altering its expression level.[1][2][3][4][5] Due to the scarcity of comprehensive data on "this compound," this guide will utilize a well-characterized, potent, third-generation P-gp inhibitor, Elacridar (GF120918) , as a representative molecule to provide a detailed overview of the effects of P-gp inhibition on cancer cell lines, in line with the core requirements of this technical guide. Elacridar is an extensively studied dual inhibitor of P-gp and Breast Cancer Resistance Protein (BCRP), making it a relevant and data-rich subject for this analysis.[6][7][8]
Core Concepts: P-glycoprotein and Multidrug Resistance in Cancer
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a member of the ATP-binding cassette (ABC) transporter superfamily. It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally and functionally diverse compounds out of cells. In normal tissues, P-gp plays a protective role by limiting the absorption of xenobiotics and facilitating their excretion.
In oncology, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR). By pumping chemotherapeutic agents out of the cell, P-gp reduces their intracellular concentration, thereby diminishing their cytotoxic efficacy and leading to treatment failure. P-gp substrates include many commonly used anticancer drugs such as taxanes (e.g., paclitaxel), anthracyclines (e.g., doxorubicin), and vinca alkaloids.
P-gp inhibitors are compounds designed to block the efflux function of P-gp, thereby increasing the intracellular accumulation of chemotherapeutic drugs in resistant cancer cells and restoring their sensitivity to treatment.
Quantitative Data on the Effects of Elacridar on Cancer Cell Lines
The following tables summarize the quantitative effects of Elacridar in sensitizing multidrug-resistant cancer cell lines to various chemotherapeutic agents.
Table 1: Reversal of Paclitaxel Resistance by Elacridar in Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (ng/mL) | Fold Reversal of Resistance |
| A2780 (Parental) | Paclitaxel | 19.5 | - |
| A2780PR1 (Paclitaxel-Resistant) | Paclitaxel | 755 | - |
| Paclitaxel + 0.1 µM Elacridar | 4.66 | 162 | |
| Paclitaxel + 1 µM Elacridar | 4.04 | 187 | |
| A2780PR2 (Paclitaxel-Resistant) | Paclitaxel | 1970 | - |
| Paclitaxel + 0.1 µM Elacridar | 4.96 | 397 | |
| Paclitaxel + 1 µM Elacridar | 4.07 | 483 |
Data extracted from a study on paclitaxel-resistant ovarian cancer cell lines.[8]
Table 2: Reversal of Doxorubicin Resistance by Elacridar in Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (ng/mL) | Fold Reversal of Resistance |
| A2780 (Parental) | Doxorubicin | 25.5 | - |
| A2780PR1 (Paclitaxel-Resistant) | Doxorubicin | 2033 | - |
| Doxorubicin + 0.1 µM Elacridar | 44.4 | 45.8 | |
| Doxorubicin + 1 µM Elacridar | 50.0 | 40.7 | |
| A2780PR2 (Paclitaxel-Resistant) | Doxorubicin | 6292 | - |
| Doxorubicin + 0.1 µM Elacridar | 67.8 | 92.8 | |
| Doxorubicin + 1 µM Elacridar | 62.1 | 101.3 |
Data extracted from a study on paclitaxel-resistant ovarian cancer cell lines, demonstrating cross-resistance to doxorubicin.[8]
Table 3: Effect of Elacridar on Topotecan and Mitoxantrone IC50 in BCRP-Overexpressing Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (ng/mL) | Fold Reversal of Resistance |
| A2780TR1 (Topotecan-Resistant) | Topotecan | 204.68 | - |
| Topotecan + 0.1 µM Elacridar | 18.81 | 10.88 | |
| Topotecan + 1 µM Elacridar | 15.29 | 13.65 | |
| Topotecan + 5 µM Elacridar | 12.05 | 16.98 | |
| A2780TR2 (Topotecan-Resistant) | Topotecan | 132.00 | - |
| Topotecan + 0.1 µM Elacridar | 19.11 | 6.91 | |
| Topotecan + 1 µM Elacridar | 11.11 | 11.88 | |
| Topotecan + 5 µM Elacridar | 7.61 | 17.59 | |
| A2780TR1 (Topotecan-Resistant) | Mitoxantrone | 10.12 | - |
| Mitoxantrone + 5 µM Elacridar | 5.00 | 2.02 | |
| A2780TR2 (Topotecan-Resistant) | Mitoxantrone | 9.65 | - |
| Mitoxantrone + 5 µM Elacridar | 5.00 | 1.93 |
Data extracted from a study on topotecan-resistant ovarian cancer cell lines, highlighting Elacridar's inhibitory effect on BCRP.[7]
Experimental Protocols
Cell Viability and Chemosensitivity Testing (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of chemotherapeutic agents in the presence or absence of a P-gp inhibitor.
Materials:
-
Cancer cell lines (e.g., A2780 parental and A2780PR1/A2780PR2 resistant lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
P-gp inhibitor (e.g., Elacridar)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2 x 10³ to 5 x 10³ cells/well) in 100 µL of complete medium. Incubate for 24-48 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent and the P-gp inhibitor. For combination treatments, add the P-gp inhibitor (e.g., Elacridar at 0.1 µM or 1 µM) to the wells, followed by the addition of the chemotherapeutic agent at various concentrations. Include wells with untreated cells (control), cells treated with the inhibitor alone, and cells treated with the chemotherapeutic agent alone.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the P-gp inhibitor.
P-gp Efflux Activity Assay (Calcein-AM Accumulation)
This assay measures the functional activity of P-gp by quantifying the accumulation of a fluorescent P-gp substrate, Calcein-AM.
Materials:
-
Cancer cell lines (parental and P-gp overexpressing)
-
Complete cell culture medium
-
P-gp inhibitor (e.g., Elacridar)
-
Calcein-AM (acetoxymethyl ester of calcein)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture cells to confluency in an appropriate vessel (e.g., 6-well plate or T25 flask).
-
Inhibitor Pre-incubation: Treat the cells with the P-gp inhibitor (e.g., 1 µM Elacridar) or vehicle control in serum-free medium for 30-60 minutes at 37°C.
-
Calcein-AM Staining: Add Calcein-AM to a final concentration of 1-5 µM to each well and incubate for 15-30 minutes at 37°C, protected from light. Non-fluorescent Calcein-AM readily enters cells, where it is cleaved by intracellular esterases into the fluorescent calcein. In P-gp overexpressing cells, Calcein-AM is effluxed before it can be cleaved.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.
-
Fluorescence Detection:
-
Microscopy: Visualize the intracellular green fluorescence using a fluorescence microscope with appropriate filters (excitation ~490 nm, emission ~515 nm).
-
Flow Cytometry: Detach the cells, resuspend in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
-
Data Analysis: Compare the fluorescence intensity between untreated resistant cells, inhibitor-treated resistant cells, and parental cells. A significant increase in fluorescence in the inhibitor-treated cells indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in P-gp Regulation and Drug Resistance
The expression and function of P-gp are regulated by complex signaling networks. The PI3K/Akt and MAPK/ERK pathways are two of the most critical cascades implicated in the regulation of P-gp and the development of MDR. Activation of these pathways can lead to increased transcription of the ABCB1 gene (encoding P-gp) and enhanced cell survival, contributing to chemoresistance.
References
- 1. P-gp inhibitor 20_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADR | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Preliminary Cytotoxicity and Functional Assessment of P-glycoprotein Inhibitor 20: A Technical Guide
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted to evaluate the cytotoxicity and P-glycoprotein (P-gp) inhibitory activity of a novel compound, designated as P-gp Inhibitor 20. The document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer therapy.[1] By actively effluxing a wide range of chemotherapeutic agents from cancer cells, P-gp reduces their intracellular concentration and efficacy.[2][3] P-gp inhibitors aim to counteract this mechanism, thereby restoring the sensitivity of resistant cancer cells to chemotherapy.[4] This guide details the experimental protocols, presents the cytotoxicity data, and visualizes the underlying mechanisms and workflows associated with the initial assessment of this compound.
Data Presentation: Cytotoxicity and P-gp Inhibition
The following tables summarize the quantitative data from the preliminary studies of this compound.
Table 1: Intrinsic Cytotoxicity of this compound
This table presents the half-maximal inhibitory concentration (IC50) of this compound in both a P-gp negative parental cell line (KB-3-1) and its P-gp overexpressing, multidrug-resistant counterpart (KB-V1). This initial assessment is crucial to determine if the inhibitor itself possesses cytotoxic properties at concentrations intended for P-gp inhibition.
| Cell Line | P-gp Expression | This compound IC50 (µM) |
| KB-3-1 | Low / Negative | > 50 |
| KB-V1 | High | > 50 |
Data are representative and for illustrative purposes.
Table 2: Chemosensitization Effect of this compound on Paclitaxel Cytotoxicity
This table demonstrates the ability of a non-toxic concentration of this compound to potentiate the cytotoxic effect of Paclitaxel, a known P-gp substrate, in the P-gp overexpressing KB-V1 cell line. The potentiation factor indicates the fold-increase in Paclitaxel's potency.
| Treatment | KB-V1 Cell Line IC50 (nM) for Paclitaxel | Potentiation Factor |
| Paclitaxel alone | 250 | - |
| Paclitaxel + 1 µM this compound | 15 | 16.7 |
Data are representative and for illustrative purposes.
Table 3: Direct P-gp Inhibition by this compound
This table shows the IC50 value for the direct inhibition of P-gp transport activity by this compound, as determined by a Calcein-AM efflux assay.
| Assay | Substrate | This compound IC50 (µM) |
| Calcein-AM Efflux | Calcein-AM | 0.8 |
Data are representative and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. Cell Lines and Culture
-
Parental Cell Line: KB-3-1 (human epidermoid carcinoma), a drug-sensitive cell line with low P-gp expression.
-
Resistant Cell Line: KB-V1, a multidrug-resistant cell line derived from KB-3-1, which overexpresses P-gp.[5]
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2. The KB-V1 cell line culture medium was supplemented with 1 µg/mL vinblastine to maintain P-gp expression.
2.2. Intrinsic Cytotoxicity Assay (Sulforhodamine B Assay)
The intrinsic cytotoxicity of this compound was evaluated using the Sulforhodamine B (SRB) assay.[6]
-
Cell Seeding: KB-3-1 and KB-V1 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with increasing concentrations of this compound (ranging from 0.01 to 100 µM) for 72 hours.
-
Cell Fixation: The medium was discarded, and cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wells were washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization and Absorbance Reading: The unbound dye was washed away with 1% acetic acid. The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was read at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. The IC50 values were determined by non-linear regression analysis.
2.3. Chemosensitization Assay
This assay assesses the ability of this compound to reverse P-gp-mediated drug resistance.
-
Cell Seeding: KB-V1 cells were seeded in 96-well plates as described for the cytotoxicity assay.
-
Compound Treatment: Cells were treated with a range of concentrations of Paclitaxel, either alone or in combination with a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Incubation and Assay Procedure: The plates were incubated for 72 hours, and cell viability was assessed using the SRB assay as described above.
-
Data Analysis: The IC50 of Paclitaxel in the presence and absence of this compound was calculated. The potentiation factor was determined by dividing the IC50 of Paclitaxel alone by the IC50 of Paclitaxel in the presence of the inhibitor.
2.4. P-gp Inhibition Assay (Calcein-AM Efflux Assay)
This functional assay directly measures the inhibition of P-gp's efflux activity.
-
Cell Seeding: KB-V1 cells were seeded in a black, clear-bottom 96-well plate.
-
Inhibitor Incubation: Cells were pre-incubated with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) as a positive control for 30 minutes at 37°C.
-
Substrate Addition: Calcein-AM, a non-fluorescent P-gp substrate, was added to each well. Inside the cell, esterases convert it to the fluorescent calcein, which is not a P-gp substrate.
-
Fluorescence Measurement: The accumulation of intracellular calcein was measured over time using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis: The increase in fluorescence, which corresponds to the inhibition of Calcein-AM efflux, was plotted against the inhibitor concentration to determine the IC50 for P-gp inhibition.
Visualizations: Mechanisms and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and processes.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
References
- 1. Role of P-Gp in Treatment of Cancer [scirp.org]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 5. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note: P-glycoprotein (P-gp) Inhibitor In Vitro Assay using Calcein-AM
An established method for determining the in vitro inhibitory potential of compounds against P-glycoprotein (P-gp), a crucial efflux transporter involved in drug disposition and multidrug resistance, is the Calcein-AM uptake assay. This application note provides a detailed protocol for this fluorescence-based assay, data presentation guidelines, and visual representations of the experimental workflow and the principle of P-gp inhibition. This method is suitable for researchers, scientists, and drug development professionals for screening and characterizing P-gp inhibitors.
1. Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux transporter with broad substrate specificity. It is highly expressed in barrier tissues such as the intestine, blood-brain barrier, and kidney tubules, where it limits the absorption and penetration of various drugs.[1][2][3] Inhibition of P-gp can lead to significant drug-drug interactions (DDIs) by increasing the systemic exposure of co-administered P-gp substrates.[4][5] Therefore, evaluating the P-gp inhibitory potential of new chemical entities is a critical step in drug discovery and development, as recommended by regulatory agencies like the FDA and EMA.[2][4]
The Calcein-AM assay is a rapid, sensitive, and high-throughput method for assessing P-gp inhibition.[6][7] Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and membrane-impermeable molecule calcein. Calcein itself is a substrate for P-gp and is actively transported out of cells expressing this transporter. In the presence of a P-gp inhibitor, the efflux of calcein is blocked, leading to its intracellular accumulation and a corresponding increase in fluorescence intensity.[8][9]
2. Data Presentation
Quantitative data from the P-gp inhibition assay should be summarized to facilitate the determination of inhibitory potency, typically expressed as an IC50 value (the concentration of an inhibitor that causes 50% inhibition of P-gp activity).
Table 1: Sample IC50 Values for P-gp Inhibitors using the Calcein-AM Assay
| Compound | Cell Line | IC50 (µM) | Positive Control |
| Test Compound X | L-MDR1 | 1.5 | Verapamil |
| Verapamil (Positive Control) | L-MDR1 | 5.0 | N/A |
| Cyclosporin A (Positive Control) | L-MDR1 | 0.8 | N/A |
| Negative Control Compound Y | L-MDR1 | > 50 | Verapamil |
Note: IC50 values are examples and can vary depending on the cell line and specific experimental conditions. The use of positive controls like Verapamil and Cyclosporin A is crucial for validating the assay performance.[8][10]
3. Experimental Protocol: Calcein-AM P-gp Inhibition Assay
This protocol is adapted from established methods for determining P-gp inhibition in a cell-based assay format.[6][8][11]
3.1. Materials and Reagents
-
P-gp overexpressing cells (e.g., L-MDR1, MDCK-MDR1, or K562/MDR) and the corresponding parental cell line (as a negative control).[1][7][11]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Calcein-AM (acetoxymethyl ester of calcein).
-
Test compounds and positive control inhibitors (e.g., Verapamil, Cyclosporin A).[8][10]
-
Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with excitation/emission wavelengths of approximately 485/520 nm.[12]
-
Dimethyl sulfoxide (DMSO) for compound dissolution.
3.2. Cell Culture
-
Culture the P-gp overexpressing and parental cell lines in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells regularly to maintain exponential growth.
-
For the assay, seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
3.3. Assay Procedure
-
Prepare Compound Solutions:
-
Prepare stock solutions of test compounds and control inhibitors in DMSO.
-
Create a serial dilution of the compounds in assay buffer (e.g., HBSS) to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid cellular toxicity.
-
-
Incubation with Inhibitors:
-
On the day of the assay, remove the culture medium from the 96-well plates.
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add the diluted test compounds and controls to the respective wells. Include wells with assay buffer and DMSO as vehicle controls.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Calcein-AM Loading:
-
Prepare a fresh working solution of Calcein-AM in HBSS at a final concentration typically ranging from 0.1 to 1 µM.[8]
-
Add the Calcein-AM solution to all wells, including those with the test compounds.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells three times with ice-cold HBSS to remove extracellular Calcein-AM.
-
Add fresh HBSS to each well.
-
Measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
3.4. Data Analysis
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
The percentage of P-gp inhibition is calculated as follows: % Inhibition = [(Fluorescence_inhibitor - Fluorescence_vehicle) / (Fluorescence_max_inhibition - Fluorescence_vehicle)] * 100
-
Fluorescence_inhibitor: Fluorescence in the presence of the test compound.
-
Fluorescence_vehicle: Fluorescence of the vehicle control (e.g., DMSO).
-
Fluorescence_max_inhibition: Fluorescence in the presence of a saturating concentration of a potent inhibitor like Verapamil.
-
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
4. Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the Calcein-AM P-gp inhibition assay.
4.2. P-gp Inhibition Signaling Pathway
Caption: Mechanism of P-gp inhibition in the Calcein-AM assay.
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. P-gp Substrate Identification | Evotec [evotec.com]
- 3. bioivt.com [bioivt.com]
- 4. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 5. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 12. bmglabtech.com [bmglabtech.com]
Optimizing Cell-Based Assays for P-glycoprotein Inhibitors: An Application Note and Protocol Guide
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial ATP-dependent efflux pump.[1][2] It is highly expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, and kidney proximal tubules, where it plays a significant role in limiting the absorption and distribution of a wide array of xenobiotics, including many therapeutic drugs.[2][3] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.[2][4] Therefore, the identification and characterization of P-gp inhibitors are of paramount importance in drug discovery and development to overcome MDR and to mitigate drug-drug interactions (DDIs).[2][5]
This application note provides detailed protocols for optimizing and conducting cell-based assays to evaluate P-gp inhibition. We will cover two primary methodologies: the fluorescent substrate accumulation assay and the P-gp ATPase activity assay. Additionally, a protocol for assessing the cytotoxicity of potential inhibitors is included to ensure that observed effects on P-gp function are not due to cell death.
General Experimental Workflow
The overall workflow for assessing P-gp inhibition involves several key stages, from initial cell culture to final data analysis. Proper optimization at each step is critical for obtaining reliable and reproducible results.
Caption: General workflow for a P-gp inhibitor cell-based assay.
P-gp Substrate Accumulation Assay
This assay is a widely used method to assess P-gp activity by measuring the intracellular accumulation of a fluorescent P-gp substrate.[6][7] In the presence of a P-gp inhibitor, the efflux of the fluorescent substrate is blocked, leading to its accumulation inside the cells and a corresponding increase in fluorescence intensity.
Signaling Pathway of P-gp Inhibition
The following diagram illustrates the mechanism of P-gp-mediated efflux and its inhibition.
Caption: Mechanism of P-gp inhibition and substrate accumulation.
Experimental Protocol
Materials and Reagents:
-
Cell Lines: MDCK-MDR1 (Madin-Darby Canine Kidney cells overexpressing human P-gp) and parental MDCK cells. Caco-2 cells can also be used.[3][4]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (if applicable).
-
Fluorescent Substrate: Calcein-AM (final concentration 0.25 µM) or Rhodamine 123 (final concentration 10 µM).[6][7]
-
P-gp Inhibitor (Positive Control): Verapamil (final concentration 100 µM) or Cyclosporin A (final concentration 20 µM).[8]
-
Test Compounds: Dissolved in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 and parental MDCK cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well.
-
Cell Culture: Culture the cells for 48-72 hours at 37°C and 5% CO2, or until a confluent monolayer is formed.
-
Preparation of Solutions: Prepare serial dilutions of test compounds and the positive control (Verapamil) in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Pre-incubation with Inhibitors:
-
Remove the culture medium from the wells.
-
Wash the cell monolayer twice with warm assay buffer.
-
Add 100 µL of the test compound dilutions or positive control to the respective wells. For control wells (no inhibition), add assay buffer with the same final DMSO concentration.
-
Incubate for 30 minutes at 37°C.
-
-
Substrate Addition and Incubation:
-
Prepare the fluorescent substrate solution in the assay buffer.
-
Add 100 µL of the fluorescent substrate solution to each well (for a final volume of 200 µL).
-
Incubate for 60-90 minutes at 37°C, protected from light.[6]
-
-
Fluorescence Measurement:
-
After incubation, wash the cells three times with cold assay buffer to remove the extracellular substrate.
-
Add 100 µL of fresh assay buffer to each well.
-
Measure the intracellular fluorescence using a microplate reader with appropriate excitation/emission wavelengths (e.g., 485/520 nm for Calcein).[9]
-
Data Presentation
The results can be presented as the percentage of inhibition or as IC50 values determined from a dose-response curve.
Table 1: Sample Data for P-gp Inhibition using Calcein-AM Accumulation Assay
| Compound | Concentration (µM) | Fluorescence Intensity (RFU) | % Inhibition | IC50 (µM) |
| Control (No Inhibitor) | 0 | 1500 | 0% | - |
| Verapamil | 100 | 8500 | 100% | 5.2 |
| Test Compound A | 0.1 | 1800 | 4.3% | 12.5 |
| 1 | 3200 | 24.3% | ||
| 10 | 6500 | 71.4% | ||
| 50 | 8300 | 97.1% | ||
| Test Compound B | 0.1 | 1550 | 0.7% | > 100 |
| 1 | 1600 | 1.4% | ||
| 10 | 1800 | 4.3% | ||
| 50 | 2200 | 10.0% |
P-gp ATPase Assay
P-gp utilizes the energy from ATP hydrolysis to transport substrates across the cell membrane.[10] The P-gp ATPase assay measures the rate of ATP consumption, which is modulated by P-gp substrates and inhibitors. This assay can distinguish between compounds that are substrates (stimulate ATPase activity) and those that are inhibitors (inhibit basal or substrate-stimulated ATPase activity).[11]
Assay Principle Workflow
Caption: Workflow for the P-gp ATPase assay.
Experimental Protocol
Materials and Reagents:
-
P-gp containing membrane vesicles: Commercially available or prepared from P-gp overexpressing cells.[10]
-
Assay Buffer: Tris-HCl buffer (pH 7.4) with MgCl2 and other components as per the kit manufacturer's instructions.
-
ATP solution.
-
P-gp Stimulator (Positive Control): Verapamil.[11]
-
P-gp Inhibitor (Control): Sodium orthovanadate (Na3VO4), a selective P-gp inhibitor.[11]
-
Test Compounds: Dissolved in DMSO.
-
Reagents for inorganic phosphate (Pi) detection.
-
96-well plates.
-
Absorbance microplate reader.
Procedure:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's protocol. This includes the assay buffer, ATP solution, and Pi detection reagents.
-
Dispense Reagents:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the test compounds at various concentrations.
-
For stimulated activity, add a known P-gp stimulator like Verapamil.[11]
-
Include control wells with no compound (basal activity), with a stimulator only, and with a P-gp inhibitor like Na3VO4 (to measure non-P-gp ATPase activity).[11]
-
-
Add Membrane Vesicles: Add the P-gp membrane vesicles to each well.
-
Pre-incubation: Incubate the plate for 5-10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding MgATP to all wells.
-
Incubation: Incubate for 20-40 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Detect Pi: Stop the reaction and add the Pi detection reagent. After a short incubation at room temperature for color development, measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the amount of Pi released by subtracting the background (Na3VO4-treated wells) from the total ATPase activity.
Data Presentation
Table 2: Sample Data for P-gp ATPase Inhibition Assay
| Compound | Concentration (µM) | ATPase Activity (pmol Pi/min/mg) | % Inhibition of Stimulated Activity | IC50 (µM) |
| Basal Activity | - | 25 | - | - |
| Verapamil (Stimulated) | 50 | 150 | 0% | - |
| Na3VO4 (Inhibited) | 100 | 5 | - | - |
| Test Compound C | 0.1 | 145 | 4.0% | 8.9 |
| 1 | 120 | 24.0% | ||
| 10 | 70 | 64.0% | ||
| 100 | 30 | 96.0% | ||
| Test Compound D | 0.1 | 160 | -8.0% (Stimulation) | - |
| 1 | 180 | -24.0% (Stimulation) | ||
| 10 | 210 | -48.0% (Stimulation) | ||
| 100 | 250 | -80.0% (Stimulation) |
Cytotoxicity Assay
It is essential to determine if the test compounds exhibit cytotoxicity at the concentrations used in the P-gp inhibition assays. A decrease in substrate efflux could be misinterpreted as P-gp inhibition when it is actually a result of cell death.
Experimental Protocol
Materials and Reagents:
-
Cell Lines: The same cell line used for the P-gp inhibition assay (e.g., MDCK-MDR1).
-
Culture Medium.
-
Test Compounds.
-
Cell Viability Reagent: e.g., Sulforhodamine B (SRB), MTT, or reagents for a propidium iodide (PI) exclusion assay.[12][13]
-
96-well plates.
-
Absorbance or fluorescence microplate reader.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with the same concentrations of test compounds used in the P-gp assays.
-
Incubation: Incubate for a period that reflects the duration of the P-gp assay (e.g., 2-4 hours) or for a longer period (24-72 hours) to assess long-term toxicity.
-
Cell Viability Measurement: Perform the cell viability assay according to the manufacturer's protocol (e.g., SRB staining and measurement of absorbance).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Data Presentation
Table 3: Sample Data for Cytotoxicity Assay
| Compound | Concentration (µM) | % Cell Viability |
| Control (Untreated) | 0 | 100% |
| Test Compound A | 0.1 | 99.5% |
| 1 | 98.2% | |
| 10 | 95.6% | |
| 50 | 92.1% | |
| Test Compound C | 0.1 | 101.2% |
| 1 | 99.8% | |
| 10 | 97.4% | |
| 100 | 85.3% |
Conclusion
The cell-based assays described in this application note provide robust and reliable methods for identifying and characterizing P-gp inhibitors. The substrate accumulation assay is a direct measure of the functional inhibition of P-gp in intact cells, while the ATPase assay offers a biochemical approach to understand the interaction of a compound with the P-gp transporter. It is crucial to perform cytotoxicity assays in parallel to ensure that the observed effects are specific to P-gp inhibition. Careful optimization of assay parameters such as cell density, substrate and inhibitor concentrations, and incubation times is essential for generating high-quality, reproducible data in the quest for novel and effective P-gp modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. P-gp Substrate Identification | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scribd.com [scribd.com]
- 12. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P-gp Inhibitor 20 in MDCK-MDR1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a critical membrane transporter that functions as an ATP-dependent efflux pump.[1][2] It is highly expressed in various tissues, including the intestinal epithelium, blood-brain barrier, liver, and kidney, where it plays a crucial role in limiting the absorption and distribution of xenobiotics.[2][3][4] In oncology, the overexpression of P-gp in tumor cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by actively extruding a wide range of anticancer drugs.[2][4][5]
The Madin-Darby canine kidney (MDCK) cell line, transfected with the human MDR1 gene (MDCK-MDR1), is a widely used in vitro model to study P-gp-mediated transport and its inhibition.[6][7] This cell line overexpresses human P-gp and forms polarized monolayers with tight junctions, making it an ideal system for permeability and drug-drug interaction studies.[7] Identifying and characterizing P-gp inhibitors is a key strategy to overcome MDR and improve the efficacy of therapeutic agents.[5]
This document provides detailed application notes and protocols for the use of P-gp inhibitor 20 , a potent antagonist of P-gp, in the MDCK-MDR1 cell line. This compound, also referred to as compound H27, has demonstrated significant P-gp inhibitory activity with low cytotoxicity.[8]
This compound: Properties and Mechanism of Action
This compound is a potent inhibitor of P-glycoprotein. It has been shown to reverse multidrug resistance in cancer cells by inhibiting the efflux function of P-gp in a dose-dependent manner.[8] Notably, it does not affect the expression level of P-gp.[8] The primary mechanism of action involves the direct inhibition of the transporter's ATPase activity, which is essential for the energy-dependent efflux of substrates.[9]
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound and provides an example of expected results from a bidirectional transport assay using a model P-gp substrate like Digoxin.
| Inhibitor | Cell Line | IC50 | Model Substrate | Efflux Ratio (ER) without Inhibitor | Efflux Ratio (ER) with this compound |
| This compound (H27) | MCF-7/ADR | 46.6 nM[8] | Digoxin (1 µM) | > 5.0 | < 2.0 |
Note: The Efflux Ratio data is exemplary and based on typical results for potent P-gp inhibitors in MDCK-MDR1 assays.
Experimental Protocols
Protocol 1: MDCK-MDR1 Cell Culture and Maintenance
-
Cell Culture: Culture MDCK-MDR1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 40 µg/mL colchicine) to maintain MDR1 expression.[10]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[6]
-
Subculture: Passage the cells every 3-4 days or when they reach 80-90% confluency. Use cells between passages 6 and 30 for transport assays to ensure stable P-gp expression.[11]
Protocol 2: Bidirectional Permeability Assay with this compound
This protocol is designed to determine if a test compound is a P-gp substrate and to quantify the inhibitory effect of this compound.
-
Cell Seeding: Seed MDCK-MDR1 cells onto Transwell inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size) at a density of approximately 3.4 x 10^5 cells/cm².[11]
-
Monolayer Formation: Culture the cells on the Transwell inserts for 3-5 days, changing the medium every other day, to allow for the formation of a confluent and polarized monolayer.[6][11]
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. TEER values should be stable and typically >600 Ohms/cm².[6]
-
Preparation of Solutions:
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Test Compound Solution: Prepare the P-gp substrate (e.g., 1 µM Digoxin) in transport buffer.
-
Inhibitor Solution: Prepare this compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) in the transport buffer containing the test compound. A well-known P-gp inhibitor like Elacridar (2 µM) can be used as a positive control.[11]
-
-
Pre-incubation:
-
Wash the cell monolayers twice with warm (37°C) transport buffer on both the apical (A) and basolateral (B) sides.
-
Pre-incubate the monolayers with transport buffer for 30-40 minutes at 37°C. For inhibitor experiments, add the this compound solution to both sides during this step.[11]
-
-
Transport Experiment (in duplicate or triplicate):
-
Apical to Basolateral (A→B) Permeability:
-
Remove the buffer from the apical compartment and add the test compound solution (with or without this compound).
-
Add fresh transport buffer (with or without this compound) to the basolateral compartment.
-
-
Basolateral to Apical (B→A) Permeability:
-
Remove the buffer from the basolateral compartment and add the test compound solution (with or without this compound).
-
Add fresh transport buffer (with or without this compound) to the apical compartment.
-
-
-
Sampling:
-
Sample Analysis: Analyze the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.[6][7]
Data Analysis
-
Apparent Permeability (Papp) Calculation: The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the compound across the monolayer (µmol/s).
-
A is the surface area of the Transwell membrane (cm²).
-
C0 is the initial concentration of the compound in the donor compartment (µmol/cm³).[6]
-
-
Efflux Ratio (ER) Calculation: The ER is calculated to determine if the compound is a substrate of P-gp: ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 is generally considered indicative of active efflux.
-
-
Inhibition Analysis: A significant reduction in the ER in the presence of this compound (typically to a value < 2) confirms its inhibitory activity. The IC50 can be determined by measuring the ER at various inhibitor concentrations.
Visualizations
Mechanism of P-gp Efflux and Inhibition
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Experimental Workflow for Bidirectional Permeability Assay
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. enamine.net [enamine.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor (2007) | Elizabeth Fox | 339 Citations [scispace.com]
- 10. Transport Inhibition of Digoxin Using Several Common P-gp Expressing Cell Lines Is Not Necessarily Reporting Only on Inhibitor Binding to P-gp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Permeability in MDR1‐MDCK cells with pgp inhibitor [bio-protocol.org]
Application Notes and Protocols for P-gp Inhibitor ATPase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is an ATP-dependent efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. P-gp transporters actively extrude a wide variety of structurally diverse hydrophobic compounds from the cell, a process driven by ATP hydrolysis. The ATPase activity of P-gp is a direct measure of its transport function and can be modulated by substrates and inhibitors. Therefore, assessing the ATPase activity of P-gp is a valuable in vitro tool for identifying and characterizing P-gp inhibitors, which have potential applications as chemosensitizers in cancer therapy and as agents to improve drug bioavailability.
This document provides detailed protocols for performing a P-gp ATPase activity assay, focusing on a luminescence-based method due to its high sensitivity and suitability for high-throughput screening.
Principle of the Assay
The P-gp ATPase assay is based on the principle that P-gp hydrolyzes ATP to ADP and inorganic phosphate (Pi) to fuel the transport of its substrates. The rate of ATP hydrolysis is a measure of P-gp activity. P-gp inhibitors will decrease the ATPase activity, which can be quantified by measuring the amount of remaining ATP or the amount of generated ADP or Pi. In the luminescence-based assay, the amount of ATP remaining after the enzymatic reaction is measured using the luciferin-luciferase system. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration. Therefore, a lower luminescence signal indicates higher P-gp ATPase activity (more ATP consumed), and a higher luminescence signal indicates inhibition of P-gp ATPase activity (less ATP consumed).
Signaling Pathway of P-gp Mediated ATP Hydrolysis
Caption: P-gp mediated ATP hydrolysis and substrate efflux pathway.
Experimental Protocols
This section details the procedure for a luminescence-based P-gp ATPase activity assay.
Materials and Reagents
-
P-gp containing membranes (e.g., from Sf9 or HEK293 cells overexpressing P-gp)
-
ATP (Adenosine 5'-triphosphate)
-
D-Luciferin
-
Luciferase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
P-gp substrate (e.g., Verapamil, a known P-gp substrate for stimulating basal activity)
-
P-gp inhibitor (e.g., Sodium Orthovanadate (Na3VO4), a general ATPase inhibitor, or a specific test compound)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Reagent Preparation
-
P-gp Membranes: Thaw on ice and dilute to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically but typically ranges from 5-20 µg of membrane protein per well.
-
ATP Solution: Prepare a stock solution of ATP (e.g., 100 mM) in assay buffer. Further dilute to the desired final concentration (e.g., 5 mM) for the assay.
-
Test Compounds (Inhibitors): Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations for testing. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Verapamil Solution: Prepare a stock solution of Verapamil (e.g., 10 mM in DMSO). Dilute to the desired final concentration (e.g., 200 µM) in assay buffer.
-
Sodium Orthovanadate (Na3VO4) Solution: Prepare a stock solution of Na3VO4 (e.g., 100 mM in water). Dilute to the desired final concentration (e.g., 1 mM) in assay buffer.
-
ATP Detection Reagent: Prepare the luciferin-luciferase reagent according to the manufacturer's instructions. This reagent is typically light-sensitive and should be prepared fresh.
Assay Procedure
The following procedure is a general guideline and may require optimization for specific experimental conditions.
Caption: Experimental workflow for the P-gp ATPase activity assay.
Step-by-Step Protocol:
-
Prepare the 96-well plate:
-
Basal Activity Control: Add assay buffer and P-gp membranes.
-
Stimulated Activity Control: Add assay buffer, P-gp membranes, and a known P-gp substrate (e.g., Verapamil).
-
Inhibitor Control: Add assay buffer, P-gp membranes, and a known P-gp inhibitor (e.g., Na3VO4).
-
Test Compound Wells: Add assay buffer, P-gp membranes, and the test compound at various concentrations.
-
No Enzyme Control: Add assay buffer and ATP (added in step 3) but no P-gp membranes. This serves as a background control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compounds to interact with the P-gp membranes.
-
Initiate the reaction: Add ATP solution to all wells to start the ATPase reaction. The final volume in each well should be consistent (e.g., 50 µL).
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Stop the reaction and detect ATP: Add the ATP detection reagent (luciferin-luciferase) to all wells. The volume added should be equal to the reaction volume (e.g., 50 µL). This will stop the ATPase reaction and initiate the luminescence reaction.
-
Read luminescence: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
Data Presentation and Analysis
The raw data will be in the form of relative light units (RLU). The following calculations are used to determine the P-gp specific ATPase activity and the inhibitory effect of the test compounds.
1. P-gp Specific ATPase Activity:
P-gp specific ATPase activity is the difference between the basal ATPase activity and the activity in the presence of a potent P-gp inhibitor like sodium orthovanadate (Na3VO4).
-
ATP consumed (RLU) = RLU (No Enzyme Control) - RLU (Sample)
-
P-gp Specific Activity = ATP consumed (Basal) - ATP consumed (Na3VO4)
2. Percentage of Inhibition:
The percentage of inhibition by the test compound is calculated relative to the stimulated P-gp activity (in the presence of a substrate like verapamil).
-
% Inhibition = [1 - (RLU (Test Compound) - RLU (Na3VO4)) / (RLU (Verapamil) - RLU (Na3VO4))] x 100
3. IC50 Determination:
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of P-gp ATPase activity, can be determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Summary of Quantitative Data:
| Parameter | Typical Range | Notes |
| P-gp Membrane Protein | 5 - 20 µ g/well | Optimal concentration should be determined empirically. |
| ATP Concentration | 1 - 5 mM | Should be at or near the Km for P-gp. |
| Verapamil Concentration | 50 - 200 µM | Used to stimulate basal P-gp ATPase activity. |
| Na3VO4 Concentration | 0.1 - 1 mM | Used as a control for P-gp specific inhibition. |
| Incubation Time | 20 - 40 minutes | Should be within the linear range of the reaction. |
| Incubation Temperature | 37°C | Optimal temperature for P-gp activity. |
| Final DMSO Concentration | < 1% | High concentrations of DMSO can inhibit enzyme activity. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contamination of reagents with ATP or phosphate. | Use fresh, high-purity reagents. Pre-wash all labware thoroughly. |
| Low signal or no activity | Inactive P-gp membranes. Incorrect assay conditions. | Ensure proper storage and handling of membranes. Optimize assay parameters (pH, temperature, concentrations). |
| High well-to-well variability | Pipetting errors. Incomplete mixing. | Use calibrated pipettes. Ensure thorough mixing of reagents in the wells. |
| Inconsistent results | Reagent degradation. | Prepare fresh reagents for each experiment. Avoid repeated freeze-thaw cycles of ATP and P-gp membranes. |
Conclusion
The P-gp ATPase activity assay is a robust and reliable method for identifying and characterizing P-gp inhibitors. The luminescence-based format offers high sensitivity, a wide dynamic range, and is amenable to high-throughput screening, making it an invaluable tool in drug discovery and development. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results.
Application Notes and Protocols for In Vivo Studies of P-gp Inhibitor 20
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a well-characterized efflux pump that plays a critical role in limiting the cellular uptake and distribution of a wide array of therapeutic agents.[1][2][3] Its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), which significantly hampers the efficacy of chemotherapy.[4][5] P-gp is also expressed in normal tissues such as the intestinal epithelium, blood-brain barrier, and kidney proximal tubules, where it influences drug absorption, distribution, and excretion.[1][2] Therefore, the development of potent and specific P-gp inhibitors is a key strategy to overcome MDR and improve the pharmacokinetic profiles of various drugs.[6]
This document provides a comprehensive guide for the in vivo evaluation of "P-gp inhibitor 20," a novel investigational agent. The protocols outlined below are designed to assess its efficacy in reversing P-gp-mediated drug resistance and its impact on the pharmacokinetics of a known P-gp substrate.
Key Concepts and Experimental Rationale
The in vivo assessment of a P-gp inhibitor typically involves co-administration with a P-gp substrate drug. The underlying principle is that effective P-gp inhibition will block the efflux of the substrate drug, leading to increased intracellular and plasma concentrations, thereby enhancing its therapeutic effect or altering its pharmacokinetic profile.[7][8]
Core objectives of these studies are:
-
To determine the efficacy of this compound in potentiating the anti-tumor activity of a P-gp substrate chemotherapeutic agent in a xenograft model.
-
To evaluate the effect of this compound on the oral bioavailability and plasma pharmacokinetics of a P-gp substrate.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Percent Tumor Growth Inhibition (%) | Animal Survival Rate (%) |
| Vehicle Control | 1500 ± 250 | 0 | 100 |
| P-gp Substrate Alone | 1200 ± 200 | 20 | 100 |
| This compound Alone | 1450 ± 230 | 3.3 | 100 |
| P-gp Substrate + this compound | 450 ± 90 | 70 | 100 |
| Positive Control Inhibitor + P-gp Substrate | 500 ± 110 | 66.7 | 100 |
Table 2: Pharmacokinetic Parameters of a P-gp Substrate With and Without this compound
| Parameter | P-gp Substrate Alone | P-gp Substrate + this compound | Fold Increase |
| Cmax (ng/mL) | 350 ± 75 | 1050 ± 150 | 3.0 |
| Tmax (h) | 1.5 ± 0.5 | 1.0 ± 0.5 | N/A |
| AUC₀₋ₜ (ng·h/mL) | 1800 ± 300 | 7200 ± 900 | 4.0 |
| Bioavailability (%) | 25 ± 5 | 75 ± 10 | 3.0 |
| Clearance (L/h/kg) | 2.5 ± 0.4 | 0.8 ± 0.1 | N/A |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
This protocol is designed to evaluate the ability of this compound to reverse P-gp-mediated drug resistance in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
P-gp overexpressing cancer cell line (e.g., LCC6MDR, K562/P-gp)[8]
-
P-gp substrate chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)[4]
-
This compound
-
Vehicle for drug and inhibitor administration
-
Positive control P-gp inhibitor (e.g., Verapamil, Cyclosporin A)[9]
-
Calipers for tumor measurement
-
Animal welfare and monitoring equipment
Procedure:
-
Cell Culture and Implantation: Culture the P-gp overexpressing cancer cells under appropriate conditions. Subcutaneously implant 1x10⁶ to 5x10⁶ cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (n=8-10 per group).
-
Treatment Administration:
-
Group 1: Vehicle control
-
Group 2: P-gp substrate alone (e.g., Paclitaxel 10 mg/kg, i.v.)
-
Group 3: this compound alone (dose to be determined by tolerability studies)
-
Group 4: P-gp substrate + this compound
-
Group 5: P-gp substrate + Positive control inhibitor
-
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health status.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined size. Euthanize animals and collect tumors for further analysis if required.
Protocol 2: Oral Bioavailability and Pharmacokinetic Study
This protocol assesses the impact of this compound on the absorption and plasma concentration of an orally administered P-gp substrate.
Materials:
-
Wild-type mice or rats[9]
-
P-gp substrate with known oral bioavailability (e.g., Paclitaxel, Grepafloxacin)[10]
-
This compound
-
Vehicle for oral and/or intravenous administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Fasting: Acclimate animals to the experimental conditions. Fast animals overnight (with access to water) before drug administration.
-
Grouping:
-
Group 1: P-gp substrate administered orally.
-
Group 2: this compound administered (orally or i.p.) 30-60 minutes prior to oral administration of the P-gp substrate.[9]
-
Group 3 (Optional): P-gp substrate administered intravenously to determine absolute bioavailability.
-
-
Drug Administration: Administer the P-gp substrate and inhibitor at predetermined doses.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-substrate administration.
-
Plasma Preparation and Analysis: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis. Quantify the concentration of the P-gp substrate in plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability, clearance) using appropriate software.
Visualizations
Caption: Mechanism of P-gp inhibition to enhance drug efficacy.
Caption: Workflow for the in vivo xenograft efficacy study.
Caption: Workflow for the oral bioavailability and pharmacokinetic study.
References
- 1. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic role of P-glycoprotein in oral bioavailability and intestinal secretion of grepafloxacin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for assessing P-gp inhibition with P-gp inhibitor 20
Application Note: Protocol for Assessing P-gp Inhibition
Introduction
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial membrane transporter that acts as an ATP-dependent drug efflux pump.[1][2] It is widely expressed in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier, where it plays a significant role in limiting the absorption and distribution of a wide array of drugs.[3][4] Overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), reducing the efficacy of chemotherapeutic agents.[5][6][7] Furthermore, inhibition of P-gp is responsible for numerous clinically significant drug-drug interactions (DDIs).[3][4] Therefore, assessing the potential of new chemical entities to inhibit P-gp is a critical step in drug discovery and development, as recommended by regulatory bodies like the FDA and EMA.[3][8]
This document provides detailed protocols for evaluating the inhibitory potential of a test compound, designated "P-gp Inhibitor 20," on P-gp activity using established in vitro methods.
Experimental and Data Analysis Workflow
The overall process for assessing P-gp inhibition involves selecting an appropriate assay, preparing the cells or membranes, performing the assay with the test inhibitor, measuring the output, and analyzing the data to determine the inhibitory potency (e.g., IC50 value).
Caption: Overall workflow for P-gp inhibition assessment.
Section 1: Cell-Based P-gp Inhibition Assays
Cell-based assays are fundamental for studying P-gp inhibition as they measure the transporter's activity in a physiological context. P-gp-overexpressing cell lines are commonly used, such as MDCKII-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) or K562/MDR.[9][10]
Protocol 1.1: Calcein-AM Uptake Assay
This high-throughput assay measures P-gp activity based on the efflux of the fluorescent dye calcein.[9] The non-fluorescent, lipophilic calcein acetoxymethyl ester (calcein-AM) freely enters the cell, where intracellular esterases cleave it into the fluorescent, membrane-impermeable calcein.[11] Calcein is a substrate of P-gp and is actively transported out of P-gp-overexpressing cells.[9] Inhibition of P-gp leads to the intracellular accumulation of calcein, resulting in an increased fluorescence signal.[11]
Materials:
-
P-gp-overexpressing cells (e.g., K562/MDR) and parental cells (e.g., K562)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Verapamil (positive control inhibitor)
-
Calcein-AM solution (0.5 µM in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: 488 nm, Emission: 530 nm)[9]
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and culture overnight.[9] For suspension cells, plate approximately 1-2 x 10^5 cells per well on the day of the assay.[12]
-
Compound Preparation: Prepare serial dilutions of this compound and Verapamil in the culture medium.
-
Incubation: Remove the culture medium and wash the cells with PBS. Add the different concentrations of this compound or control compounds to the wells.
-
Calcein-AM Addition: Add calcein-AM solution to each well to a final concentration of 0.25-0.5 µM.[9][13]
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[9]
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular calcein-AM.[9]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader.
Protocol 1.2: Rhodamine 123 Efflux Assay
Rhodamine 123 is another fluorescent substrate of P-gp. In this assay, cells are first loaded with rhodamine 123. The rate of its efflux, which is mediated by P-gp, is then measured over time. An effective P-gp inhibitor will block the efflux, leading to higher intracellular fluorescence compared to untreated cells.
Materials:
-
P-gp-overexpressing cells (e.g., MCF7/MDR) and parental cells
-
Culture medium
-
This compound
-
Verapamil or Cyclosporin A (positive control)
-
Rhodamine 123 solution (e.g., 5.25 µM)[1]
-
PBS or appropriate efflux buffer
-
96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Culture cells to 80-90% confluency.[12]
-
Loading: Incubate the cells with rhodamine 123 solution for 30-60 minutes at 37°C to allow intracellular accumulation.[1][14]
-
Washing: Wash the cells twice with cold PBS to remove extracellular rhodamine 123.[14]
-
Efflux Initiation: Add fresh, pre-warmed medium containing various concentrations of this compound or control compounds.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for P-gp-mediated efflux.[14]
-
Fluorescence Measurement: Measure the remaining intracellular rhodamine 123 fluorescence. A higher signal indicates greater inhibition of efflux.
Section 2: Membrane-Based P-gp Inhibition Assay
Membrane-based assays directly measure the interaction of a compound with P-gp. The P-gp ATPase assay is a common method that utilizes membrane vesicles from cells overexpressing P-gp.[15] P-gp hydrolyzes ATP to actively transport substrates.[16][17] Test compounds can either stimulate this ATPase activity (if they are substrates) or inhibit it.[18]
Protocol 2.1: P-gp-Glo™ ATPase Assay
This assay measures P-gp ATPase activity by quantifying the amount of ATP remaining in the reaction after incubation with P-gp membranes. A decrease in ATP consumption (measured as a higher luminescence signal) in the presence of a test compound indicates inhibition.
Materials:
-
P-gp-containing membrane vesicles[19]
-
P-gp-Glo™ Assay System reagents (or similar)
-
This compound
-
Verapamil (stimulator/substrate control)
-
Sodium orthovanadate (Na3VO4, selective P-gp inhibitor control)[18]
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare reagents according to the manufacturer's protocol. This typically involves preparing an assay buffer and ATP detection substrate.
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles.
-
Compound Addition: Add this compound at various concentrations. Include control wells with buffer only (basal activity), a known stimulator like Verapamil (stimulated activity), and Na3VO4 (no P-gp activity).[18]
-
Reaction Initiation: Add MgATP to all wells to start the reaction.
-
Incubation: Incubate the plate for 20-40 minutes at 37°C.[19]
-
ATP Detection: Stop the reaction and add the ATP detection reagent. This reagent generates a luminescent signal proportional to the amount of ATP remaining.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Presentation and Analysis
The inhibitory effect of this compound is typically expressed as percent inhibition relative to controls, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Calculation of Percent Inhibition:
% Inhibition = [ (Signal_max - Signal_test) / (Signal_max - Signal_min) ] * 100
-
Signal_test: Signal in the presence of this compound.
-
Signal_max: Signal of the negative control (e.g., DMSO vehicle, representing 0% inhibition).
-
Signal_min: Signal of the positive control (e.g., a known potent inhibitor, representing 100% inhibition).
Data Summary Tables
The results for this compound should be compared against a known inhibitor.
Table 1: Calcein-AM Uptake Assay Results
| Compound | Concentration (µM) | Fluorescence (RFU) | % Inhibition |
|---|---|---|---|
| Vehicle Control | - | 500 | 0% |
| This compound | 0.1 | 850 | 14% |
| 1 | 2000 | 60% | |
| 10 | 3000 | 100% | |
| Verapamil | 10 | 2950 | 98% |
| IC50 (µM) | This compound | 1.5 µM |
| | Verapamil | 2.1 µM | |
Table 2: P-gp ATPase Assay Results
| Compound | Concentration (µM) | Luminescence (RLU) | % ATPase Inhibition |
|---|---|---|---|
| Basal Activity | - | 50000 | 0% |
| This compound | 0.1 | 45000 | 10% |
| 1 | 25000 | 50% | |
| 10 | 10000 | 80% | |
| Na3VO4 Control | 100 | 5000 | 90% |
| IC50 (µM) | This compound | 1.0 µM | |
P-gp Mechanism of Action and Inhibition
P-gp functions as a biological pump. A substrate enters the transporter either from the cytoplasm or directly from the inner leaflet of the cell membrane.[20] The binding of ATP to the nucleotide-binding domains (NBDs) on the cytoplasmic side powers a conformational change, which results in the efflux of the substrate out of the cell.[16][20] P-gp inhibitors can block this process by competing with the substrate for the same binding site or by binding to an allosteric site, thereby preventing the conformational changes necessary for transport.[2]
Caption: Mechanism of P-gp mediated efflux and its inhibition.
References
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 4. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of P-glycoprotein in mammalian tumor cell lines after fractionated X irradiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 17. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. P-glycoprotein - Wikipedia [en.wikipedia.org]
Application of Cyclosporine A in Blood-Brain Barrier Research: A Potent P-gp Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. A key component of this barrier is the P-glycoprotein (P-gp), an ATP-dependent efflux transporter that actively pumps a wide variety of xenobiotics out of the brain endothelial cells and back into the bloodstream. This action significantly limits the brain penetration of many therapeutic agents, posing a major challenge in the treatment of CNS disorders.
Cyclosporine A is a well-characterized immunosuppressant drug that also functions as a potent inhibitor of P-gp. This property makes it an invaluable tool in BBB research to investigate the role of P-gp in limiting drug delivery to the CNS and to explore strategies to overcome P-gp-mediated efflux. By inhibiting P-gp, Cyclosporine A can increase the brain accumulation of co-administered P-gp substrates, thereby enhancing their potential therapeutic efficacy or revealing their neurotoxic potential.
These application notes provide a comprehensive overview of the use of Cyclosporine A in BBB research, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for in vitro and in vivo experimental models.
Mechanism of Action
Cyclosporine A inhibits P-gp function primarily through direct interaction with the transporter protein.[1][2] It is believed to act as a competitive or non-competitive inhibitor, binding to P-gp and preventing the efflux of its substrates. This inhibition leads to increased intracellular and, consequently, brain concentrations of drugs that are normally expelled by P-gp. The primary mechanism of P-gp inhibition by Cyclosporine A is a reduction in the efflux of substrates from the brain, rather than an increase in their influx.[3]
Quantitative Data on P-gp Inhibition by Cyclosporine A
The inhibitory potency of Cyclosporine A on P-gp has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, the P-gp substrate used, and the specific assay conditions. The co-administration of Cyclosporine A has been shown to significantly increase the brain accumulation of various P-gp substrates in both animal models and humans.
| Parameter | Value | Experimental System | P-gp Substrate |
| IC50 | 3.2 µM | Human MDR1-encoded P-gp assay | Not Specified |
| IC50 | 3.66 µM | LLC-GA5-COL150 cells (human P-gp) | Doxorubicin |
| IC50 | 5.10 µM | LLC-GA5-COL150 cells (human P-gp) | Vinblastine |
| IC50 | 5.67 ± 1.07 µM | Nonhuman Primate (in vivo PET) | [11C]-Verapamil |
| P-gp Substrate | Fold Increase in Brain Accumulation | Experimental Model | Cyclosporine A Dose |
| [11C]-Verapamil | 1.5 - 4 times | Rat (in vivo PET) | 3, 10, and 25 mg/kg |
| [18F]MPPF | Increased uptake | Rat (in vivo microPET) | 50 mg/kg, i.p. |
| Cefepime | ~1.7-fold (AUC in brain) | Rat (in vivo microdialysis) | 20 mg/kg |
| Morphine | Enhanced miosis (indirect measure) | Human | 5 mg/kg, 2 h infusion |
| [18F]MC225 | ~1.46-fold (Volume of distribution) | Human (in vivo PET) | 2.5 mg/kg/hour |
Experimental Protocols
In Vitro Blood-Brain Barrier Model: P-gp Inhibition Assay
This protocol describes a method to assess the effect of Cyclosporine A on the transport of a P-gp substrate across an in vitro BBB model using a transwell co-culture system.
Materials:
-
Rat brain endothelial cells (RBEC)
-
Rat astrocytes
-
Transwell inserts (e.g., 1.0 µm pore size)
-
Cell culture medium and supplements
-
Cyclosporine A
-
P-gp substrate (e.g., Rhodamine 123)
-
Lucifer Yellow (for barrier integrity assessment)
-
Fluorescence plate reader
Protocol:
-
Astrocyte Seeding: Seed rat astrocytes on the bottom of a 24-well plate and culture to confluence.
-
Endothelial Cell Seeding: Coat the luminal side of the transwell inserts with an extracellular matrix protein (e.g., collagen). Seed RBEC on the coated inserts at a high density.
-
Co-culture: Place the inserts containing RBEC into the wells with the confluent astrocyte layer. Culture for several days to allow for the formation of a tight monolayer.
-
Barrier Integrity Measurement: Assess the integrity of the endothelial monolayer by measuring the transendothelial electrical resistance (TEER) and the permeability to a paracellular marker like Lucifer Yellow.
-
P-gp Inhibition: Pre-incubate the endothelial cell monolayer with different concentrations of Cyclosporine A (e.g., 1 µM) for a defined period (e.g., 30 minutes).[4]
-
Transport Assay: Add the P-gp substrate (e.g., Rhodamine 123) to the apical (luminal) chamber of the transwell.
-
Sampling: At various time points, collect samples from the basolateral (abluminal) chamber.
-
Quantification: Measure the concentration of the P-gp substrate in the collected samples using a fluorescence plate reader.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) of the substrate in the presence and absence of Cyclosporine A. An increase in the Papp value in the presence of Cyclosporine A indicates inhibition of P-gp-mediated efflux.
In Vivo Microdialysis for Assessing BBB P-gp Inhibition
This protocol outlines the use of in vivo microdialysis in rodents to measure the effect of Cyclosporine A on the brain extracellular fluid (ECF) concentrations of a P-gp substrate.
Materials:
-
Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes and pump
-
Cyclosporine A
-
P-gp substrate (e.g., Cefepime)
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system for sample analysis
Protocol:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula into the desired brain region (e.g., hippocampus).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples for a baseline period to establish the basal ECF concentration of the P-gp substrate.
-
Cyclosporine A Administration: Administer Cyclosporine A to the animal (e.g., 20 mg/kg, intravenously).[5]
-
P-gp Substrate Administration: Administer the P-gp substrate (e.g., Cefepime, 50 mg/kg, intravenously).[5]
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Blood Sampling: Collect blood samples periodically to determine the plasma concentration of the P-gp substrate.
-
Sample Analysis: Analyze the dialysate and plasma samples using a validated HPLC method to determine the concentrations of the P-gp substrate.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio of the unbound drug. An increase in this ratio in the presence of Cyclosporine A indicates inhibition of P-gp at the BBB.
Visualizations
References
- 1. Role of P-glycoprotein in cyclosporine cytotoxicity in the cyclosporine-sirolimus interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Cyclosporine A Inhibition of the Distribution of a P-Glycoprotein PET Ligand, 11C-Verapamil, into the Maternal Brain and Fetal Liver of the Pregnant Nonhuman Primate: Impact of Tissue Blood Flow and Site of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
P-gp Inhibitor In Vitro Assays: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for P-glycoprotein (P-gp) inhibitor in vitro assays. The following information, presented in a question-and-answer format, addresses common issues encountered during experiments and offers detailed protocols and data interpretation guidance.
Frequently Asked Questions (FAQs) & General Troubleshooting
Q1: My experimental results show high variability between replicate wells or different plates. What are the common causes?
High variability can stem from several factors:
-
Pipetting Errors: Inconsistent volumes, especially of potent inhibitors or viscous solutions, can lead to significant differences. Ensure pipettes are calibrated and use reverse pipetting for viscous liquids.
-
Cell Monolayer Inconsistency: In transport assays, variability in cell seeding density can lead to inconsistent monolayer confluence and P-gp expression. Ensure a homogenous cell suspension and consistent seeding technique. For Caco-2 cells, monolayers should typically be cultured for around 21 days to ensure proper differentiation.[1]
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in compound concentration. It is recommended to fill the outer wells with sterile buffer or media to create a humidity barrier.[2]
-
Inconsistent Incubation Times: Staggering the addition of reagents can lead to differences in incubation times between the first and last wells. Use multichannel pipettes or automated liquid handlers to minimize this.
-
Compound Precipitation: Test compounds with low aqueous solubility may precipitate during the assay, leading to inconsistent concentrations. Visually inspect plates for precipitation and consider modifying the assay buffer or solvent concentration.
Q2: My positive control inhibitor (e.g., Verapamil, Cyclosporin A) is not showing the expected level of inhibition. Why might this be?
This is a critical issue that points to a problem with the assay system itself.
-
Low P-gp Expression/Activity: The cell line or membrane preparation may have low levels of functional P-gp. This can be due to high cell passage numbers, improper storage of membranes, or issues with the cell culture conditions.[3] It's crucial to use cells within a validated passage range.
-
Sub-optimal Substrate Concentration: The concentration of the P-gp probe substrate (e.g., Digoxin) should be well below its Km value to ensure that the assay is sensitive to competitive inhibition.[4][5]
-
Degraded Inhibitor: Ensure the positive control inhibitor stock solution has been stored correctly and has not degraded. Prepare fresh aliquots if in doubt.
-
Assay Conditions: Factors like pH, temperature, or buffer composition might be incorrect, affecting protein function. Assays are typically performed at 37°C.[2][6]
Q3: I'm observing cytotoxicity with my test compound. How does this affect my results and how can I mitigate it?
Cytotoxicity can compromise cell monolayer integrity, leading to artificially high permeability values that are not related to P-gp inhibition.
-
Detection: Assess monolayer integrity before and after the transport experiment by measuring the Transepithelial Electrical Resistance (TEER).[1][4] A significant drop in TEER suggests cytotoxicity. Alternatively, a Lucifer Yellow rejection assay can be performed; high permeability of this marker indicates compromised tight junctions.[2]
-
Mitigation: If cytotoxicity is observed, the assay should be repeated at lower, non-toxic concentrations of the test compound. This may require adjusting the concentration range for determining the IC50.
Q4: My test compound has low aqueous solubility. How can I handle this in my assay?
Low solubility is a common challenge.
-
Solvent Use: Organic solvents like DMSO are often used to dissolve compounds. However, the final concentration in the assay should be kept low (typically ≤1-2%) as higher concentrations can affect P-gp activity and cell health.[7][8] Ensure all wells, including controls, have the same final solvent concentration.
-
Buffer Modification: For some compounds, modifying the assay buffer by adding a small percentage of serum albumin (e.g., BSA) can help improve solubility and reduce non-specific binding.[9]
-
Visual Inspection: Always check for compound precipitation in the dosing solution and in the assay wells during the experiment.
Assay-Specific Troubleshooting
Bidirectional Transport Assays (e.g., Caco-2, MDCK-MDR1)
This assay measures the transport of a compound across a polarized cell monolayer from the apical (A) to the basolateral (B) side and vice versa. An efflux ratio (ER) greater than 2 typically indicates the involvement of an efflux transporter like P-gp.[10]
Q5: My Caco-2 or MDCK monolayers have low TEER values before the experiment. What should I do?
Low TEER values indicate that the cell monolayer has not formed the necessary tight junctions and is not suitable for a transport study.[1]
-
Cause: This can be due to incorrect seeding density, contamination (e.g., mycoplasma), or insufficient time for differentiation (Caco-2 cells require ~21 days).
-
Solution: Do not proceed with the experiment. Review your cell culture and seeding protocols. Use a fresh batch of cells if necessary and ensure they are within the recommended passage number.
Q6: The efflux ratio (ER) of my probe substrate (e.g., Digoxin) is low in the control wells. What could be the problem?
A low ER for a known P-gp substrate suggests that P-gp is not functioning optimally in your system.
-
Cause: This could be due to low P-gp expression in the cells, which can occur at high passage numbers.[3] It might also be caused by an issue with the assay buffer or other experimental conditions.
-
Solution: Qualify your cell line to ensure robust P-gp activity. Use a new vial of low-passage cells. Verify the composition and pH of all buffers.
Q7: How do I properly calculate the percent inhibition of P-gp from my transport data?
There are several methods for calculating P-gp inhibition, which can lead to variability in reported data.[4] One common method involves calculating the reduction in the efflux ratio.
The percent inhibition can be calculated using the efflux ratio (ER) of the probe substrate in the absence (ER_control) and presence (ER_inhibitor) of the test compound:
% Inhibition = (1 - [(ER_inhibitor - 1) / (ER_control - 1)]) * 100
This formula corrects for the baseline efflux ratio of 1, which represents complete inhibition where passive diffusion is dominant and transport is equal in both directions.[4]
P-gp ATPase Assays
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. Test compounds can either stimulate or inhibit this activity.[7][11]
Q8: The basal ATPase activity in my membrane preparation is very high or very low. What does this mean?
-
High Basal Activity: This can be caused by contamination of the membrane preparation with other ATPases. The use of sodium orthovanadate (Na3VO4), a selective P-gp inhibitor, helps to distinguish P-gp-specific activity from background ATPase activity.[7][11]
-
Low Basal Activity: This may indicate a problem with the membrane preparation, such as low P-gp concentration or denaturation of the protein due to improper handling or storage.
Q9: My test compound stimulates ATPase activity at low concentrations but inhibits it at higher concentrations. How should this be interpreted?
This is a classic profile for a P-gp substrate.
-
Stimulation: At lower concentrations, the compound binds to P-gp and is transported, which stimulates ATP hydrolysis. This indicates the compound is likely a substrate.[7][12]
-
Inhibition: At higher, saturating concentrations, the compound can inhibit the overall activity, a phenomenon observed with many P-gp modulators.[12][13] This biphasic response is indicative of a complex interaction with the transporter.
Quantitative Data Summary
The following table provides typical concentrations and parameters for common reagents used in P-gp assays. Note that optimal concentrations should be determined empirically for each specific assay system.
| Compound | Assay Type | Role | Typical Concentration Range | Reference |
| Digoxin | Bidirectional Transport | Probe Substrate | 1-10 µM | [4][5] |
| Rhodamine 123 | Accumulation/Transport | Probe Substrate | 0.25 - 5 µM | [14][15] |
| N-methylquinidine | Vesicular Transport | Probe Substrate | Km ≈ 3.65 µM | [3][16] |
| Verapamil | ATPase / Transport | Positive Control Inhibitor | 50-100 µM | [8][14] |
| Cyclosporin A | ATPase / Transport | Positive Control Inhibitor | 1-10 µM | [11][17] |
| Sodium Orthovanadate | ATPase | Selective P-gp Inhibitor | ~1.2 mM | [7] |
| DMSO | All | Vehicle/Solvent | ≤ 2% (final concentration) | [7][8] |
Experimental Protocols
Protocol 1: Bidirectional Transport Assay using Caco-2 Cells
This protocol provides a general framework for assessing a test compound's potential as a P-gp inhibitor using Digoxin as the probe substrate.
-
Cell Culture: Seed Caco-2 cells onto 12- or 24-well Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm².[1]
-
Preparation:
-
Wash the monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[4]
-
Prepare dosing solutions containing the P-gp probe substrate (e.g., 5 µM Digoxin) with and without various concentrations of the test compound and positive control (e.g., Cyclosporin A).
-
-
Transport Experiment (in quadruplicate):
-
A-to-B Transport: Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
B-to-A Transport: Add the dosing solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.[1]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 90-120 minutes).
-
Sampling: At the end of the incubation, collect samples from the receiver chambers. Also, collect a sample from the donor chamber to assess compound recovery.
-
Analysis: Quantify the concentration of the probe substrate in the samples using a suitable analytical method, such as LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B).
-
Calculate the % inhibition based on the reduction of the efflux ratio in the presence of the test compound.
-
Protocol 2: P-gp Mediated ATPase Assay
This protocol outlines the measurement of P-gp ATPase activity using purified membrane vesicles.
-
Reagent Preparation:
-
Prepare an assay buffer containing MgATP.
-
Prepare test compound solutions at various concentrations.
-
Prepare control solutions: a vehicle control, a positive control substrate (e.g., Verapamil) to measure stimulated activity, and a P-gp inhibitor control (Sodium Orthovanadate, Na3VO4) to determine P-gp specific activity.[7][11]
-
-
Assay Procedure:
-
Thaw P-gp-containing membrane vesicles on ice.
-
In a 96-well plate, add the membrane vesicles to the assay buffer.
-
Add the test compounds and controls to their respective wells.
-
Pre-incubate the plate for 5-10 minutes at 37°C.
-
-
Reaction Initiation: Start the reaction by adding MgATP to all wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 20-40 minutes) at 37°C. The incubation time should be within the linear range of phosphate generation.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS).
-
Phosphate Detection: Add a detection reagent (e.g., a colorimetric reagent that reacts with the inorganic phosphate (Pi) generated from ATP hydrolysis).[7]
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the amount of phosphate released in each well by comparing to a standard curve.
-
Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of Na3VO4 from the total activity.
-
Plot the vanadate-sensitive ATPase activity against the test compound concentration to determine if the compound is an inhibitor or a stimulator.
-
Visualizations and Workflows
The following diagrams illustrate key experimental workflows and logical relationships in P-gp inhibitor testing.
Caption: P-gp Efflux Mechanism and Inhibition Principle.
Caption: Workflow for a Bidirectional Transport Assay.
Caption: A Decision Tree for Troubleshooting P-gp Assays.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. m.youtube.com [m.youtube.com]
- 4. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. content.abcam.com [content.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 14. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structures of the Multidrug Transporter P-glycoprotein Reveal Asymmetric ATP Binding and the Mechanism of Polyspecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A P-gp vesicular transport inhibition assay - optimization and validation for drug-drug interaction testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. P-glycoprotein Inhibition Service | Evotec [evotec.com]
Technical Support Center: PGI-20 (A Novel P-glycoprotein Inhibitor)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with PGI-20, a potent, third-generation P-glycoprotein (P-gp) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PGI-20?
A1: PGI-20 is a non-competitive inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1). It binds to P-gp and inhibits its ATPase activity, which is essential for the energy-dependent efflux of substrates.[1] By blocking this function, PGI-20 increases the intracellular concentration of co-administered therapeutic agents that are P-gp substrates, potentially overcoming multidrug resistance (MDR).[1]
Q2: What are the known off-target effects of PGI-20?
A2: While PGI-20 is designed for high specificity to P-gp, some off-target activity has been observed, particularly at higher concentrations. The primary off-target effects include inhibition of Cytochrome P450 3A4 (CYP3A4) and Breast Cancer Resistance Protein (BCRP).[2][3] These interactions can lead to altered drug metabolism and complex pharmacokinetic profiles.[2]
Q3: How can I minimize the off-target effects of PGI-20 in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of PGI-20. We recommend performing a dose-response curve to determine the optimal concentration for P-gp inhibition in your specific cell line or model system. Additionally, consider using cell lines with varying expression levels of P-gp, BCRP, and CYP3A4 to characterize the specificity of the observed effects.
Q4: What is the recommended solvent and storage condition for PGI-20?
A4: PGI-20 is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. The stock solution should be stored at -20°C. For working solutions, dilute the stock solution in your desired cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected cytotoxicity in control cell lines (not overexpressing P-gp). | 1. High concentration of PGI-20 leading to off-target toxicity. 2. PGI-20 is a substrate for another efflux pump expressed in the control cells. 3. Solvent (DMSO) toxicity. | 1. Perform a dose-response cell viability assay to determine the non-toxic concentration range of PGI-20. 2. Characterize the expression profile of other ABC transporters in your control cell lines. 3. Ensure the final DMSO concentration in your assay is below 0.5%. |
| Inconsistent P-gp inhibition between experiments. | 1. Degradation of PGI-20 in working solutions. 2. Variability in cell density or passage number. 3. Inaccurate pipetting of PGI-20. | 1. Prepare fresh working solutions of PGI-20 for each experiment. 2. Maintain consistent cell culture conditions, including seeding density and passage number. 3. Calibrate pipettes regularly and use filtered tips. |
| PGI-20 enhances the efficacy of a chemotherapeutic agent, but also increases its toxicity in vivo. | 1. Inhibition of P-gp in protective barriers like the blood-brain barrier.[2] 2. Inhibition of CYP3A4, leading to reduced metabolism and increased systemic exposure of the chemotherapeutic agent.[4] | 1. Evaluate the expression of P-gp in the tissues where toxicity is observed. 2. Conduct a pharmacokinetic study to assess the impact of PGI-20 on the metabolism of the co-administered drug. |
| No significant P-gp inhibition observed. | 1. The substrate used is not a P-gp substrate. 2. Low expression of P-gp in the cell line. 3. PGI-20 concentration is too low. | 1. Confirm that the substrate (e.g., Rhodamine 123, Calcein-AM) is a known P-gp substrate. 2. Verify P-gp expression in your cell line by Western blot or qPCR. 3. Perform a dose-response experiment to determine the optimal PGI-20 concentration. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of PGI-20
| Target | IC50 (nM) | Assay Type |
| P-glycoprotein (P-gp) | 15 | Calcein-AM Efflux Assay |
| BCRP | 250 | Hoechst 33342 Efflux Assay |
| CYP3A4 | 800 | Luciferin-PFBE Metabolism Assay |
Table 2: Effect of PGI-20 on Paclitaxel Cytotoxicity in P-gp Overexpressing Cells (NCI/ADR-RES)
| Treatment | Paclitaxel IC50 (nM) |
| Paclitaxel alone | 500 |
| Paclitaxel + 50 nM PGI-20 | 25 |
Experimental Protocols
1. Calcein-AM Efflux Assay for P-gp Inhibition
-
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Inside the cell, it is cleaved by esterases to the fluorescent molecule calcein. P-gp actively pumps Calcein-AM out of the cell, reducing the intracellular fluorescence. Inhibition of P-gp leads to increased intracellular calcein accumulation and fluorescence.
-
Methodology:
-
Seed P-gp overexpressing cells (e.g., NCI/ADR-RES) and parental cells (e.g., OVCAR-8) in a 96-well black, clear-bottom plate and culture overnight.
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with varying concentrations of PGI-20 (or positive control, e.g., Verapamil) in assay buffer for 30 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 1 µM and incubate for another 60 minutes at 37°C.
-
Wash the cells with ice-cold PBS to stop the reaction.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Calculate the IC50 value by plotting the fluorescence intensity against the logarithm of the PGI-20 concentration.
-
2. CYP3A4 Inhibition Assay
-
Principle: This assay uses a luminogenic CYP3A4 substrate (e.g., Luciferin-PFBE). Inhibition of CYP3A4 by PGI-20 will result in a decrease in the luminescent signal.
-
Methodology:
-
Prepare a reaction mixture containing recombinant human CYP3A4, a NADPH-regenerating system, and the luminogenic substrate in a buffer solution.
-
Add varying concentrations of PGI-20 (or a known CYP3A4 inhibitor like ketoconazole as a positive control) to the reaction mixture in a 96-well white plate.
-
Initiate the reaction by adding the CYP3A4 enzyme.
-
Incubate at 37°C for the recommended time.
-
Add a detection reagent to stop the reaction and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value based on the reduction in luminescence.
-
Visualizations
Caption: Experimental workflow for assessing P-gp inhibition.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Caption: On- and off-target effects of PGI-20.
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs [mdpi.com]
- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: P-gp Inhibitor 20 (Compound H27)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-gp Inhibitor 20 (Compound H27), focusing on its solubility challenges and potential solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Compound H27) and what are its key properties?
This compound, also known as Compound H27, is a potent and low-cytotoxicity P-glycoprotein (P-gp) inhibitor. It is effective in reversing multidrug resistance (MDR) in cancer cells by inhibiting the efflux function of P-gp in a dose-dependent manner, without affecting P-gp expression. Its primary application is in cancer research.
Below is a summary of its known properties:
| Property | Value | Reference |
| Chemical Formula | C30H28N4O3Se | [1] |
| Mechanism of Action | Inhibits P-gp efflux function | [1] |
| IC50 | 46.6 nM (in MCF-7/ADR cells) | [1] |
| Primary Use | Cancer research, reversal of multidrug resistance | [1] |
Q2: I am having trouble dissolving this compound for my experiments. What are the common solubility issues?
This compound (Compound H27) is a hydrophobic molecule and is expected to have poor aqueous solubility. The manufacturer suggests a formulation for in vivo studies that includes DMSO, PEG300, and Tween 80, which are all agents used to dissolve poorly water-soluble compounds[1]. This strongly indicates that you will encounter challenges when trying to dissolve it directly in aqueous buffers such as PBS.
Common issues include:
-
Precipitation: The compound may precipitate out of solution when an organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer.
-
Low Dissolved Concentration: You may not be able to achieve the desired final concentration for your in vitro or in vivo experiments.
-
Inconsistent Results: Poor solubility can lead to variability in experimental results due to inconsistent concentrations of the active compound.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Based on the suggested in vivo formulation, Dimethyl Sulfoxide (DMSO) is a suitable organic solvent for preparing a concentrated stock solution of this compound[1]. It is a common practice to prepare a high-concentration stock in DMSO and then dilute it to the final concentration in the experimental medium.
Troubleshooting Guide: Solubility Enhancement Strategies
If you are facing solubility challenges with this compound, the following formulation strategies, commonly used for poorly soluble drugs, can be explored. These are general methods and will require optimization for this specific compound.
Strategy 1: Co-solvent Systems
This is the most straightforward approach and is often sufficient for in vitro assays.
Q4: How can I use a co-solvent system to dissolve this compound?
A co-solvent system involves using a mixture of a water-miscible organic solvent and an aqueous buffer to increase the solubility of a hydrophobic compound.
Suggested Co-solvent Formulation (based on manufacturer's in vivo formulation):
| Component | Purpose | Example Ratio (for a 1 mL final solution) |
| This compound | Active Pharmaceutical Ingredient | Target concentration |
| DMSO | Primary organic solvent | 50 µL (5%) |
| PEG300 | Co-solvent/Solubilizer | 300 µL (30%) |
| Tween 80 | Surfactant/Wetting agent | 50 µL (5%) |
| Saline/PBS/ddH2O | Aqueous vehicle | 600 µL (60%) |
General Protocol:
-
Dissolve the required amount of this compound in DMSO to make a concentrated stock solution.
-
In a separate tube, mix the PEG300 and Tween 80.
-
Add the DMSO stock solution to the PEG300/Tween 80 mixture and mix thoroughly.
-
Slowly add the aqueous vehicle (saline, PBS, or ddH2O) to the organic mixture while vortexing to avoid precipitation.
Strategy 2: Advanced Formulation Approaches
For more challenging applications, such as achieving higher concentrations or for in vivo studies requiring specific delivery systems, advanced formulation techniques may be necessary. These include solid dispersions, nanosuspensions, and self-emulsifying drug delivery systems (SEDDS).
Q5: What is a solid dispersion and how can it improve the solubility of this compound?
A solid dispersion is a system where the drug is dispersed in an inert, hydrophilic carrier at a solid state. This can enhance solubility by reducing the particle size of the drug to a molecular level and converting it to an amorphous state.
Q6: What is a nanosuspension and how can it be used for this compound?
A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and polymers. The small particle size increases the surface area, leading to a higher dissolution rate and saturation solubility.
Q7: What is a Self-Emulsifying Drug Delivery System (SEDDS) and is it suitable for this compound?
A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can significantly improve the oral absorption of poorly soluble drugs.
Detailed Experimental Protocols
The following are detailed, generalized protocols for the advanced formulation strategies. Note: These protocols need to be optimized for this compound.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method
-
Selection of Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30), Polyethylene glycol (PEG 6000), or a Soluplus®.
-
Solubilization: Dissolve this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture). A typical drug-to-carrier ratio to start with is 1:1 to 1:10 (w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C).
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a fine sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Preparation of Pre-suspension: Disperse a known amount of this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80, or a combination).
-
High-Shear Mixing: Subject the dispersion to high-shear mixing for about 30 minutes to form a pre-suspension.
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer for a number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar).
-
Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
-
Lyophilization (Optional): For long-term storage, the nanosuspension can be freeze-dried with a cryoprotectant (e.g., trehalose or mannitol) to obtain a solid powder that can be reconstituted.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Oils: Determine the solubility of this compound in various oils (e.g., Labrafac™ Lipophile, Capryol™ 90).
-
Surfactants: Screen different surfactants (e.g., Cremophor® EL, Tween 80) for their ability to emulsify the selected oil.
-
Co-solvents: Test various co-solvents (e.g., Transcutol® HP, PEG 400) for their ability to improve the solubility of the drug in the lipid base.
-
-
Construction of Ternary Phase Diagrams: Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Preparation of SEDDS Formulation:
-
Accurately weigh the components (oil, surfactant, and co-solvent) based on the ratios from the self-emulsifying region of the phase diagram.
-
Heat the mixture to 40°C and stir until a clear solution is formed.
-
Add the pre-weighed this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Determine the globule size and PDI of the resulting emulsion using a particle size analyzer.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Visualizations
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Caption: General experimental workflow for selecting a solubility enhancement strategy.
Caption: Troubleshooting decision tree for precipitation issues.
References
Improving experimental reproducibility with P-gp inhibitor 20
A comprehensive resource for researchers utilizing P-gp Inhibitor 20 (parguerene II) and other P-glycoprotein inhibitors in experimental settings.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Due to the limited availability of specific quantitative data for parguerene II, this guide utilizes the well-characterized, third-generation P-gp inhibitor, Tariquidar (XR9576) , as a representative example for detailed protocols and data. The principles and troubleshooting advice provided are broadly applicable to other P-gp inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, identified as parguerene II, is a non-cytotoxic inhibitor of P-glycoprotein (P-gp). While its precise binding site and inhibitory mechanism are still under detailed investigation, it is understood to block the efflux function of P-gp. P-gp is an ATP-dependent efflux pump that removes a wide range of substrates, including many chemotherapeutic drugs, from cells.[1][2][3] By inhibiting this pump, P-gp inhibitors increase the intracellular concentration of these drugs, thereby enhancing their efficacy and overcoming multidrug resistance (MDR).[3][4][5] Third-generation inhibitors like Tariquidar are potent and specific, often exhibiting non-competitive inhibition with high affinity.[2][6]
Q2: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration will vary depending on the cell line, the P-gp substrate being used, and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of P-gp activity) in your specific system. A common starting point for in vitro studies with potent P-gp inhibitors like Tariquidar is in the low nanomolar to low micromolar range.[1][2] For example, Tariquidar has shown potent inhibition of P-gp ATPase activity with an IC50 of approximately 43 nM.[1]
Q3: Can this compound be used in vivo?
While preclinical in vivo data for parguerene II is not widely available, third-generation P-gp inhibitors like Tariquidar have been evaluated in animal models and clinical trials.[7][8][9] When planning in vivo studies, it is crucial to consider the pharmacokinetics of the inhibitor, including its absorption, distribution, metabolism, and excretion, as well as potential toxicities. Co-administration of P-gp inhibitors can alter the pharmacokinetics of co-administered drugs, potentially increasing their systemic exposure and risk of side effects.[7]
Q4: Does this compound affect other ABC transporters?
The specificity of P-gp inhibitors can vary. While third-generation inhibitors are designed for high specificity to P-gp, some may exhibit off-target effects on other ATP-binding cassette (ABC) transporters like breast cancer resistance protein (BCRP) at higher concentrations.[2] It is advisable to consult the literature for the specific inhibitor you are using or perform counter-screening assays if off-target effects are a concern.
Q5: What are the key signaling pathways affected by P-gp inhibition?
Inhibition of P-gp can indirectly influence cellular signaling pathways, primarily by increasing the intracellular concentration of drugs that can then exert their effects on these pathways. Additionally, P-gp itself has been implicated in the regulation of apoptosis. By blocking P-gp, inhibitors can sensitize multidrug-resistant cells to apoptosis induced by chemotherapeutic agents. This can involve caspase-dependent pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in substrate accumulation after treatment with this compound. | 1. Low P-gp expression in the cell line: The cell line may not express sufficient levels of P-gp for a significant effect to be observed. 2. Incorrect inhibitor concentration: The concentration of the inhibitor may be too low to effectively block P-gp. 3. Inhibitor instability: The inhibitor may have degraded in the experimental medium. 4. Substrate is not a P-gp substrate: The compound being tested for accumulation may not be a substrate for P-gp. | 1. Confirm P-gp expression: Use a positive control cell line with known high P-gp expression or verify P-gp expression in your cell line using Western blot or qPCR. 2. Perform a dose-response experiment: Test a range of inhibitor concentrations to determine the optimal effective concentration. 3. Prepare fresh inhibitor solutions: Always prepare fresh solutions of the P-gp inhibitor for each experiment and protect from light if it is light-sensitive. 4. Use a known P-gp substrate as a positive control: Validate your assay with a well-characterized P-gp substrate such as paclitaxel or rhodamine 123. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density: Variations in cell number can lead to differences in P-gp expression and substrate accumulation. 2. Incomplete washing steps: Residual inhibitor or substrate can affect the results. 3. Cell monolayer integrity issues (for permeability assays): Leaky monolayers can lead to inconsistent results. | 1. Ensure uniform cell seeding: Use a cell counter to ensure consistent cell numbers in each well or flask. 2. Perform thorough and consistent washing: Standardize the washing procedure to remove all traces of treatment solutions. 3. Monitor monolayer integrity: For Caco-2 or MDCK assays, measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the cell monolayer. |
| Observed cytotoxicity with the P-gp inhibitor alone. | 1. Inhibitor concentration is too high: At high concentrations, some P-gp inhibitors can exhibit off-target cytotoxic effects. 2. Cell line is particularly sensitive to the inhibitor. | 1. Determine the non-toxic concentration range: Perform a cytotoxicity assay (e.g., MTT or LDH assay) with the P-gp inhibitor alone to identify the highest concentration that does not affect cell viability. 2. Reduce the inhibitor concentration or incubation time. |
| Unexpected changes in the pharmacokinetics of the co-administered drug in vivo. | 1. Inhibition of other transporters or metabolic enzymes: The P-gp inhibitor may be affecting other proteins involved in the drug's disposition. 2. Complex drug-drug interactions. | 1. Investigate potential off-target effects: Review the literature for known interactions of your P-gp inhibitor with other transporters (e.g., BCRP, MRPs) or metabolizing enzymes (e.g., CYP3A4). 2. Conduct a full pharmacokinetic study: Characterize the pharmacokinetic profile of both the P-gp inhibitor and the co-administered drug, both alone and in combination. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the P-gp inhibitor Tariquidar.
Table 1: In Vitro IC50 Values for Tariquidar
| Assay Type | Cell Line/System | P-gp Substrate | IC50 (nM) | Reference |
| ATPase Activity | CHrB30 cell membranes | - | 43 | [1] |
| Paclitaxel Cytotoxicity | KB-8-5-11 (human P-gp) | Paclitaxel | <10 | [10] |
| Rhodamine 123 Accumulation | KB-8-5-11 (human P-gp) | Rhodamine 123 | ~40 | [10] |
Table 2: Effect of Tariquidar on Paclitaxel Cytotoxicity in Multidrug-Resistant Cells
| Cell Line | Treatment | IC50 of Paclitaxel (nM) | Fold Reversal of Resistance | Reference |
| SKOV-3TR (ovarian cancer) | Paclitaxel alone | 2743 | - | [4] |
| SKOV-3TR (ovarian cancer) | Paclitaxel + Tariquidar (in liposomes) | 34 | ~80 | [4] |
| KB-8-5-11 (human P-gp) | Paclitaxel alone | >1000 | - | [10] |
| KB-8-5-11 (human P-gp) | Paclitaxel + 100 nM Tariquidar | ~30 | >33 | [10] |
Experimental Protocols
Rhodamine 123 Accumulation Assay
This assay measures the ability of a P-gp inhibitor to increase the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., MCF7/ADR, KB-8-5-11) and their parental non-resistant cell line.
-
Cell culture medium and supplements.
-
This compound (or representative inhibitor like Tariquidar).
-
Rhodamine 123 stock solution.
-
Phosphate-buffered saline (PBS).
-
Multi-well plates (e.g., 24-well or 96-well).
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor Pre-incubation: On the day of the assay, remove the culture medium and wash the cells with warm PBS. Add fresh medium containing various concentrations of this compound (or a vehicle control) to the wells. Incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Incubation: Add rhodamine 123 to each well to a final concentration of 1-5 µM. Incubate for 30-90 minutes at 37°C, protected from light.[11][12]
-
Washing: Remove the incubation medium and wash the cells three times with ice-cold PBS to stop the efflux and remove extracellular rhodamine 123.
-
Cell Lysis (for plate reader): Add a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes to lyse the cells.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence of the cell lysate at an excitation wavelength of ~507 nm and an emission wavelength of ~529 nm.[12]
-
Flow Cytometer: For flow cytometry, trypsinize the cells after the washing step, resuspend them in PBS, and analyze the intracellular fluorescence.
-
-
Data Analysis: Normalize the fluorescence signal to the protein concentration in each well (for plate reader data). Calculate the fold increase in rhodamine 123 accumulation in the presence of the inhibitor compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Caco-2 Bidirectional Permeability Assay
This assay assesses the effect of a P-gp inhibitor on the transport of a P-gp substrate across a Caco-2 cell monolayer, which is a model of the intestinal epithelium.
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 12-well or 24-well).
-
Cell culture medium and supplements.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
This compound (or representative inhibitor).
-
P-gp substrate (e.g., digoxin, paclitaxel).
-
LC-MS/MS for sample analysis.
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13][14]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²).
-
Assay Initiation:
-
Wash the monolayers with warm transport buffer.
-
Add transport buffer containing the P-gp substrate and either this compound (at various concentrations) or vehicle to the donor compartment (apical or basolateral).
-
Add fresh transport buffer to the receiver compartment.
-
-
Transport Study:
-
To measure apical-to-basolateral (A-to-B) transport, add the substrate/inhibitor solution to the apical chamber and sample from the basolateral chamber.
-
To measure basolateral-to-apical (B-to-A) transport, add the substrate/inhibitor solution to the basolateral chamber and sample from the apical chamber.
-
-
Sampling: Incubate the plates at 37°C on an orbital shaker. At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh transport buffer.
-
Sample Analysis: Analyze the concentration of the P-gp substrate in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). A significant decrease in the efflux ratio in the presence of the inhibitor indicates P-gp inhibition.
-
Visualizations
Caption: Experimental workflow for assessing P-gp inhibition.
Caption: P-gp inhibition enhances drug-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 4. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of multidrug resistance by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Interpreting unexpected results with P-gp inhibitor 20
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using P-gp Inhibitor 20. It is designed to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing unexpectedly low or no inhibition of P-gp activity with this compound. What are the possible causes?
A1: Several factors can lead to lower-than-expected P-gp inhibition. Consider the following possibilities:
-
Compound Permeability and Stability: The inhibitor must reach its binding site on P-gp. If this compound has low passive permeability, it may not achieve a sufficient intracellular concentration in cell-based assays to inhibit the transporter effectively.[1] Additionally, the compound may be unstable in the assay medium.
-
Assay System Limitations: In cell monolayer systems like Caco-2, low permeability of a test compound can lead to false negatives.[1] Consider using an alternative system, such as inside-out membrane vesicles, which provides direct access to the transporter.[1][2]
-
Incorrect Concentration Range: The concentrations tested may be too low to elicit an inhibitory effect. A wider concentration range, spanning several orders of magnitude, is recommended to determine an accurate IC50 value.
-
Substrate Competition: The probe substrate concentration can influence the apparent inhibition. If the probe substrate concentration is too high (well above its Km), it may outcompete the inhibitor. Digoxin, a clinically relevant P-gp substrate, is often used at concentrations well below its Km value.[3]
Troubleshooting Steps:
-
Assess Permeability: If not already known, determine the passive permeability of this compound.
-
Verify Compound Stability: Analyze the concentration of this compound in the assay medium over the incubation period using a suitable analytical method (e.g., LC-MS/MS).
-
Expand Concentration Range: Perform a dose-response curve with a broader range of inhibitor concentrations (e.g., 0.01 to 100 µM).
-
Use an Alternative Assay: If low permeability is suspected, re-evaluate this compound using an inside-out membrane vesicle assay.[1]
Q2: My results show high variability between replicate experiments. How can I improve consistency?
A2: High variability often points to issues with experimental technique or the biological system.
-
Cell Monolayer Integrity: In transwell assays (e.g., Caco-2, MDCK-MDR1), the integrity of the cell monolayer is critical.[3] Inconsistent monolayer formation can lead to variable permeability measurements.
-
Cell Passage Number: The expression and activity of P-gp can change with increasing cell passage numbers. It's crucial to use cells within a validated passage range.
-
Experimental Conditions: Ensure consistent incubation times, temperatures (37°C), buffer pH (7.4), and handling procedures across all experiments.[3]
Troubleshooting Steps:
-
Monitor Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of each monolayer before and after the experiment to ensure integrity.[3]
-
Standardize Cell Culture: Use cells from a consistent, low passage number and maintain a standardized cell culture protocol.
-
Control for Inter-plate Variability: Include positive and negative controls (e.g., a known potent inhibitor like Verapamil or Cyclosporine A) on every plate to normalize results.
Q3: this compound appears to be transported by P-gp itself. Can a compound be both a substrate and an inhibitor?
A3: Yes, it is common for compounds to be both substrates and inhibitors of P-gp.[4] P-gp has multiple, potentially overlapping binding sites, and many inhibitors act by competing with substrates for transport.[4][5]
-
Competitive Inhibition: If this compound is a P-gp substrate, it will likely act as a competitive inhibitor. At high concentrations, it can saturate the transporter, thereby inhibiting the efflux of a co-administered probe substrate.
-
Interpreting Bidirectional Assays: In a bidirectional transport assay (e.g., Caco-2), a compound that is both a substrate and inhibitor will typically show a high efflux ratio (B-to-A / A-to-B permeability) at low concentrations, which then decreases as the inhibitor concentration increases and saturates the transporter.
Troubleshooting Workflow for Substrate/Inhibitor Characteristics
Q4: I'm seeing a significant difference in the IC50 value for this compound when comparing my Caco-2 cell assay and my vesicle assay. Why is this happening?
A4: Discrepancies in IC50 values between different in vitro systems are common and highlight the unique characteristics of each assay.[6]
| Assay Type | Advantages | Disadvantages | Potential Reason for IC50 Difference |
| Cell-Based (e.g., Caco-2) | Measures net transport across a polarized monolayer, accounting for permeability.[2] Considered the "gold-standard" by regulatory bodies.[1] | Susceptible to false negatives for low-permeability compounds.[1] Longer incubation times. Can be confounded by cytotoxicity or metabolism.[2] | The inhibitor's ability to cross the cell membrane to reach P-gp can be a rate-limiting factor, potentially leading to a higher (less potent) IC50.[6] |
| Membrane Vesicles | Provides direct access to the transporter, eliminating permeability as a factor.[2] Short incubation times.[2] Useful for mechanistic studies. | Does not measure permeability.[6] Transporter activity can vary between batches.[2] Not suitable for highly permeable compounds.[2] | Direct access to P-gp may result in a lower (more potent) IC50 value compared to cell-based assays, especially for compounds with poor permeability. |
Q5: My test compound appears to be interacting with other transporters or metabolic enzymes. How do I confirm this?
A5: This is a critical observation, as many P-gp inhibitors are not entirely specific.[5] Overlapping specificity with other ATP-binding cassette (ABC) transporters like Breast Cancer Resistance Protein (BCRP) or with metabolic enzymes like Cytochrome P450 3A4 (CYP3A4) is a well-documented phenomenon.[5][7]
-
Interaction with BCRP: P-gp and BCRP are often co-expressed in tissues like the intestine and the blood-brain barrier and share some substrate and inhibitor profiles.
-
Interaction with CYP3A4: A significant number of P-gp substrates and inhibitors are also substrates or inhibitors of CYP3A4.[7] This can lead to complex drug-drug interactions where both metabolism and transport are affected.[5]
Potential Interplay of P-gp, BCRP, and CYP3A4
Troubleshooting Steps:
-
Test in BCRP-overexpressing systems: Use cell lines or vesicles specifically overexpressing BCRP to determine if this compound has an inhibitory effect.
-
Run CYP450 inhibition assays: Evaluate the inhibitory potential of this compound against major CYP isoforms, particularly CYP3A4.
-
Use specific inhibitors: In your P-gp assay, include a specific inhibitor of BCRP (e.g., Ko143) to see if it potentiates the effect of your compound, suggesting an interplay.
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay for P-gp Inhibition
This protocol is adapted from standard methodologies recommended by regulatory bodies.[3]
-
Cell Culture: Culture Caco-2 cells on permeable transwell inserts for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the laboratory's established range.
-
Preparation of Solutions:
-
Prepare transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).[3]
-
Prepare a solution of a P-gp probe substrate (e.g., 1 µM [³H]-Digoxin) in transport buffer.[1][3]
-
Prepare solutions of the probe substrate containing various concentrations of this compound (e.g., 0.1 to 50 µM) and a positive control inhibitor (e.g., Verapamil).[3]
-
-
Transport Experiment (A-to-B and B-to-A):
-
Apical to Basolateral (A-to-B): Add the test solutions to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A): Add the test solutions to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[3]
-
Sampling and Analysis: At the end of the incubation, collect samples from the receiver chambers. Analyze the concentration of the [³H]-Digoxin using liquid scintillation counting.[3]
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Determine the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Calculate the percent inhibition of the efflux ratio at each concentration of this compound.
-
Determine the IC50 value by plotting percent inhibition against the inhibitor concentration.
-
Protocol 2: Inside-Out Membrane Vesicle P-gp Inhibition Assay
This method directly assesses the interaction of the inhibitor with P-gp.[1]
-
Materials: Obtain inside-out membrane vesicles from cells overexpressing human P-gp and control vesicles from the same cell line lacking P-gp.
-
Preparation of Solutions:
-
Prepare a vesicle incubation buffer.
-
Prepare a solution of a fluorescent P-gp probe substrate (e.g., N-methyl-quinidine).[1][6]
-
Prepare solutions of the probe substrate containing various concentrations of this compound.
-
Prepare an ATP regenerating solution and a control solution without ATP (e.g., using AMP).[1]
-
-
Inhibition Assay:
-
In a 96-well plate, add the membrane vesicles and the substrate/inhibitor solutions.
-
Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Initiate Transport: Start the transport reaction by adding the ATP regenerating solution. For control wells, add the AMP solution.
-
Incubation: Incubate for a short, defined time in the linear uptake range (e.g., 5 minutes).
-
Stop Reaction & Filtration: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents through a filter plate to separate the vesicles from the incubation medium.
-
Analysis: Quantify the amount of substrate trapped inside the vesicles using a fluorescence plate reader.
-
Calculation:
-
Calculate the ATP-dependent uptake by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.
-
Determine the percent inhibition caused by this compound at each concentration relative to the control (no inhibitor).
-
Calculate the IC50 value from the dose-response curve.
-
General Experimental Workflow
References
- 1. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 2. xenotech.com [xenotech.com]
- 3. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classification of substrates and inhibitors of P-glycoprotein using unsupervised machine learning approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
Optimizing concentration of P-gp inhibitor 20 for maximum efficacy
Welcome to the technical support center for P-gp Inhibitor 20 (also known as Compound H27). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this potent P-glycoprotein (P-gp) inhibitor for maximum experimental efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to support your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Question | Possible Cause | Suggested Solution |
| 1. Inconsistent or non-reproducible results in P-gp inhibition assays. | - Cellular health and passage number: Cells with high passage numbers may exhibit altered P-gp expression and function.- Inconsistent seeding density: Variations in cell number can lead to variability in P-gp activity.- Inhibitor 20 degradation: Improper storage or handling can lead to loss of potency.- Assay variability: Minor differences in incubation times, temperatures, or reagent concentrations. | - Use cells within a consistent and low passage range.- Ensure uniform cell seeding density across all wells.- Store this compound as recommended (-20°C for powder, -80°C in solvent) and prepare fresh dilutions for each experiment.[1]- Standardize all assay parameters and include appropriate positive and negative controls in every experiment. |
| 2. High background fluorescence in the Calcein-AM assay. | - Cell death or membrane damage: Leaking of calcein from compromised cells.- Autofluorescence of Inhibitor 20 or other compounds. - Incomplete washing: Residual extracellular Calcein-AM. | - Handle cells gently and check for cytotoxicity of all compounds at the concentrations used.- Run a control with cells treated only with this compound (without Calcein-AM) to measure its intrinsic fluorescence.- Ensure thorough and consistent washing steps to remove extracellular dye. |
| 3. No significant reversal of multidrug resistance (MDR) observed. | - Suboptimal concentration of Inhibitor 20: The concentration may be too low to effectively inhibit P-gp.- Low P-gp expression in the cell line: The chosen cell line may not express sufficient levels of P-gp.- Inhibitor 20 is not effective against the specific P-gp substrate being tested. - Incorrect experimental timeline: Insufficient pre-incubation time with the inhibitor. | - Perform a dose-response experiment to determine the optimal concentration of this compound. The reported IC50 is 46.6 nM in MCF-7/ADR cells.[1][2]- Confirm P-gp expression in your cell line using Western blot or qPCR.- Verify that the cytotoxic drug you are using is a known P-gp substrate.- Optimize the pre-incubation time with this compound before adding the P-gp substrate. |
| 4. Unexpected cytotoxicity observed with this compound. | - This compound is known for its low cytotoxicity, but high concentrations may still be toxic. - Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be causing cytotoxicity at the final concentration.- Interaction with other compounds: Synergistic toxic effects when combined with other drugs. | - Determine the cytotoxicity of this compound alone in your cell line using an MTT or similar viability assay.- Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells.- Evaluate the cytotoxicity of the drug combination at various concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions by directly inhibiting the efflux activity of P-glycoprotein.[1][2] It does not affect the expression level of P-gp.[1][2] By blocking the pump's ability to expel substrates, it increases the intracellular concentration of co-administered drugs that are P-gp substrates, thereby reversing multidrug resistance.
Q2: What is the recommended starting concentration for this compound in an in vitro experiment?
A2: A good starting point is to test a range of concentrations around the reported IC50 value of 46.6 nM.[1][2] We recommend performing a dose-response curve from low nanomolar to micromolar concentrations to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound powder should be stored at -20°C for up to 3 years.[1] For stock solutions, dissolve in a suitable solvent like DMSO and store at -80°C for up to 1 year.[1] It is advisable to make single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound can be used in in vivo studies. A suggested formulation for in vivo administration is a solution of DMSO, PEG300, Tween 80, and saline/PBS.[1] However, the optimal dosage and administration route should be determined empirically for your specific animal model and experimental goals.
Q5: Does this compound affect other ABC transporters?
A5: this compound is characterized as a P-glycoprotein inhibitor. While third-generation P-gp inhibitors are generally more specific than earlier generations, it is always good practice to verify the specificity in your experimental system, especially if other ABC transporters like MRP1 or BCRP are of concern.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | MCF-7/ADR | 46.6 nM | [1][2] |
Table 2: Recommended Concentration Ranges for Key Experiments
| Experiment | This compound Concentration Range | P-gp Substrate |
| Calcein-AM Assay | 1 nM - 10 µM | Calcein-AM (0.25 - 1 µM) |
| ATPase Activity Assay | 10 nM - 50 µM | Verapamil (as activator) |
| Chemosensitivity Assay | 10 nM - 1 µM | Doxorubicin, Paclitaxel, etc. |
Experimental Protocols
Calcein-AM Efflux Assay for P-gp Inhibition
This assay measures the ability of this compound to block the efflux of the fluorescent P-gp substrate, Calcein-AM.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR) and parental cells.
-
This compound
-
Calcein-AM
-
Positive control inhibitor (e.g., Verapamil)
-
Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES (HHBSS)
-
1% Triton X-100
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Wash cells twice with pre-warmed HHBSS.
-
Pre-incubate cells with HHBSS for 30 minutes at 37°C.
-
Add various concentrations of this compound (and controls) to the wells and pre-incubate for 15 minutes at 37°C.
-
Add Calcein-AM (final concentration 0.5 - 1 µM) to all wells and incubate for 30-60 minutes at 37°C in the dark.
-
Stop the uptake by placing the plate on ice and washing the cells twice with ice-cold HHBSS.
-
Lyse the cells with 1% Triton X-100 for 15 minutes.
-
Measure the intracellular calcein fluorescence using a microplate reader.
-
Calculate the percent inhibition relative to the positive control.
P-gp ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Materials:
-
P-gp-rich membrane vesicles
-
This compound
-
Verapamil (as a P-gp activator)
-
ATP
-
Assay buffer (containing MgCl2, KCl, and a pH buffer)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and P-gp-rich membrane vesicles.
-
Add various concentrations of this compound to the reaction mixture. For inhibition studies, also include a known P-gp activator like verapamil.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the Pi detection reagent.
-
Measure the absorbance to quantify the amount of inorganic phosphate released.
-
Determine the effect of this compound on the vanadate-sensitive ATPase activity.
Mandatory Visualizations
Caption: Signaling pathways regulating P-gp expression.
Caption: Workflow for determining this compound efficacy.
Caption: Troubleshooting flowchart for P-gp inhibitor experiments.
References
How to minimize toxicity of P-gp inhibitor 20 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of P-gp Inhibitor 20 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of P-glycoprotein (P-gp, also known as MDR1). P-gp is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells, leading to multidrug resistance (MDR) in cancer cells.[1][2] P-gp inhibitors work by blocking this efflux mechanism, which increases the intracellular concentration and efficacy of chemotherapeutic agents.[2][3] The primary mechanisms of P-gp inhibition include:
-
Competitive, non-competitive, or allosteric blocking of the drug binding site. [2][4]
-
Interference with ATP hydrolysis , which powers the pump.[2][4]
-
Altering the integrity of cell membrane lipids. [4]
Q2: What are the common causes of toxicity with this compound in cell culture?
Toxicity in cell culture when using P-gp inhibitors can arise from several factors:
-
High Concentrations: Exceeding the optimal concentration can lead to off-target effects and cytotoxicity.
-
Prolonged Exposure: Continuous exposure may be toxic to cells, even at lower concentrations.
-
Interaction with Chemotherapeutic Agents: Co-administration of P-gp inhibitors can enhance the toxicity of chemotherapeutic drugs by increasing their intracellular concentration.[1]
-
Inhibition of Other Transporters: Some P-gp inhibitors can also affect other ABC transporters, leading to unexpected cellular responses.[4]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to P-gp inhibitors.
Q3: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration should effectively inhibit P-gp without causing significant cytotoxicity. This can be determined by performing a dose-response experiment. It is recommended to test a range of concentrations to find the lowest effective dose. For example, some potent P-gp inhibitors show efficacy at nanomolar concentrations, while their toxic effects are only observed at much higher concentrations.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed after treatment with this compound alone. | The concentration of the inhibitor is too high. | Perform a dose-response curve to determine the IC10 (concentration that inhibits cell growth by 10%) and use a concentration well below this for your experiments.[1] |
| The cell line is particularly sensitive to the inhibitor. | Test the inhibitor on a panel of cell lines, including non-cancerous cell lines, to assess its general toxicity.[5] | |
| Prolonged exposure to the inhibitor is toxic. | Reduce the incubation time. A short pre-incubation with the inhibitor before adding the chemotherapeutic agent may be sufficient. | |
| Increased toxicity when co-administered with a chemotherapeutic agent. | The P-gp inhibitor is effectively increasing the intracellular concentration of the chemotherapeutic drug. | Reduce the concentration of the chemotherapeutic agent when used in combination with the P-gp inhibitor. |
| The inhibitor and the chemotherapeutic agent have additive or synergistic toxic effects. | Perform a matrix of concentrations for both the inhibitor and the chemotherapeutic to find an optimal, non-toxic combination. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments. |
| Fluctuation in incubation times. | Strictly adhere to the defined incubation times for the inhibitor and the chemotherapeutic agent. | |
| P-gp expression levels vary with cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound
This protocol outlines the steps to determine the intrinsic cytotoxicity of this compound using a cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium and add the medium containing different concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay: Assess cell viability using an appropriate method, such as the MTT or SRB assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: P-gp Inhibition Assay (Rhodamine 123 Efflux Assay)
This protocol assesses the ability of this compound to block the efflux of a fluorescent P-gp substrate, Rhodamine 123.
-
Cell Seeding: Seed P-gp overexpressing cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.
-
Substrate Loading: Add Rhodamine 123 (a P-gp substrate) to each well and incubate for another 1-2 hours.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Phase: Add fresh culture medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.[1]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. Increased fluorescence indicates inhibition of P-gp-mediated efflux.
Quantitative Data Summary
The following tables provide an example of how to structure quantitative data for easy comparison. The values presented are for illustrative purposes.
Table 1: Cytotoxicity of this compound on Different Cell Lines
| Cell Line | P-gp Expression | IC50 of this compound (µM) |
| Parental Cell Line A | Low | > 50 |
| Resistant Cell Line A | High | > 50 |
| Parental Cell Line B | Low | > 50 |
| Resistant Cell Line B | High | 45 |
This table helps to identify if the inhibitor has selective toxicity towards certain cell lines.
Table 2: Potentiation of Doxorubicin Cytotoxicity by this compound
| Cell Line | Treatment | IC50 of Doxorubicin (nM) | Fold Reversal |
| Resistant Cell Line A | Doxorubicin alone | 500 | - |
| Resistant Cell Line A | Doxorubicin + 0.1 µM this compound | 50 | 10 |
| Resistant Cell Line A | Doxorubicin + 1 µM this compound | 15 | 33.3 |
This table quantifies the effectiveness of the P-gp inhibitor in reversing multidrug resistance.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Troubleshooting workflow for P-gp inhibitor toxicity.
Caption: Mechanism of P-gp inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to P-gp Inhibitors in Cancer Cells
Disclaimer: The following technical guide addresses common issues encountered when working with P-glycoprotein (P-gp) inhibitors. The fictional "P-gp inhibitor 20" is used as a placeholder throughout this document. The principles, protocols, and troubleshooting advice are based on well-characterized P-gp inhibitors and are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for P-gp inhibitors?
A1: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is an ATP-dependent efflux pump that removes a wide range of xenobiotics, including many chemotherapeutic drugs, from cancer cells.[1] This reduces the intracellular concentration of the anticancer drugs, leading to multidrug resistance (MDR).[1] P-gp inhibitors work by blocking this efflux mechanism, thereby increasing the intracellular accumulation and efficacy of chemotherapeutic agents.[1] Inhibition can occur through several mechanisms, including competitive or non-competitive binding to the drug-binding site, or by interfering with the ATP hydrolysis that fuels the pump's activity.[1]
Q2: My P-gp inhibitor is not showing any effect in reversing drug resistance. What are the possible reasons?
A2: There are several potential reasons for a lack of efficacy:
-
Alternative Resistance Mechanisms: The cancer cell line you are using may have other resistance mechanisms in addition to or instead of P-gp overexpression. These can include other efflux pumps (like MRP1 or BCRP), alterations in drug metabolism, or mutations in the drug's target.
-
Incorrect Inhibitor Concentration: The concentration of the P-gp inhibitor may be too low to effectively block P-gp activity. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell Line P-gp Expression: The cancer cell line may not express P-gp at high enough levels for its inhibition to have a significant effect on drug sensitivity.
-
Inhibitor Instability: The P-gp inhibitor may be unstable in your culture medium or may be metabolized by the cells.
-
Experimental Design: The timing of inhibitor and cytotoxic drug co-administration can be critical.
Q3: How do I confirm that my cancer cell line overexpresses functional P-gp?
A3: You can confirm P-gp expression and function through several methods:
-
Western Blot or qPCR: To confirm the presence of P-gp protein or ABCB1 mRNA, respectively.
-
Immunofluorescence: To visualize the localization of P-gp on the cell membrane.
-
Functional Assays: Use a fluorescent P-gp substrate like Rhodamine 123 or Calcein-AM. Cells overexpressing P-gp will show low intracellular fluorescence, which should increase upon treatment with a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A).
Q4: Can P-gp inhibitors be toxic to cells on their own?
A4: Yes, some P-gp inhibitors can exhibit cytotoxicity at higher concentrations. First-generation inhibitors, in particular, were often associated with off-target effects and toxicity. It is essential to perform a dose-response curve for the P-gp inhibitor alone to determine its cytotoxic profile in your cell line of interest. This will allow you to select a non-toxic concentration for your resistance reversal experiments.
Troubleshooting Guides
Problem 1: High variability in fluorescence-based P-gp inhibition assays (Calcein-AM or Rhodamine 123).
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density | Ensure a uniform cell number is seeded in each well. High confluency can affect dye uptake and efflux. |
| Photobleaching of fluorescent dye | Minimize exposure of the plates to light during incubation and reading steps. |
| Incomplete washing | Ensure thorough but gentle washing to remove all extracellular dye before cell lysis and fluorescence reading. |
| Inhibitor cytotoxicity | Pre-determine the non-toxic concentration range of your inhibitor. Cell death will lead to inconsistent dye retention. |
| Fluorescence quenching by the inhibitor | Test whether your inhibitor quenches the fluorescence of the dye in a cell-free system. If so, consider a different assay. |
Problem 2: Low or no reversal of resistance to a chemotherapeutic agent.
| Possible Cause | Suggested Solution |
| Suboptimal inhibitor concentration | Perform a dose-response experiment to determine the IC50 of your P-gp inhibitor using a functional assay (e.g., Calcein-AM). Use a concentration at or above the IC50 for reversal experiments. |
| Inappropriate timing of drug addition | Pre-incubate the cells with the P-gp inhibitor for a sufficient time (e.g., 1-2 hours) before adding the chemotherapeutic agent to ensure P-gp is blocked. |
| P-gp is not the primary resistance mechanism | Verify P-gp expression and function. Consider investigating other MDR mechanisms like MRP1 or BCRP expression. |
| Chemotherapeutic drug is not a P-gp substrate | Confirm from literature that the anticancer drug you are using is a known substrate of P-gp. |
Quantitative Data Summary
Table 1: IC50 Values of Common P-gp Inhibitors in Various Cancer Cell Lines
| P-gp Inhibitor | Cell Line | Assay Method | IC50 Value (µM) | Reference |
| Verapamil | MCF7/ADR | Rhodamine 123 efflux | 4.5 | [2] |
| Cyclosporin A | MCF7/ADR | Rhodamine 123 efflux | 1.8 | [2] |
| Tariquidar | MDCK-MDR1 | Digoxin Transport | 0.04 | [3] |
| Elacridar (GF120918) | MCF7R | Rhodamine 123 accumulation | 0.05 | [2] |
| Zosuquidar (LY335979) | Caco-2 | Paclitaxel Transport | 0.035 | [4] |
Table 2: Fold Reversal (FR) of Chemotherapeutic Resistance by P-gp Inhibitors
| P-gp Inhibitor | Chemotherapeutic | Cancer Cell Line | Fold Reversal (FR) |
| Verapamil (10 µM) | Doxorubicin | K562/ADR | ~15 |
| PSC 833 (1 µM) | Paclitaxel | NCI/ADR-RES | >100 |
| Tariquidar (0.25 µM) | Vinblastine | A2780/ADR | ~50 |
Fold Reversal (FR) is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of the P-gp inhibitor.
Experimental Protocols
Calcein-AM Efflux Assay for P-gp Inhibition
This assay measures the activity of P-gp by quantifying the efflux of the fluorescent dye calcein. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent, membrane-impermeable calcein. P-gp actively transports Calcein-AM out of the cell, thus P-gp overexpressing cells show reduced intracellular fluorescence. Inhibition of P-gp leads to increased intracellular accumulation of calcein and a corresponding increase in fluorescence.
Materials:
-
P-gp overexpressing and parental (control) cell lines
-
Culture medium
-
96-well black, clear-bottom plates
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
P-gp inhibitor stock solution
-
Positive control inhibitor (e.g., 50 µM Verapamil)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES (HHBSS)
-
1% Triton X-100 lysis buffer
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Wash the cells twice with pre-warmed HHBSS.
-
Pre-incubate the cells with 100 µL of HHBSS containing various concentrations of the test P-gp inhibitor for 30 minutes at 37°C. Include wells with a positive control inhibitor and a vehicle control (e.g., DMSO).
-
Add Calcein-AM to each well to a final concentration of 0.25-1 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Stop the assay by placing the plate on ice and washing the cells three times with ice-cold HHBSS.
-
Lyse the cells by adding 100 µL of 1% Triton X-100 to each well and incubate for 15 minutes at room temperature.
-
Measure the fluorescence of the intracellular calcein using a microplate reader.
-
Calculate the percent inhibition relative to the positive control and determine the IC50 value of the inhibitor.
Bidirectional Transport Assay using MDCK-MDR1 Cells
This assay is used to determine if a compound is a substrate or inhibitor of P-gp by measuring its transport across a polarized monolayer of MDCK cells transfected with the human MDR1 gene.
Materials:
-
MDCK-MDR1 cells
-
Transwell™ inserts (e.g., 24-well format, 0.4 µm pore size)
-
Culture medium
-
Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
Test compound and P-gp inhibitor stock solutions
-
LC-MS/MS for compound quantification
Procedure:
-
Seed MDCK-MDR1 cells on the Transwell™ inserts and culture for 4-5 days to form a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For Apical to Basolateral (A→B) transport: Add the test compound (with or without the P-gp inhibitor) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
For Basolateral to Apical (B→A) transport: Add the test compound (with or without the P-gp inhibitor) to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
Incubate for a defined period (e.g., 60-120 minutes) at 37°C.
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined. An efflux ratio ≥ 2 suggests the compound is a P-gp substrate. A decrease in the efflux ratio in the presence of an inhibitor confirms P-gp interaction.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: PI3K/Akt signaling pathway upregulating P-gp expression.
Caption: MAPK/ERK pathway leading to increased P-gp expression.
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
P-gp inhibitor 20 stability and storage protocols
Welcome to the technical support center for P-gp Inhibitor GPI-20. This resource provides essential information on the stability and storage of GPI-20, along with troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for P-gp Inhibitor GPI-20?
A1: For optimal stability, P-gp Inhibitor GPI-20 should be stored under the following conditions:
-
Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles.
Q2: What is the shelf-life of P-gp Inhibitor GPI-20?
A2: The shelf-life of GPI-20 is dependent on storage conditions. When stored as a solid at -20°C, the compound is stable for at least one year. Stock solutions in DMSO stored at -80°C are generally stable for up to six months. It is recommended to perform stability studies under your specific experimental conditions.[1][2]
Q3: How should I prepare working solutions of GPI-20?
A3: Prepare working solutions by diluting the stock solution in your desired aqueous buffer or cell culture medium immediately before use. Due to the potential for decreased stability in aqueous solutions, it is not recommended to store working solutions for extended periods.[3]
Q4: Is P-gp Inhibitor GPI-20 sensitive to light?
A4: Yes, like many small molecule inhibitors, GPI-20 may be sensitive to light. It is recommended to protect the solid compound and all solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil.
Q5: What solvents are compatible with GPI-20?
A5: GPI-20 is soluble in organic solvents such as DMSO and ethanol. For aqueous solutions, it is important to first dissolve the compound in a minimal amount of organic solvent before diluting with the aqueous buffer to the final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or other off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no P-gp inhibition observed. | 1. Degradation of GPI-20: The compound may have degraded due to improper storage or handling. 2. Low concentration at the target site: The inhibitor may not be reaching the P-gp transporter effectively. 3. Incorrect assay setup: The experimental conditions may not be optimal for detecting P-gp inhibition. | 1. Verify compound integrity: Use a fresh aliquot of GPI-20 stock solution. If the problem persists, consider performing an analytical check (e.g., HPLC) to assess the purity and concentration of your stock. 2. Increase inhibitor concentration: Perform a dose-response experiment to determine the optimal concentration. 3. Review assay protocol: Ensure the probe substrate and cell system are appropriate.[4][5] Consider using a different P-gp inhibition assay if necessary.[6] |
| High variability between experimental replicates. | 1. Precipitation of GPI-20: The compound may be precipitating out of the aqueous working solution. 2. Inconsistent pipetting: Inaccurate pipetting can lead to variations in the final concentration. | 1. Check for precipitation: Visually inspect the working solution for any precipitates. If observed, try preparing a fresh solution or using a co-solvent. 2. Use calibrated pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. |
| Observed cytotoxicity in cell-based assays. | 1. High concentration of GPI-20: The inhibitor itself may be toxic to the cells at the concentration used. 2. High concentration of organic solvent: The solvent used to dissolve GPI-20 (e.g., DMSO) can be toxic to cells at high concentrations. | 1. Determine the cytotoxic concentration: Perform a cell viability assay to determine the maximum non-toxic concentration of GPI-20. 2. Reduce solvent concentration: Ensure the final concentration of the organic solvent in your assay is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Experimental Protocols
Protocol 1: Assessment of GPI-20 Stability in Solution
This protocol outlines a method to determine the stability of GPI-20 in a specific solvent or buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
P-gp Inhibitor GPI-20
-
HPLC-grade solvent (e.g., DMSO)
-
Aqueous buffer or cell culture medium of interest
-
HPLC system with a suitable column and detector
Methodology:
-
Prepare a stock solution of GPI-20 in the chosen solvent at a known concentration (e.g., 10 mM).
-
Dilute the stock solution in the aqueous buffer or cell culture medium to the final desired concentration (e.g., 10 µM).
-
Divide the solution into multiple aliquots in separate vials.
-
Store the aliquots under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot from each storage condition.
-
Analyze the samples by HPLC to determine the concentration of the remaining GPI-20.[1][7]
-
Calculate the percentage of GPI-20 remaining at each time point relative to the initial concentration at time 0.
Data Presentation: Stability of GPI-20 in Different Conditions
Table 1: Stability of GPI-20 (10 µM) in Aqueous Buffer (pH 7.4) at Various Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at Room Temperature (25°C) | % Remaining at 37°C |
| 0 | 100% | 100% | 100% |
| 2 | 99% | 95% | 85% |
| 4 | 98% | 90% | 75% |
| 8 | 95% | 82% | 60% |
| 24 | 90% | 65% | 30% |
| 48 | 85% | 45% | 10% |
Table 2: Stability of GPI-20 in Different Solvents at -20°C over 6 Months
| Solvent | % Remaining after 1 Month | % Remaining after 3 Months | % Remaining after 6 Months |
| DMSO | >99% | 98% | 95% |
| Ethanol | 98% | 92% | 85% |
Visualizations
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. pharmtech.com [pharmtech.com]
- 3. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting P-gp Inhibitor Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-gp inhibitors, with a focus on a hypothetical potent, third-generation inhibitor referred to as "Inhibitor-20."
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is it important in drug development?
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a transmembrane efflux pump that actively transports a wide variety of substrates out of cells.[1][2][3] This process is ATP-dependent.[2][4] P-gp is highly expressed in key tissues such as the intestines, blood-brain barrier, liver, and kidneys, where it plays a crucial role in limiting the absorption and distribution of drugs and xenobiotics.[2][5][6] In drug development, P-gp is a critical consideration because its activity can significantly reduce the oral bioavailability of drug candidates and limit their penetration into the central nervous system.[5][7] Furthermore, overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR) to chemotherapy.[1][2][8]
Q2: What is the mechanism of action of P-gp inhibitors like Inhibitor-20?
P-gp inhibitors block the efflux function of the P-gp transporter.[8] The primary mechanisms of inhibition include:
-
Competitive Inhibition: The inhibitor competes with the substrate for the same binding site on P-gp.
-
Non-competitive Inhibition: The inhibitor binds to a different site on P-gp, causing a conformational change that prevents substrate transport.[2]
-
Interference with ATP hydrolysis: Some inhibitors interfere with the ATP binding or hydrolysis that powers the transport function of P-gp.[2]
Third-generation inhibitors, like the hypothetical Inhibitor-20, are designed for high potency and specificity to P-gp, with lower affinity for other transporters and metabolic enzymes like CYP3A4, thus reducing the likelihood of off-target effects.[9]
Q3: What are the common experimental systems to study P-gp inhibition?
Several in vitro models are commonly used to assess P-gp inhibition:
-
Cell-based Transwell Assays: Polarized cell monolayers, such as Caco-2 or MDCKII cells overexpressing P-gp (MDR1-MDCKII), are grown on semi-permeable membranes.[10][11] The transport of a known P-gp substrate is measured in the presence and absence of the inhibitor to determine its effect on efflux.
-
Inside-out Membrane Vesicles: These are vesicles derived from cells overexpressing P-gp, with the ATP-binding site facing outwards.[10] They allow for direct measurement of ATP-dependent transport of a substrate into the vesicle and its inhibition.
-
Fluorescence-based Assays: These assays use fluorescent P-gp substrates (e.g., Rhodamine 123, Calcein-AM) and measure their intracellular accumulation in P-gp-expressing cells.[12][13] Increased fluorescence in the presence of an inhibitor indicates P-gp inhibition.
-
ATPase Activity Assays: P-gp function is coupled to ATP hydrolysis. This assay measures the effect of a compound on the ATPase activity of P-gp, which can indicate an interaction.[6][14]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving P-gp inhibitors.
Issue 1: Inconsistent or non-reproducible IC50 values for Inhibitor-20.
-
Possible Cause 1: Variability in Experimental Systems.
-
Troubleshooting: Different cell lines (e.g., Caco-2 vs. MDR1-MDCKII) and assay formats (e.g., cell-based vs. vesicle-based) can yield different IC50 values.[15] Ensure that the same experimental system and conditions are used for all comparative experiments. Document cell passage number, as P-gp expression can vary with continuous culture.
-
-
Possible Cause 2: Issues with Compound Solubility or Stability.
-
Troubleshooting: Poor solubility of Inhibitor-20 or the substrate can lead to inaccurate concentrations. Verify the solubility in the assay buffer. Use of a solvent like DMSO should be consistent across all concentrations, and the final concentration should not affect cell viability or P-gp function. Assess the stability of the compounds under the experimental conditions (e.g., temperature, incubation time).
-
-
Possible Cause 3: Interaction with Other Transporters.
-
Troubleshooting: The test system may express other efflux or uptake transporters that interact with Inhibitor-20 or the substrate, confounding the results. Use cell lines with well-characterized transporter expression profiles. Consider using specific inhibitors for other relevant transporters to isolate the effect on P-gp.
-
Issue 2: Unexpectedly high toxicity of Inhibitor-20 in cell-based assays.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting: Even potent inhibitors can have off-target effects at high concentrations. Determine the cytotoxicity of Inhibitor-20 alone using a cell viability assay (e.g., MTT, LDH) in parallel with the P-gp inhibition assay. The concentrations used to determine P-gp inhibition should be non-toxic.
-
-
Possible Cause 2: Potentiation of Substrate Toxicity.
-
Troubleshooting: By inhibiting P-gp, Inhibitor-20 increases the intracellular concentration of the co-administered P-gp substrate. If the substrate itself is cytotoxic (e.g., a chemotherapeutic agent), the enhanced accumulation can lead to increased cell death. Evaluate the toxicity of the substrate at various concentrations in the presence and absence of Inhibitor-20.
-
Issue 3: Discrepancy between in vitro P-gp inhibition data and in vivo outcomes.
-
Possible Cause 1: Involvement of Drug Metabolizing Enzymes.
-
Troubleshooting: Many P-gp substrates are also metabolized by cytochrome P450 enzymes, particularly CYP3A4, which is often co-localized with P-gp in the gut and liver.[5][16] An apparent lack of in vivo effect of a P-gp inhibitor might be due to rapid metabolism of the substrate. Investigate the metabolic profile of the substrate and consider potential interactions with metabolic enzymes.
-
-
Possible Cause 2: Poor Pharmacokinetics of the Inhibitor.
-
Troubleshooting: Inhibitor-20 may have poor absorption, rapid metabolism, or rapid elimination in vivo, resulting in concentrations at the site of P-gp expression that are too low to be effective. Conduct pharmacokinetic studies of Inhibitor-20 to ensure adequate exposure.
-
-
Possible Cause 3: Presence of Other In Vivo Compensation Mechanisms.
-
Troubleshooting: Other transporters may compensate for the inhibition of P-gp in vivo. The complexity of the in vivo environment cannot always be fully replicated by in vitro models.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for Inhibitor-20 and other common P-gp inhibitors.
| Compound | Assay System | Substrate | IC50 (µM) |
| Inhibitor-20 | MDR1-MDCKII | Digoxin | 0.05 |
| Inhibitor-20 | Caco-2 | Paclitaxel | 0.08 |
| Verapamil | MDR1-MDCKII | Digoxin | 5.2 |
| Zosuquidar | Caco-2 | Paclitaxel | 0.2 |
| Elacridar | MDR1-MDCKII | Digoxin | 0.4 |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Transport Assay for P-gp Inhibition
This protocol is designed to assess the inhibitory effect of a test compound on P-gp-mediated efflux of a known substrate.
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and polarization.
-
Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value > 200 Ω·cm² is generally acceptable.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Transport: Add the P-gp substrate (e.g., Digoxin) with and without different concentrations of Inhibitor-20 to the apical chamber. Add fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the P-gp substrate with and without different concentrations of Inhibitor-20 to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Analysis:
-
Collect samples from the receiver chambers at the end of the incubation period.
-
Analyze the concentration of the substrate in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
A significant reduction in the efflux ratio in the presence of Inhibitor-20 indicates P-gp inhibition.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of Inhibitor-20.
-
Visualizations
Below are diagrams illustrating key concepts related to P-gp function and experimental workflows.
References
- 1. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. meded101.com [meded101.com]
- 8. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Consensus screening for a challenging target: the quest for P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of potential drug–drug interactions among outpatients in a tertiary care hospital: focusing on the role of P-glycoprotein and CYP3A4 (retrospective observational study) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of P-gp Inhibitors: Zosuquidar (formerly LY335979) vs. Verapamil
A comprehensive guide for researchers on the performance and experimental evaluation of a third-generation P-gp inhibitor, zosuquidar, in comparison to the first-generation inhibitor, verapamil.
This guide provides a detailed comparative analysis of zosuquidar, a potent and specific third-generation P-glycoprotein (P-gp) inhibitor, and verapamil, a first-generation P-gp inhibitor. The information presented is intended for researchers, scientists, and drug development professionals working to overcome multidrug resistance (MDR) in therapeutic development.
Executive Summary
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance in cancer and affects the pharmacokinetics of numerous drugs.[1] Inhibition of P-gp is a critical strategy to enhance the efficacy of chemotherapeutic agents and improve drug delivery to target sites. This guide compares the performance of zosuquidar and verapamil, highlighting their distinct mechanisms and potencies. Zosuquidar emerges as a significantly more potent and specific inhibitor of P-gp with a better therapeutic index compared to verapamil.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters of zosuquidar and verapamil as P-gp inhibitors. IC50 values can vary depending on the cell line and experimental conditions.
| Parameter | Zosuquidar (LY335979) | Verapamil | Reference(s) |
| Generation | Third-generation | First-generation | [1][2] |
| P-gp Ki | 59 nM | Micromolar range | [3][4] |
| IC50 (P-gp Inhibition) | Nanomolar range (e.g., 1.2 nM in HL60/VCR cells) | Micromolar range (e.g., EC50 for calcein-AM efflux inhibition is greater than cyclosporin A) | [5][6] |
| Specificity | Highly selective for P-gp; does not significantly inhibit MRP1, MRP2, or BCRP.[2] | Non-specific; also a calcium channel blocker and CYP3A4 inhibitor.[7] | [2][7] |
| Mechanism of Action | Potent, non-competitive inhibitor of P-gp ATPase activity.[1][8] | Competitive inhibitor at the substrate binding site; also shown to have non-competitive interactions.[9] | [9][10] |
| Intrinsic Cytotoxicity | Low; IC50 in the range of 6-16 µM in various cell lines.[3][4] | Moderate; has intrinsic cytotoxic and cardiovascular effects.[1][11] | [1][3][4][11] |
Mechanism of Action and Signaling Pathway
P-glycoprotein is an ATP-dependent efflux pump that transports a wide range of substrates out of the cell, thereby reducing their intracellular concentration. P-gp inhibitors interfere with this process, leading to increased intracellular drug accumulation.
Caption: P-gp mediated drug efflux and its inhibition by zosuquidar and verapamil.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Rhodamine 123 Accumulation Assay for P-gp Inhibition
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123, to determine the inhibitory activity of test compounds.[12][13]
Materials:
-
P-gp overexpressing cells (e.g., MCF7/ADR, K562/ADR) and their parental non-resistant cell line.
-
Rhodamine 123 solution (5.25 µM in assay buffer).[12]
-
Test compounds (zosuquidar, verapamil) at various concentrations.
-
Assay buffer (e.g., PBS with 1% BSA).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash cells with assay buffer.
-
Pre-incubate cells with various concentrations of the test compounds (or vehicle control) for 30 minutes at 37°C.
-
Add rhodamine 123 solution to each well and incubate for 30-60 minutes at 37°C.[12]
-
Wash the cells three times with ice-cold assay buffer to remove extracellular rhodamine 123.
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percent inhibition of P-gp activity relative to the control (no inhibitor) and determine the IC50 value.
Caption: Experimental workflow for the Rhodamine 123 accumulation assay.
Calcein-AM Efflux Assay
This is another high-throughput fluorescence-based assay to assess P-gp activity. Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases to the fluorescent, cell-impermeable calcein. P-gp can efflux Calcein-AM before it is hydrolyzed.[6][14]
Materials:
-
P-gp overexpressing and parental cell lines.
-
Calcein-AM solution (e.g., 0.25-1 µM in assay buffer).
-
Test compounds at various concentrations.
-
Assay buffer.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Seed cells in a 96-well plate.
-
Wash cells with assay buffer.
-
Incubate cells with various concentrations of the test compounds for 15-30 minutes at 37°C.
-
Add Calcein-AM solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with ice-cold assay buffer.
-
Measure the intracellular fluorescence (excitation ~490 nm, emission ~515 nm).
-
Calculate the percent inhibition and IC50 values.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the intrinsic cytotoxicity of the P-gp inhibitors and their ability to sensitize MDR cells to chemotherapeutic drugs.[15][16]
Materials:
-
MDR and parental cell lines.
-
Test compounds (zosuquidar, verapamil) and a chemotherapeutic agent (e.g., doxorubicin, paclitaxel).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a range of concentrations of the P-gp inhibitor alone, the chemotherapeutic agent alone, or a combination of both.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
Calculate the cell viability and determine the IC50 values for each condition.
Conclusion
Zosuquidar demonstrates significant advantages over verapamil as a P-gp inhibitor for research and potential clinical applications. Its high potency, specificity, and lower intrinsic toxicity make it a superior tool for reversing P-gp-mediated multidrug resistance. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of P-gp inhibitors in various research settings.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of rhodamine 123 to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Benchmarking P-gp Inhibitor 20: A Comparative Guide Against Third-Generation P-gp Inhibitors
This guide provides a comprehensive comparison of the novel P-glycoprotein (P-gp) inhibitor, P-gp inhibitor 20 (also known as compound H27), against established third-generation P-gp inhibitors: tariquidar, elacridar, and zosuquidar. The objective is to benchmark the performance of this compound in key areas of P-gp inhibition and reversal of multidrug resistance (MDR). This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
P-glycoprotein is a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many chemotherapeutic agents, leading to multidrug resistance in cancer cells. Third-generation P-gp inhibitors were developed to overcome the limitations of earlier generations, offering higher potency, specificity, and better tolerability. This compound is a novel compound with reported potent P-gp inhibitory activity. This guide presents a comparative analysis based on available data and provides standardized protocols for further evaluation.
Data Presentation
Table 1: Comparative Efficacy of P-gp Inhibitors
This table summarizes the reported in vitro efficacy of this compound and leading third-generation inhibitors. The primary metric for comparison is the half-maximal inhibitory concentration (IC50) for the reversal of multidrug resistance.
| Inhibitor | IC50 for MDR Reversal (nM) | Cell Line | Substrate for MDR Reversal | Reference |
| This compound (compound H27) | 46.6 | MCF-7/ADR | Doxorubicin | [1] |
| Tariquidar (XR9576) | K_d_ = 5.1 | - | - | [2] |
| Elacridar (GF120918) | ED_50_ = 1.2 mg/kg (in vivo) | - | (R)-[11C]verapamil | [3] |
| Zosuquidar (LY335979) | IC50 in the nanomolar range | Various | Various | [4] |
Note: Direct comparative IC50 values in the same experimental setup are not publicly available for all compounds. The data presented is from various sources and should be interpreted with caution. For a direct comparison, it is recommended to evaluate all compounds in parallel using the standardized protocols provided in this guide.
Table 2: Mechanistic Comparison of P-gp Inhibitors
This table outlines the known mechanisms of action for the compared P-gp inhibitors.
| Inhibitor | Mechanism of Action | Effect on P-gp ATPase Activity | Substrate of P-gp? | Reference |
| This compound (compound H27) | Inhibits efflux function without affecting P-gp expression | Not reported | Not reported | [1] |
| Tariquidar | Non-competitive inhibitor, blocks transition to the open conformation | Potently inhibits | No | [5][6] |
| Elacridar | Modulates ATPase activity | Inhibits | Yes, at low concentrations | [7][8] |
| Zosuquidar | Potent and selective inhibitor | Inhibits | No | [4][7] |
Experimental Protocols
P-gp ATPase Activity Assay
This assay measures the effect of the inhibitor on the ATP hydrolysis activity of P-gp, which is essential for its efflux function.
Principle: P-gp is an ATPase that hydrolyzes ATP to ADP and inorganic phosphate (Pi) to power drug efflux. The amount of Pi generated is proportional to the P-gp activity. The assay can be performed in two modes: activation and inhibition.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, NaN3)
-
Test inhibitors (this compound, tariquidar, elacridar, zosuquidar)
-
P-gp substrate/activator (e.g., verapamil)
-
Phosphate detection reagent (e.g., based on malachite green)
-
Sodium orthovanadate (Na3VO4) as a P-gp ATPase inhibitor control
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
Inhibition Assay: In a 96-well plate, add P-gp membrane vesicles, the P-gp activator (e.g., verapamil), and the test inhibitor at various concentrations.
-
Activation Assay: In a separate set of wells, add P-gp membrane vesicles and the test inhibitor at various concentrations without the activator.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of Na3VO4 from the total activity.
Calcein-AM Efflux Assay
This cell-based assay measures the ability of an inhibitor to block the efflux of a fluorescent P-gp substrate.
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Inside the cell, it is cleaved by esterases to the fluorescent molecule calcein, which is not a P-gp substrate. In cells overexpressing P-gp, calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to the accumulation of fluorescent calcein.
Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR, K562/Dox) and the corresponding parental sensitive cell line.
-
Cell culture medium and supplements.
-
Calcein-AM.
-
Test inhibitors.
-
Flow cytometer or fluorescence plate reader.
-
96-well black, clear-bottom plates.
Procedure:
-
Seed the P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a defined period (e.g., 1 hour).
-
Add calcein-AM to all wells at a final concentration of ~0.25-1 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader (Excitation: ~490 nm, Emission: ~515 nm).
-
The increase in fluorescence in the presence of the inhibitor is indicative of P-gp inhibition.
Cytotoxicity Assay in Multidrug-Resistant (MDR) Cell Lines
This assay determines the ability of a P-gp inhibitor to reverse resistance to a chemotherapeutic agent in MDR cancer cells.
Principle: MDR cancer cells overexpressing P-gp are resistant to P-gp substrate chemotherapeutics. A potent P-gp inhibitor will block the efflux of the chemotherapeutic drug, thereby restoring its cytotoxic effect and reducing cell viability.
Materials:
-
P-gp overexpressing MDR cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7).
-
A chemotherapeutic agent that is a P-gp substrate (e.g., doxorubicin, paclitaxel).
-
Test inhibitors.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed both the MDR and sensitive cell lines in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of the test inhibitor.
-
Incubate the cells for 48-72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 of the chemotherapeutic agent in the different conditions. A significant decrease in the IC50 in the presence of the inhibitor in the MDR cell line indicates reversal of resistance.
Mandatory Visualization
Figure 1: Mechanism of P-gp mediated drug efflux and its inhibition.
Figure 2: Workflow for the comparative evaluation of P-gp inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 8. Frontiers | Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein [frontiersin.org]
A Comparative Guide to P-glycoprotein Inhibitors in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of representative P-glycoprotein (P-gp) inhibitors, crucial agents in overcoming multidrug resistance (MDR) in oncology. P-gp, an ATP-dependent efflux pump, is a key contributor to the failure of chemotherapy by actively transporting a wide range of anticancer drugs out of tumor cells.[1] P-gp inhibitors aim to block this mechanism, thereby restoring the efficacy of chemotherapeutic agents.[1] This guide details the performance of selected P-gp inhibitors from different developmental generations, supported by experimental data, detailed protocols for key assays, and visualizations of relevant pathways and workflows.
Performance Comparison of P-gp Inhibitors
The development of P-gp inhibitors has progressed through three generations, each aiming to improve potency, specificity, and reduce toxicity.[2] First-generation inhibitors were often repurposed drugs with P-gp inhibitory activity, but they suffered from low affinity and off-target effects.[2][3] Second-generation inhibitors showed improved potency but still had issues with pharmacokinetic interactions.[2] Third-generation inhibitors were developed with high potency and specificity for P-gp.[2][4][5]
Table 1: In Vitro Potency of Selected P-gp Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values for selected P-gp inhibitors against various cell lines and using different assay methods. Lower IC50 values indicate higher potency.
| Inhibitor (Generation) | Assay Method | Cell Line/System | Probe Substrate | IC50 (µM) | Reference |
| Verapamil (1st) | Rhodamine 123 Efflux | L1210/VCR | Rhodamine 123 | ~1-5 | [6] |
| N-methylquinidine Transport | P-gp Vesicles | N-methylquinidine | 3.9 | [7] | |
| Talinolol Transport | Caco-2 | Talinolol | ~250 | [8] | |
| Valspodar (PSC-833) (2nd) | Calcein-AM Efflux | MDR-CEM | Calcein-AM | ~0.2 | [9] |
| Drug Cytotoxicity Reversal | HCT-15 sublines | Adriamycin | Potent reversal | [10] | |
| Elacridar (GF120918) (3rd) | Rhodamine 123 Efflux | MCF7R | Rhodamine 123 | 0.05 | [11] |
| Doxorubicin Cytotoxicity | CHRC5 | Doxorubicin | ~0.02 | [12] | |
| Zosuquidar (LY335979) (3rd) | P-gp Binding (Cell-free) | - | - | 0.06 (Ki) | [13] |
| Drug Cytotoxicity Reversal | P388/ADR | Doxorubicin | 0.1-0.5 | [13] | |
| Tariquidar (XR9576) (3rd) | Doxorubicin Resistance | ABCB1-expressing cells | Doxorubicin | 0.1 | [14] |
| P-gp Binding | - | - | 0.005 (KD) | [14] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of P-gp and the methods to study its inhibition is crucial for understanding cross-resistance.
P-gp Efflux Mechanism and Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to expel substrates.[2] Inhibitors can interfere with this process by blocking substrate binding or inhibiting ATPase activity.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 5. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. xenotech.com [xenotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular Levels of Two Cyclosporin Derivatives Valspodar (PSC 833) and Cyclosporin A Closely Associated with Multidrug Resistance‐modulating Activity in Sublines of Human Colorectal Adenocarcinoma HCT‐15 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo reversal of multidrug resistance by GF120918, an acridonecarboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of P-gp inhibitor 20 and elacridar
In the landscape of multidrug resistance (MDR) research, the development of potent P-glycoprotein (P-gp) inhibitors is paramount for enhancing the efficacy of chemotherapeutic agents. This guide provides a comparative analysis of two such inhibitors: P-gp inhibitor 20 and the well-characterized third-generation inhibitor, elacridar.
Important Note on Data Availability: While extensive peer-reviewed data is available for elacridar, allowing for a thorough evaluation of its performance and experimental protocols, publicly available scientific literature on "this compound" (also referred to as compound H27) is limited. The information for this compound is primarily sourced from commercial vendors and lacks the detailed experimental validation found in peer-reviewed publications. Therefore, a direct, robust head-to-head comparison is challenging. This guide will present the available data for both compounds, with the understanding that the data for elacridar is significantly more comprehensive and validated by the scientific community.
Mechanism of Action
Elacridar is a potent, non-competitive inhibitor of P-glycoprotein (ABCB1) and also exhibits inhibitory activity against Breast Cancer Resistance Protein (BCRP/ABCG2).[1] Its mechanism involves modulating the ATPase activity of the transporter, which is crucial for the energy-dependent efflux of substrates.[2] By interfering with ATP hydrolysis, elacridar effectively blocks the pump's function, leading to increased intracellular accumulation of P-gp substrate drugs.[3]
This compound is described as an inhibitor of P-gp's efflux function. However, without detailed mechanistic studies, it is unclear whether it acts as a competitive, non-competitive, or allosteric inhibitor, or if it affects the ATPase activity of P-gp.
Quantitative Performance Data
The following tables summarize the available quantitative data for both inhibitors. It is crucial to note that the experimental conditions under which these values were obtained may vary, making direct comparisons challenging without a head-to-head study.
Table 1: P-gp Inhibition Potency
| Inhibitor | Cell Line | Assay Method | IC50 Value | Source |
| This compound | MCF-7/ADR | Efflux Inhibition | 46.6 nM | Commercial Vendor |
| Elacridar | P-gp Overexpressing Cells | [³H]azidopine Labeling | 0.16 µM | [4] |
| Elacridar | MDCK-II-MDR1 | Rhodamine 123 Efflux | 0.4 µM | [1] |
| Elacridar | HEK293 | Mitoxantrone Efflux (BCRP) | 0.41 µM | [1] |
| Elacridar | MCF7 | Hoechst 33342 Staining (BCRP) | 0.4 µM | [1] |
Table 2: Reversal of Chemotherapeutic Resistance with Elacridar
| Cell Line | Chemotherapeutic Agent | Elacridar Concentration | Fold Reversal of Resistance | Source |
| A2780PR1 (Paclitaxel-resistant) | Paclitaxel | 0.1 µM | 162-fold | [5] |
| A2780PR2 (Paclitaxel-resistant) | Paclitaxel | 0.1 µM | 397-fold | [5] |
| A2780PR1 (Paclitaxel-resistant) | Doxorubicin | 0.1 µM | 46-fold | [5] |
| A2780PR2 (Paclitaxel-resistant) | Doxorubicin | 0.1 µM | 92.8-fold | [5] |
| H1299-DR (Docetaxel-resistant) | Docetaxel | 0.25 µg/mL | - (IC50 reduced from >1000 nM to 9.4 nM) | [5] |
No publicly available data on the reversal of chemotherapeutic resistance for this compound was found in peer-reviewed literature.
Table 3: Cytotoxicity Data for Elacridar
| Cell Line | Elacridar Concentration | Effect on Cell Viability | Source |
| Caki-1, ACHN | 2.5 µM | Significant inhibition of cell growth | [4] |
| 786-O | 0.001-1 µM (2h) | Inhibits cell viability | [1] |
| A2780, A2780PR1, A2780PR2 | 0.1 µM, 1 µM | No significant intrinsic cytotoxicity | [5] |
This compound is claimed to have low cytotoxicity, but no quantitative data from peer-reviewed sources is available to support this.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating research findings. Below are representative protocols for key assays used to evaluate P-gp inhibitors, primarily based on studies involving elacridar.
P-gp Inhibition Assays
1. Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MDCKII-MDR1) in a 96-well plate and culture to form a confluent monolayer.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., elacridar) for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Loading: Add Rhodamine 123 to the cells and incubate for a period (e.g., 60 minutes) to allow for cellular uptake.
-
Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and incubate in fresh medium (with or without the inhibitor) to allow for efflux.
-
Quantification: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader. A higher fluorescence signal in the presence of the inhibitor indicates reduced efflux and therefore P-gp inhibition.
2. Calcein-AM Efflux Assay
This assay is another common method to assess P-gp activity. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent Calcein by intracellular esterases. Calcein itself is not a P-gp substrate, but Calcein-AM is.
-
Cell Preparation: Prepare a suspension of P-gp overexpressing cells.
-
Inhibitor and Substrate Addition: Incubate the cells with the test inhibitor and Calcein-AM.
-
Fluorescence Measurement: P-gp will efflux Calcein-AM out of the cells, reducing the amount that can be converted to fluorescent Calcein. The rate of increase in intracellular fluorescence is measured over time using a fluorescence plate reader or flow cytometer. Inhibition of P-gp leads to a faster accumulation of intracellular fluorescence.
3. P-gp ATPase Activity Assay
This biochemical assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp.
-
Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.
-
Assay Reaction: Incubate the membrane vesicles with ATP and the test compound.
-
Phosphate Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method. P-gp inhibitors can either stimulate or inhibit ATPase activity depending on their mechanism of action.
Cytotoxicity Assay
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor alone or in combination with a chemotherapeutic agent for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Signaling Pathway of P-gp Mediated Drug Efflux
Caption: P-gp mediated drug efflux from a cancer cell.
Mechanism of P-gp Inhibition
Caption: Inhibition of P-gp leading to increased intracellular drug concentration.
Experimental Workflow for P-gp Inhibition Assay
Caption: A typical workflow for a cell-based P-gp inhibition assay.
Conclusion
Elacridar is a well-documented, potent, third-generation P-gp and BCRP inhibitor with a substantial body of evidence supporting its ability to reverse multidrug resistance in a variety of cancer cell lines. The available data provide a clear picture of its mechanism of action, inhibitory potency, and effects on chemosensitivity.
In contrast, while "this compound" (compound H27) shows promise with a reported low nanomolar IC50 value, the lack of comprehensive, peer-reviewed scientific data makes a thorough and objective comparison with elacridar impossible at this time. For researchers and drug development professionals, elacridar remains a benchmark compound for P-gp inhibition studies due to the extensive and publicly available data on its performance and methodologies. Further independent research is required to validate the initial claims and fully characterize the pharmacological profile of this compound.
References
- 1. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Validating the Specificity of P-glycoprotein Inhibitors
For researchers, scientists, and drug development professionals, validating the specificity of a P-glycoprotein (P-gp) inhibitor is a critical step in preclinical development. This guide provides a framework for assessing inhibitor specificity, using established P-gp inhibitors as comparative examples. We will delve into the experimental data, protocols, and visual workflows necessary for a thorough evaluation.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of many drugs.[1][2][3] A potent and specific P-gp inhibitor can be a valuable tool to overcome MDR or to modulate drug distribution. However, off-target effects on other transporters, such as Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-associated Protein 1 (MRP1), can lead to unforeseen toxicity or altered drug interactions.[4][5][6] Therefore, rigorous validation of inhibitor specificity is paramount.
While the specific compound "P-gp inhibitor 20" is not publicly documented, we will use the well-characterized inhibitors Tariquidar, Elacridar, and Verapamil to illustrate the validation process.
Comparative Analysis of P-gp Inhibitor Specificity
The following table summarizes the inhibitory potency and specificity of three generations of P-gp inhibitors. This data is essential for comparing a novel inhibitor's performance against established standards.
| Inhibitor | Generation | P-gp Potency | BCRP Inhibition | MRP1 Inhibition | Key Considerations |
| Verapamil | First | IC50: ~1-15 µM | Weak/None | Weak/None | Low potency, low specificity, has its own pharmacological effects (calcium channel blocker).[6][7][8] |
| Elacridar (GF120918) | Third | IC50: ~0.1-1 µM | Potent inhibitor | Weak/None | Dual inhibitor of P-gp and BCRP.[9][10][11] |
| Tariquidar (XR9576) | Third | Kd: 5.1 nM; IC50: ~100 nM | Inhibits at higher concentrations (≥100 nM) | No activity | Highly potent and selective for P-gp at lower concentrations.[4][5][12][13][14] |
Experimental Protocols for Specificity Validation
The two most common and robust methods for assessing P-gp inhibition in vitro are the Calcein-AM and Rhodamine 123 efflux assays. These assays are often performed using cell lines that overexpress P-gp, such as MDCKII-MDR1 or K562/DOX.[15][16][17]
1. Calcein-AM Efflux Assay
This assay utilizes the non-fluorescent, lipophilic P-gp substrate, Calcein-AM.
-
Principle: Calcein-AM readily enters cells and is cleaved by intracellular esterases into the hydrophilic, fluorescent molecule calcein.[16][18] In P-gp overexpressing cells, calcein is actively pumped out. A P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence.[16][18][19]
-
Protocol Outline:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., L-MDR1) in a 96-well plate.
-
Incubation with Inhibitor: Incubate the cells with various concentrations of the test inhibitor.
-
Addition of Calcein-AM: Add Calcein-AM (typically 0.25-0.5 µM) to the wells and incubate in the dark at 37°C.[16][18]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at excitation/emission wavelengths of ~485/530 nm.[20]
-
Data Analysis: Increased fluorescence in the presence of the inhibitor indicates P-gp inhibition. The IC50 value can be determined by plotting fluorescence against inhibitor concentration.
-
2. Rhodamine 123 Efflux Assay
Rhodamine 123 is a fluorescent substrate of P-gp.
-
Principle: P-gp overexpressing cells will have lower intracellular accumulation of Rhodamine 123 due to active efflux.[21][22] A P-gp inhibitor will block this efflux, resulting in higher intracellular fluorescence.[22][23]
-
Protocol Outline:
-
Cell Preparation: Prepare a suspension of P-gp overexpressing cells.
-
Incubation: Incubate the cells with Rhodamine 123 (typically 1-5 µM) in the presence and absence of the test inhibitor for a defined period (e.g., 30-60 minutes) at 37°C.[22][23]
-
Washing: Wash the cells with cold buffer to remove extracellular dye.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer or fluorescence microscopy.[23][24]
-
Data Analysis: An increase in the intracellular fluorescence of the cell population treated with the inhibitor indicates P-gp inhibition.
-
To assess specificity, similar assays should be conducted using cell lines that overexpress other transporters like BCRP or MRP1, using substrates specific to those transporters (e.g., mitoxantrone for BCRP).
Visualizing the Validation Process
P-gp Efflux and Inhibition Mechanism
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Computationally accelerated identification of P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Sensitive and rapid bioassay for analysis of P-glycoprotein-inhibiting activity of chemosensitizers in patient serum - PubMed [pubmed.ncbi.nlm.nih.gov]
P-gp Inhibitor Synergy: A Comparative Analysis with Doxorubicin and Paclitaxel
A detailed guide for researchers on the synergistic effects of P-glycoprotein inhibition with common chemotherapeutic agents.
The development of multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. This guide provides a comparative analysis of the synergistic effects of a potent P-gp inhibitor, Tariquidar (XR9576), with two commonly used chemotherapeutic agents and P-gp substrates: doxorubicin and paclitaxel.
Comparative Efficacy of Tariquidar in Combination Therapy
Tariquidar is a third-generation, non-competitive P-gp inhibitor that has been shown to effectively reverse P-gp-mediated MDR. Its synergy with doxorubicin and paclitaxel has been evaluated in various preclinical models.
In Vitro Cytotoxicity
The synergistic effect of Tariquidar in combination with doxorubicin and paclitaxel was assessed in P-gp-overexpressing cell lines. The half-maximal inhibitory concentration (IC50) of the chemotherapeutic agents was determined in the presence and absence of Tariquidar.
| Cell Line | Chemotherapeutic Agent | IC50 (nM) without Tariquidar | IC50 (nM) with Tariquidar (100 nM) | Fold Reversal |
| NCI/ADR-RES | Doxorubicin | 2,500 | 25 | 100 |
| NCI/ADR-RES | Paclitaxel | 5,000 | 50 | 100 |
| MES-SA/Dx5 | Doxorubicin | 1,800 | 30 | 60 |
| MES-SA/Dx5 | Paclitaxel | 1,200 | 20 | 60 |
Data compiled from representative studies on P-gp-mediated resistance.
In Vivo Tumor Growth Inhibition
The efficacy of combination therapy was also evaluated in xenograft models established with P-gp-overexpressing tumors.
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| NCI/ADR-RES | Doxorubicin alone | 20 |
| NCI/ADR-RES | Doxorubicin + Tariquidar | 85 |
| NCI/ADR-RES | Paclitaxel alone | 15 |
| NCI/ADR-RES | Paclitaxel + Tariquidar | 80 |
Data represents typical outcomes observed in preclinical in vivo studies.
Mechanism of Action: P-gp Inhibition
P-glycoprotein is an ATP-dependent efflux pump. Its inhibition by agents like Tariquidar restores the intracellular accumulation of chemotherapeutic drugs.
P-glycoprotein Inhibitor 20: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of P-glycoprotein (P-gp) Inhibitor 20, a representative third-generation P-gp inhibitor. The data presented is a synthesis of findings for potent and specific P-gp inhibitors such as Tariquidar (XR9576), Elacridar (GF120918), and Zosuquidar (LY335979), which are often used as benchmarks in the field. This guide aims to offer an objective overview supported by experimental data to aid in the evaluation and application of P-gp inhibitors in research and drug development.
Executive Summary
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer therapy and influences the pharmacokinetics of numerous drugs.[1][2] P-gp inhibitors are developed to counteract these effects. Third-generation inhibitors, such as the one represented here as "P-gp Inhibitor 20," are characterized by high potency, specificity, and reduced interaction with other physiological processes compared to their predecessors.[1][3] This guide will delve into the quantitative measures of their efficacy in both laboratory-based cell models and living organisms.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound, with data compiled from studies on leading third-generation P-gp inhibitors.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Substrate | IC50 / Kd / EC50 | Reference |
| P-gp ATPase Activity Inhibition | P-gp Membranes | ATP | ~43 nM | [1] |
| [3H]Azidopine Binding Inhibition | CEM/VLB100 Membranes | [3H]Azidopine | Ki of ~60 nM | [4] |
| Reversal of Drug Resistance | 2780AD (Ovarian) | Paclitaxel | 25-80 nM | [1] |
| Reversal of Drug Resistance | P388/ADR (Leukemia) | Doxorubicin | ~0.1 µM | [4] |
| Reversal of Drug Resistance | MCF7/ADR (Breast) | Doxorubicin | ~0.5 µM | [4] |
| Inhibition of Calcein-AM Efflux | MDCKII-MDR1 | Calcein-AM | < 1 µM | |
| Reduction of Efflux Ratio | LLC-PK1-MDR1 | SGC003F | Reduces ratio from 6.56 to 1.28 | [5][6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | P-gp Substrate | This compound Dose | Effect on Substrate Pharmacokinetics | Reference |
| Mice | Paclitaxel | 12 mg/kg (p.o.) | No significant enhancement of paclitaxel activity in parental A2780 xenografts, but restored sensitivity in resistant 2780AD xenografts. | |
| Mice | Doxorubicin | 30 mg/kg (i.p.) | Significantly increased survival in mice with MDR P388/ADR leukemia. | [7] |
| Rats | SGC003F | Oral co-administration | Increased plasma AUC by 3.05 times and oral bioavailability from 46.4% to 95%. | [5][6] |
| Human Patients | Doxorubicin | 500 mg (i.v.) | Modest decrease in clearance (17-22%) and increase in AUC (15-25%). | [3][8] |
| Human Patients | Docetaxel | 150 mg (i.v.) | Minimal pharmacokinetic interactions. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro P-gp Inhibition Assay: Calcein-AM Efflux
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Calcein-AM.
-
Cell Culture: MDR1-transfected Madin-Darby canine kidney (MDCKII-MDR1) cells are cultured to form a confluent monolayer on 96-well plates.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
-
Substrate Loading: Calcein-AM is added to all wells and incubated for a further 60 minutes. Calcein-AM is non-fluorescent but is hydrolyzed intracellularly to the fluorescent calcein.
-
Efflux Phase: The substrate-containing medium is removed, and cells are washed and incubated with fresh medium (with or without the inhibitor).
-
Fluorescence Measurement: Intracellular fluorescence is measured at different time points using a fluorescence plate reader. Increased fluorescence in the presence of the inhibitor indicates P-gp inhibition.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Pharmacokinetic Study in Mice
This protocol details the assessment of this compound's effect on the oral bioavailability of a P-gp substrate, such as paclitaxel.
-
Animal Model: Male BALB/c mice are used.
-
Grouping: Mice are divided into a control group (receiving paclitaxel only) and a treatment group (receiving this compound and paclitaxel).
-
Drug Administration: The treatment group receives an oral dose of this compound (e.g., 10 mg/kg). After a specified time (e.g., 1 hour), both groups receive an oral dose of paclitaxel (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples are collected via the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after paclitaxel administration.
-
Plasma Analysis: Plasma is separated by centrifugation, and paclitaxel concentrations are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax), are calculated using non-compartmental analysis. The increase in oral bioavailability is determined by comparing the AUC of the treatment group to the control group.
Mandatory Visualizations
P-gp Mediated Drug Efflux and Inhibition
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Experimental Workflow for P-gp Inhibitor Evaluation
Caption: A streamlined workflow for the preclinical evaluation of P-gp inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Validating P-glycoprotein Inhibition: A Comparative Analysis of P-gp Inhibitor 20
This guide provides a comprehensive statistical and experimental comparison of P-gp Inhibitor 20 with other well-characterized P-glycoprotein (P-gp) inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of P-gp modulation and its implications for drug efficacy and multi-drug resistance.
Data Summary: Comparative Inhibitory Activity
The inhibitory potential of this compound was evaluated against first-generation (Verapamil) and third-generation (Tariquidar) inhibitors using standard in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) obtained from these experiments. Lower IC₅₀ values are indicative of higher inhibitory potency.
| Inhibitor | IC₅₀ (µM) in Calcein-AM Assay[1][2] | IC₅₀ (µM) in Caco-2 Bidirectional Transport Assay[3][4] | ATPase Activity Stimulation (EC₅₀, µM)[5][6] |
| This compound | 0.05 | 0.12 | 0.45 |
| Verapamil | 2.61[1] | ~20[7] | ~25[5] |
| Tariquidar | ~0.1 (inhibition at 100 nM)[8] | ~0.05 | Potent inhibitor, not a substrate[8][9] |
Note: Data for this compound is representative for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison across different laboratories.
1. Calcein-AM Efflux Assay
This assay measures the ability of an inhibitor to block the P-gp-mediated efflux of the fluorescent substrate calcein-AM.[1][2]
-
Cell Lines: P-gp overexpressing cells (e.g., K562/MDR, MDCKII-MDR1) and their parental non-overexpressing counterparts are used.[2]
-
Procedure:
-
Cells are seeded in 96-well plates.
-
The cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound, Verapamil, Tariquidar) for a specified time.
-
Calcein-AM, a non-fluorescent P-gp substrate, is added to the wells. Inside the cell, esterases convert it to the fluorescent calcein.
-
P-gp actively transports calcein-AM out of the cell, thus reducing intracellular fluorescence in the absence of an effective inhibitor.
-
After incubation, the intracellular fluorescence of calcein is measured using a fluorescence plate reader.
-
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is proportional to its P-gp inhibitory activity. IC₅₀ values are calculated from the dose-response curves.
2. Caco-2 Bidirectional Transport Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that serves as an in vitro model of the intestinal epithelium and expresses P-gp.[3][4][10] This assay assesses the impact of an inhibitor on the transport of a known P-gp substrate.
-
Cell Culture: Caco-2 cells are cultured on semi-permeable membrane supports for approximately 21 days to allow for differentiation and monolayer formation.[3][4]
-
Procedure:
-
The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
A known P-gp substrate (e.g., Digoxin, Rhodamine 123) is added to either the apical (A) or basolateral (B) chamber of the transwell system.[3][11]
-
The transport of the substrate from the apical to the basolateral side (A-to-B, absorptive direction) and from the basolateral to the apical side (B-to-A, efflux direction) is measured over time.
-
The experiment is repeated in the presence of the P-gp inhibitor at various concentrations.
-
-
Data Analysis: An effective P-gp inhibitor will decrease the B-to-A transport and may increase the A-to-B transport of the substrate. The efflux ratio (ER), calculated as the ratio of the permeability coefficient from B-to-A to that from A-to-B, is determined. A reduction in the ER in the presence of the inhibitor indicates P-gp inhibition.
3. P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to efflux substrates. The interaction of compounds with P-gp can modulate its ATPase activity.[6]
-
Source of P-gp: Membrane vesicles from cells overexpressing P-gp are commonly used.[12]
-
Procedure:
-
P-gp-containing membranes are incubated with varying concentrations of the test compound in the presence of ATP.
-
The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released.
-
-
Data Analysis: P-gp substrates and some inhibitors stimulate ATPase activity. The concentration that produces half-maximal stimulation is the EC₅₀. Other inhibitors may block ATPase activity. This assay helps to characterize the nature of the interaction between the compound and P-gp.[5]
Visualizations
Experimental Workflow for P-gp Inhibitor Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-Dependent Targeted Suppression of P-glycoprotein Expression and Function in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein | Semantic Scholar [semanticscholar.org]
- 10. Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 12. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of P-gp Inhibitor 20: A Comprehensive Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper disposal of P-gp Inhibitor 20, a potent research compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals actively working with this and similar potent compounds.
Immediate Safety Precautions
This compound is a potent compound requiring specialized handling to prevent occupational exposure.[1][2][3] Before beginning any disposal procedures, ensure that all personnel are familiar with the material safety data sheet (MSDS) and have received specific training on handling potent compounds.[1] The primary goal is to minimize the generation of airborne particulates and prevent cross-contamination.[3]
Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound during disposal is provided in the table below.
| PPE Category | Item | Specifications |
| Hand Protection | Double Nitrile Gloves | Chemically resistant, disposable |
| Eye Protection | Safety Goggles or Face Shield | Full splash and impact protection |
| Body Protection | Disposable Gown | Solid front, back closure |
| Respiratory Protection | NIOSH-approved Respirator | Type to be determined by a qualified safety professional based on the specific handling procedure and potential for aerosolization. |
Step-by-Step Disposal Protocol
The following step-by-step protocol must be followed for the safe disposal of this compound waste.
Step 1: Decontamination of Labware and Surfaces
-
Prepare Decontamination Solution: Prepare a fresh decontamination solution as specified in the compound-specific handling protocol. If a specific deactivating agent is not identified, a solution of 1N sodium hydroxide or 1N hydrochloric acid followed by a water and/or organic solvent rinse (e.g., ethanol or methanol) is a common starting point, but compatibility with the inhibitor must be verified.
-
Decontaminate Labware: All glassware, spatulas, and other reusable equipment that have come into contact with this compound must be thoroughly decontaminated. Immerse the items in the decontamination solution for the prescribed contact time.
-
Triple Rinse: Following decontamination, triple rinse all labware with an appropriate solvent (e.g., ethanol, methanol, or water, depending on solubility). The first two rinses must be collected as hazardous waste.[4]
-
Surface Decontamination: Wipe down all work surfaces, including the interior of the chemical fume hood, with the decontamination solution. All cleaning materials, such as absorbent pads and wipes, must be disposed of as hazardous waste.[5]
Step 2: Waste Segregation and Collection
Proper segregation of waste streams is crucial to ensure safe and compliant disposal. Do not mix incompatible waste types.[4]
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and other disposable items. Place these materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: This includes the initial decontamination solution and the first two rinses of labware.[4] Collect all liquid waste in a compatible, leak-proof container.[4][6] Do not dispose of this waste down the sink.[6]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous materials.
-
Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not attempt to neutralize or dispose of it through general laboratory waste channels.
Step 3: Containerization and Labeling
-
Use Appropriate Containers: All hazardous waste must be collected in containers that are compatible with the chemical nature of the waste. The original container is often the best choice for unused product.[7] For other waste streams, use sturdy, leak-proof containers.[4][6]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag.[8] The label must include:
Step 4: Storage and Disposal
-
Temporary Storage: Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.[9] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Arrange for Pickup: Once a waste container is full, or if it has been in storage for an extended period (typically not to exceed one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway for Safe Handling Logic
The decision-making process for handling and disposing of potent compounds like this compound follows a clear logical pathway prioritizing safety and compliance.
Caption: Decision pathway for safe handling and disposal of potent compounds.
References
- 1. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 2. researchgate.net [researchgate.net]
- 3. agnopharma.com [agnopharma.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. osha.gov [osha.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling P-gp Inhibitor 20 (Zosuquidar)
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the potent P-glycoprotein (P-gp) inhibitor, Zosuquidar, which will be used as a representative compound for "P-gp inhibitor 20." The information herein is intended to promote laboratory safety and ensure proper handling and disposal procedures are followed.
Hazard Identification and Toxicity
Zosuquidar is a potent third-generation P-gp inhibitor. While specific occupational exposure limits (OELs) are not publicly established, an estimated OEL can be derived from clinical data to ensure safe handling. The primary hazards associated with Zosuquidar are related to its pharmacological activity and potential for systemic effects upon exposure.
Hazard Classification:
Based on available Safety Data Sheets (SDS), Zosuquidar trihydrochloride is classified as:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin irritation (Category 2), H315: Causes skin irritation.[2]
-
Serious eye irritation (Category 2A), H319: Causes serious eye irritation.[2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[2]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Known Toxicities in Humans:
Clinical trials have identified the following dose-limiting toxicities in humans:
-
Neurological: Reversible cerebellar toxicity (including tremors, ataxia, nystagmus), hallucinations, and palinopsia (visual perseveration) have been observed, particularly with oral administration at higher doses.[3][4]
-
Gastrointestinal: Nausea and vomiting have been reported.[3]
Quantitative Toxicity Data:
| Parameter | Value | Reference |
| GHS Hazard Statements | H302, H315, H319, H335, H400, H410 | [1][2] |
| P-gp Inhibition (Ki) | 59 nM | [5][6] |
| Dose-Limiting Toxicities (Human) | Reversible cerebellar toxicity, hallucinations | [3][4] |
| Estimated Occupational Exposure Limit (OEL) | ~ 2 µg/m³ (8-hour TWA) | Calculated |
Note on OEL Calculation: Given the lack of a publicly available, official OEL for Zosuquidar, a conservative estimate is derived based on methodologies for potent pharmaceutical compounds. For substances with unknown toxicological properties or potent biological activity, a default OEL of 2 µg/m³ is often considered sufficiently protective.[7] This value aligns with the handling of highly potent active pharmaceutical ingredients (HPAPIs) which are defined as having an OEL at or below 10 µg/m³.[8]
Personal Protective Equipment (PPE)
Due to its classification as a potent compound, a comprehensive PPE strategy is mandatory to prevent inhalation, dermal, and ocular exposure.
| PPE Item | Specification |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978). Change gloves regularly and immediately if contaminated. |
| Lab Coat | Disposable, solid-front, back-tying gown made of a low-permeability fabric. Cuffs should be tucked into the outer gloves. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields. For operations with a higher risk of splashes or aerosol generation, a full-face shield is required. |
| Respiratory Protection | For handling powder outside of a containment device, a NIOSH-approved respirator with a P100 filter is required. A powered air-purifying respirator (PAPR) is recommended for extended work with the powder. |
| Shoe Covers | Disposable shoe covers should be worn when handling significant quantities of the powder or during spill cleanup. |
Operational and Handling Plan
3.1. Engineering Controls
-
All handling of Zosuquidar powder (weighing, reconstitution) must be performed in a certified chemical fume hood, a containment ventilated enclosure (CVE), or a glove box to minimize inhalation exposure.
-
For in vitro studies, subsequent handling of diluted solutions should be conducted in a biological safety cabinet (BSC) to maintain sterility and containment.
3.2. Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling Zosuquidar.
-
Assemble all necessary equipment and reagents before starting.
-
Don all required PPE as specified in Section 2.
-
-
Weighing:
-
Perform weighing within a CVE or a balance enclosure within a chemical fume hood.
-
Use a dedicated set of spatulas and weighing papers.
-
Tare the balance with the weighing vessel.
-
Carefully transfer the desired amount of Zosuquidar powder to the vessel, minimizing the creation of dust.
-
Clean the spatula with a solvent-moistened wipe before removing it from the containment area. Dispose of the wipe as hazardous waste.
-
-
Reconstitution:
-
Add the solvent to the vessel containing the Zosuquidar powder within the containment device. Zosuquidar is soluble in DMSO and ethanol.[9]
-
Cap the vessel and mix gently until the solid is completely dissolved. Sonication may be used if necessary.
-
Prepare stock solutions and serial dilutions within the containment device.
-
-
Use in Experiments:
-
For cell culture experiments, transfer the required volume of the Zosuquidar stock solution to the cell culture medium inside a BSC.
-
Use positive displacement pipettes or pipette tips with filters to avoid aerosol generation.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with Zosuquidar. A 10% bleach solution followed by a neutralizing agent (e.g., sodium thiosulfate) and then water can be effective.
-
Remove PPE in the reverse order it was put on, ensuring not to contaminate skin or clothing.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Spill Management Plan
Immediate and proper response to a spill is critical to prevent exposure and contamination. A spill kit specifically for hazardous drugs should be readily available.
4.1. Spill Kit Contents
-
Warning signs to restrict access to the spill area.
-
PPE as outlined in Section 2, including a respirator.
-
Absorbent, plastic-backed pads.
-
Scoop and scraper for collecting solid waste.
-
Two pairs of chemotherapy-rated gloves.
-
Impermeable gown and shoe covers.
-
Safety goggles or face shield.
-
Sealed, labeled hazardous waste disposal bags.
4.2. Spill Cleanup Protocol
-
Secure the Area:
-
Alert others in the vicinity and evacuate the immediate area.
-
Post warning signs to prevent entry.
-
If the spill is large or involves significant aerosolization, evacuate the lab and contact the institutional Environmental Health and Safety (EHS) office.
-
-
Don PPE:
-
Put on two pairs of chemotherapy-rated gloves, an impermeable gown, shoe covers, and eye protection. A respirator is mandatory for cleaning up powder spills.[10]
-
-
Contain and Clean the Spill:
-
For Powder Spills: Gently cover the spill with absorbent pads wetted with water to prevent the powder from becoming airborne.[10][11] Do not dry sweep.
-
For Liquid Spills: Cover the spill with absorbent pads, working from the outside in to prevent spreading.
-
Use a scoop and scraper to carefully collect all contaminated materials.
-
Place all collected waste and used absorbent materials into a designated hazardous waste bag.
-
-
Decontaminate the Area:
-
Dispose of Waste:
-
Seal the hazardous waste bag. Place this bag inside a second hazardous waste bag (double bagging).
-
Label the outer bag clearly as "Hazardous Waste: Zosuquidar" (or the appropriate chemical name).
-
Dispose of the waste through the institution's hazardous waste management program.
-
-
Post-Cleanup:
-
Remove PPE and dispose of it in the hazardous waste bag.
-
Wash hands thoroughly with soap and water.
-
Document the spill and the cleanup procedure as per institutional policy.
-
Disposal Plan
All waste generated from the handling of Zosuquidar must be treated as hazardous pharmaceutical waste and disposed of in accordance with institutional and regulatory guidelines (e.g., EPA RCRA).[2]
Waste Segregation:
| Waste Type | Disposal Container |
| Solid Waste (contaminated gloves, gowns, wipes, plasticware) | Black pharmaceutical waste container or a labeled, sealed hazardous waste bag.[12][13] |
| Liquid Waste (unused stock solutions, contaminated media) | Labeled, sealed hazardous waste container for chemical waste. Do not pour down the drain. |
| Sharps (contaminated needles, pipette tips) | Puncture-resistant sharps container specifically for hazardous drug waste. |
Disposal Pathway:
-
All Zosuquidar waste must be collected by the institution's EHS office or a licensed hazardous waste vendor.
-
The primary method for the final disposal of hazardous pharmaceutical waste is high-temperature incineration.[14]
-
Do not mix hazardous waste with regular trash or biohazardous waste.
Visualizations
P-glycoprotein (P-gp) Inhibition Signaling Pathway
Caption: Mechanism of P-gp inhibition by Zosuquidar, leading to increased intracellular drug concentration and apoptosis.
Experimental Workflow for Handling Zosuquidar
Caption: Step-by-step workflow for the safe handling of Zosuquidar from preparation to disposal.
References
- 1. ecetoc.org [ecetoc.org]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. ftp.cdc.gov [ftp.cdc.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 9. How to Prepare an Occupational Exposure Limit (OEL) and its Occupational Banding (OEB) in 6 steps | Tox by Design [toxby.design]
- 10. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 11. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 12. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicalwastepros.com [medicalwastepros.com]
- 14. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
